Methyl vernolate
Description
Structure
2D Structure
Properties
CAS No. |
2733-91-7 |
|---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9-/t17-,18+/m1/s1 |
InChI Key |
JTSVQVYMBXVLFI-UKBCLVJRSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Methyl vernolate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vernolate, also known as vernolic acid methyl ester, is the methyl ester derivative of vernolic acid.[1] Vernolic acid is a naturally occurring long-chain epoxy fatty acid (EFA) found in the seeds of several plant species, most notably Vernonia galamensis, which can contain up to 70-80% of this unusual fatty acid in its seed oil.[2] The epoxide functional group makes this compound a valuable bifunctional molecule and a potential platform chemical for the synthesis of various industrial products, including polymers, resins, lubricants, and plasticizers. Its study is pertinent to the fields of biochemistry, renewable resource chemistry, and industrial biotechnology.
It is critical to distinguish this compound (CAS No. 2733-91-7) from the similarly named thiocarbamate herbicide, Vernolate (CAS No. 1929-77-7).[1][3][4] The latter has a distinct chemical structure (S-propyl dipropylcarbamothioate) and biological function. This guide will focus exclusively on this compound, the epoxy fatty acid ester.
Chemical Structure and Nomenclature
This compound is characterized by an eighteen-carbon chain containing a cis-epoxide ring at the 12th and 13th carbon positions and a cis-double bond at the 9th carbon position.
-
IUPAC Name: methyl (9Z,12R,13S)-12,13-epoxyoctadec-9-enoate
-
Synonyms: Vernolic acid methyl ester
-
CAS Number: 2733-91-7
-
Molecular Formula: C₁₉H₃₄O₃
-
Chemical Structure:
(Note: This is a simplified 2D representation. The actual stereochemistry is (9Z,12R,13S))
Physicochemical and Quantitative Data
Quantitative data for this compound is not extensively published. The following table summarizes key computed and experimental properties for the parent vernolic acid and its anion, from which properties of the methyl ester can be inferred.
| Property | Value | Source |
| Molecular Weight | 310.48 g/mol | Calculated from Molecular Formula C₁₉H₃₄O₃ |
| Parent Acid (Vernolic Acid) | ||
| Molecular Formula | C₁₈H₃₂O₃ | PubChem CID: 5356421 |
| Molecular Weight | 296.45 g/mol | PubChem CID: 5356421 |
| Parent Anion (Vernolate) | ||
| IUPAC Name | (Z)-11-(3-pentyloxiran-2-yl)undec-9-enoate | PubChem CID: 25246088 |
| Molecular Formula | C₁₈H₃₁O₃⁻ | PubChem CID: 25246088 |
| Exact Mass | 295.22731985 Da | PubChem CID: 25246088 |
| XLogP3 | 6.2 | PubChem CID: 25246088 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a general method for the synthesis of this compound from vernolic acid using an acid-catalyzed esterification reaction.
Materials:
-
Vernolic acid (or vernonia oil as a source)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) as a catalyst
-
Diethyl ether or Hexane (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, separatory funnel, rotary evaporator
Methodology:
-
Reaction Setup: Dissolve vernolic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of vernolic acid) to the solution while stirring.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 65°C). Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extraction: Add an equal volume of water and diethyl ether (or hexane). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if required.
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound, which is a fatty acid methyl ester (FAME).
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for FAME analysis (e.g., DB-WAX, DB-23, or similar polar stationary phase).
-
Autosampler and data acquisition system.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as hexane or dichloromethane (e.g., 1 mg/mL). If analyzing a mixture, a derivatization step to convert all fatty acids to their methyl esters using a reagent like BF₃-methanol would be performed first.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless mode)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 5°C/min.
-
Final hold: Hold at 240°C for 10 minutes. (Note: The temperature program should be optimized for the specific column and analyte mixture.)
-
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify the this compound peak based on its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 310 and characteristic fragments corresponding to the cleavage at the epoxide ring and double bond. Quantification can be performed by comparing the peak area to that of an internal or external standard.
Biological Context and Biosynthetic Pathway
This compound is the esterified form of vernolic acid. In plants, vernolic acid is synthesized from linoleic acid, a common C18:2 fatty acid. The key enzymatic step is the epoxidation of the double bond at the 12th carbon of linoleic acid, a reaction catalyzed by a specific type of enzyme known as a fatty acid epoxygenase. This pathway is a critical area of research for the metabolic engineering of oilseed crops to produce valuable epoxy oils.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vernolate | C18H31O3- | CID 25246088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbamothioic acid, dipropyl-, S-propyl ester [webbook.nist.gov]
Methyl Vernolate: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl vernolate, the methyl ester of vernolic acid, is a naturally occurring epoxidized fatty acid with significant potential in various industrial and pharmaceutical applications. Its unique chemical structure, featuring an epoxy group, makes it a valuable chiral building block for the synthesis of diverse bioactive molecules and polymers. This technical guide provides a comprehensive overview of the primary natural sources of this compound, with a focus on the seeds of Vernonia galamensis. It offers a detailed examination of the methodologies for its isolation, including oil extraction, transesterification, and purification. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this versatile compound.
Natural Sources of this compound
The principal natural source of vernolic acid, the precursor to this compound, is the seed oil of plants belonging to the Vernonia genus, particularly Vernonia galamensis. This plant is an annual herb native to parts of Africa and is notable for the high concentration of vernolic acid in its seed oil, which can be up to 80% of the total fatty acid content.
Vernonia galamensis Varieties and Oil Content
Different varieties of Vernonia galamensis exhibit variations in their seed oil yield and vernolic acid concentration. Studies have compared varieties such as V. galamensis var. nairobensis, var. ethiopica, and the more common var. galamensis. While there are differences in the total oil yield between these varieties, they all represent rich sources of vernolic acid.
Table 1: Comparison of Oil Yield from Vernonia galamensis Varieties Using Different Extraction Methods
| Vernonia galamensis Variety | Extraction Method | Oil Yield (%) | Vernolic Acid Content |
| var. ethiopica | Soxhlet Extraction | 39-40 | Lower |
| var. ethiopica | Cold Extraction | 39 | Higher |
| var. nairobensis | Soxhlet Extraction | 36-40 | Lower |
| var. galamensis | Cold Extraction | 20-26 | Higher |
Data sourced from a study on the extraction of vernonia oil from different varieties, indicating that while Soxhlet extraction provides a higher oil yield, cold extraction results in a higher content of the desired vernolic acid.
Isolation of this compound
The isolation of this compound is typically a multi-step process that begins with the extraction of oil from Vernonia galamensis seeds, followed by the conversion of the constituent triglycerides to their corresponding methyl esters (transesterification), and finally, the purification of this compound from the resulting mixture.
Extraction of Vernonia Oil
The initial step involves the extraction of oil from the seeds. Two common methods are Soxhlet extraction and cold pressing (cold extraction).
-
Soxhlet Extraction: This method generally yields a higher quantity of oil. However, the elevated temperatures used can potentially lead to some degradation of the epoxy ring in vernolic acid.
-
Cold Extraction: This method typically results in a slightly lower oil yield but preserves the integrity of the vernolic acid, leading to a higher concentration of the desired compound in the extracted oil.
Following extraction, the crude oil is often purified through degumming, treatment with activated charcoal, and filtration to remove phospholipids and other impurities.
Synthesis of this compound via Transesterification
The triglycerides in the purified vernonia oil are converted to fatty acid methyl esters (FAMEs) through a process called transesterification. This reaction involves reacting the oil with methanol in the presence of a catalyst, typically a base like sodium hydroxide or potassium hydroxide.
Purification of this compound
The mixture of fatty acid methyl esters obtained from transesterification is then subjected to purification to isolate this compound. A highly effective method for this is silica gel column chromatography.
Experimental Protocols
Protocol for Transesterification of Vernonia Oil
This protocol describes a standard laboratory procedure for the conversion of vernonia oil to a mixture of fatty acid methyl esters.
Materials:
-
Purified Vernonia Oil
-
Methanol (anhydrous)
-
Sodium Hydroxide
-
n-Hexane
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place the purified vernonia oil in a round-bottom flask equipped with a reflux condenser and a magnetic stirring bar.
-
Add a solution of sodium hydroxide in methanol to the flask.
-
Gently reflux the mixture for 10-15 minutes until the oil completely dissolves, resulting in a clear solution.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add a saturated solution of sodium chloride.
-
Extract the methyl esters twice with n-hexane.
-
Combine the n-hexane extracts and wash with distilled water until the aqueous layer is neutral.
-
Dry the n-hexane layer over anhydrous sodium sulfate.
-
Remove the n-hexane under reduced pressure using a rotary evaporator to obtain the mixture of fatty acid methyl esters. A typical yield for this process is around 82%.
Protocol for Purification of this compound by Column Chromatography
This protocol details the purification of this compound from the fatty acid methyl ester mixture using silica gel column chromatography.
Materials:
-
Mixture of fatty acid methyl esters from vernonia oil
-
Silica gel (70-230 mesh)
-
n-Hexane
-
Diethyl ether
-
Glass chromatography column (e.g., 4 cm x 80 cm)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Fraction collector or collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into the glass column.
-
Sample Loading: Dissolve the methyl ester mixture in a small amount of n-hexane and adsorb it onto a small amount of silica gel. Remove the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with a gradient of diethyl ether in n-hexane.
-
Begin with 100% n-hexane.
-
Gradually increase the polarity by introducing diethyl ether. A suggested gradient is:
-
1% diethyl ether in n-hexane
-
4% diethyl ether in n-hexane
-
10% diethyl ether in n-hexane
-
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Fractions containing pure this compound (typically eluting with 10% diethyl ether in hexane) are combined.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield pure this compound. A yield of approximately 2.84 g of pure this compound from 4 g of the initial methyl ester mixture has been reported.
Quantitative Data
Table 2: Yields at Different Stages of this compound Isolation
| Process Stage | Starting Material | Product | Reported Yield |
| Transesterification | Purified Vernonia Oil | Mixed Methyl Esters | ~82% |
| Column Chromatography | 4 g of Mixed Methyl Esters | Pure this compound | 2.84 g (~71%) |
| Acid-Catalyzed Esterification | Vernolic Acid | Vernolic Acid Methyl Ester | 45% |
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): Used to monitor the purification process. The Rf value of this compound will depend on the solvent system used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the epoxy ring.
Visualized Workflows
Caption: Workflow for the isolation of this compound.
Conclusion
Vernonia galamensis stands out as a highly promising and sustainable source of this compound. The isolation procedures, involving oil extraction, efficient transesterification, and chromatographic purification, are well-established and can be implemented at a laboratory scale. The availability of this versatile chiral molecule opens up numerous possibilities for the development of novel pharmaceuticals, fine chemicals, and advanced materials. Further research into optimizing extraction and purification yields, as well as exploring the diverse synthetic applications of this compound, is warranted.
The Biosynthesis of Methyl Vernolate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl vernolate, the methyl ester of vernolic acid, is a naturally occurring epoxy fatty acid found in the seeds of several plant species, notably in the Asteraceae and Euphorbiaceae families. Its unique chemical structure, featuring an epoxy group, makes it a valuable renewable resource for various industrial applications, including the production of polymers, resins, and lubricants. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic pathways, key enzymes, and regulatory mechanisms. The guide is intended for researchers, scientists, and drug development professionals interested in understanding and potentially harnessing this biosynthetic pathway for biotechnological applications.
Introduction to this compound and its Significance
Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) is the primary precursor to this compound. The biosynthesis of vernolic acid begins with a common plant fatty acid, linoleic acid. The conversion of linoleic acid to vernolic acid is the critical step that introduces the valuable epoxy functional group. This guide will delve into the two primary enzymatic routes plants have evolved to achieve this transformation and the subsequent methylation to yield this compound.
The Core Biosynthetic Pathway: From Linoleic Acid to Vernolic Acid
The biosynthesis of vernolic acid from linoleic acid is primarily accomplished through two distinct enzymatic pathways, often specific to different plant families.
The Cytochrome P450 Epoxygenase Pathway
In plants belonging to the Euphorbiaceae family, such as Euphorbia lagascae, the epoxidation of linoleic acid is catalyzed by a cytochrome P450 monooxygenase.[1][2] This enzyme system utilizes molecular oxygen and reducing equivalents from NADPH to introduce an oxygen atom across the double bond of linoleic acid.
Key Characteristics:
-
Substrate: The preferred substrate for this enzyme is not free linoleic acid but rather linoleic acid esterified to phosphatidylcholine (linoleoyl-PC).[3]
-
Cofactors: The reaction is dependent on NADPH and involves cytochrome b5.[3]
-
Inhibition: The synthesis of vernoleate through this pathway can be inhibited by carbon monoxide.[3]
-
Subcellular Localization: This process is localized to the endoplasmic reticulum (ER), where cytochrome P450 enzymes are typically embedded.
The Δ12-Desaturase-Like Epoxygenase Pathway
In several species of the Asteraceae family, including Vernonia galamensis and Crepis palaestina, a different class of enzyme, a divergent form of a Δ12-fatty acid desaturase, is responsible for vernolic acid synthesis. These enzymes are structurally related to the desaturases that introduce double bonds into fatty acids but have evolved to catalyze an epoxidation reaction instead.
Key Characteristics:
-
Substrate: Similar to the P450 pathway, the substrate for this enzyme is also linoleoyl-PC.
-
Mechanism: The precise mechanism by which these desaturase-like enzymes catalyze epoxidation is still under investigation but represents a fascinating example of enzyme evolution.
The Final Step: Methylation of Vernolic Acid
Following the synthesis of vernolic acid, the final step in the formation of this compound is the methylation of the carboxyl group of vernolic acid. This reaction is catalyzed by a specific type of methyltransferase.
S-Adenosyl-L-Methionine (SAM)-Dependent Carboxyl Methyltransferases
While a specific "vernolic acid methyltransferase" has not been extensively characterized, it is highly probable that this reaction is catalyzed by a member of the S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferase family. These enzymes are known to methylate the carboxyl groups of various small molecules in plants, including fatty acids.
Proposed Reaction:
Vernolic Acid + S-Adenosyl-L-Methionine -> this compound + S-Adenosyl-L-Homocysteine
Quantitative Data
Quantitative understanding of the biosynthesis of this compound is crucial for metabolic engineering and optimization of its production. The following table summarizes available quantitative data.
| Parameter | Value | Plant Species | Enzyme System | Reference |
| Vernolic Acid Content | ~72.5% - 80% of total seed oil | Vernonia galamensis | - | |
| Linoleic Acid Content | ~12% - 14% of total seed oil | Vernonia galamensis | - | |
| Oleic Acid Content | ~4% - 7% of total seed oil | Vernonia galamensis | - | |
| Palmitic Acid Content | ~2% - 3% of total seed oil | Vernonia galamensis | - | |
| Stearic Acid Content | ~2% - 3% of total seed oil | Vernonia galamensis | - |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the biosynthesis of this compound.
Microsome Preparation from Developing Seeds
Microsomes, which are vesicles of the endoplasmic reticulum, are essential for in vitro studies of the membrane-bound epoxygenases.
Protocol Overview:
-
Tissue Homogenization: Developing seeds are homogenized in a cold extraction buffer containing sucrose, a buffering agent (e.g., Tris-HCl), and protease inhibitors to maintain organelle integrity and prevent protein degradation.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets cell debris and nuclei. The resulting supernatant is then centrifuged at a higher speed to pellet mitochondria.
-
Ultracentrifugation: The supernatant from the previous step is subjected to ultracentrifugation (typically at 100,000 x g) to pellet the microsomal fraction.
-
Resuspension and Storage: The microsomal pellet is resuspended in a suitable buffer and can be used immediately for enzyme assays or stored at -80°C.
Enzyme Assays
Principle: This assay measures the conversion of a radiolabeled or fluorescently tagged linoleic acid substrate to vernolic acid in the presence of microsomes and necessary cofactors.
Typical Reaction Mixture:
-
Microsomal protein
-
[14C]-Linoleoyl-CoA or other suitable linoleic acid donor
-
NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
Procedure:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a strong acid or organic solvent.
-
Extract the lipids using a solvent system like chloroform:methanol.
-
Separate the fatty acid products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactive or fluorescent vernolic acid formed.
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to vernolic acid.
Typical Reaction Mixture:
-
Partially purified or recombinant methyltransferase enzyme
-
Vernolic acid
-
[3H]-S-Adenosyl-L-methionine
-
Buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Incubate the reaction mixture at a controlled temperature.
-
Stop the reaction, for example, by adding acid.
-
Extract the this compound product into an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of radioactivity incorporated into the organic phase using liquid scintillation counting.
Lipid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying the fatty acid composition of plant tissues.
Protocol Overview:
-
Lipid Extraction: Total lipids are extracted from ground seed tissue using a solvent mixture, typically chloroform:methanol.
-
Transesterification: The extracted lipids are converted to their fatty acid methyl esters (FAMEs) by heating with a reagent such as methanolic HCl or BF3-methanol. This process simultaneously methylates free fatty acids and transesterifies acyl groups from glycerolipids.
-
GC-MS Analysis: The FAMEs are then separated by gas chromatography based on their volatility and boiling points and identified by their characteristic mass spectra. Quantification is typically achieved by comparing peak areas to those of an internal standard.
Visualization of Pathways and Workflows
Biosynthesis Pathway of this compound
Caption: Overview of the this compound biosynthesis pathway.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for epoxygenase/methyltransferase characterization.
Regulation of this compound Biosynthesis
The biosynthesis of specialized fatty acids like vernolic acid is tightly regulated, primarily at the transcriptional level, and is often influenced by developmental cues and hormonal signals within the plant.
Transcriptional Regulation
The expression of genes encoding the epoxygenases is a key control point. Transcriptomic studies of developing seeds from Vernonia galamensis have identified several transcription factors that are upregulated during the period of rapid oil accumulation. These include homologs of:
-
WRINKLED1 (WRI1): A master regulator of fatty acid biosynthesis in plants.
-
FUSCA3 (FUS3) and ABSCISIC ACID INSENSITIVE 3 (ABI3): Transcription factors known to play crucial roles in seed development and storage compound accumulation.
These transcription factors likely activate the promoters of the epoxygenase genes, leading to their expression at the appropriate time and in the correct tissues.
Hormonal Regulation
Plant hormones play a significant role in coordinating seed development and metabolism.
-
Abscisic Acid (ABA): This hormone is a key regulator of seed maturation and the accumulation of storage reserves, including lipids. ABA signaling pathways are likely involved in upregulating the genes required for vernolic acid biosynthesis.
-
Jasmonic Acid (JA): While primarily known for its role in plant defense, JA and its derivatives are synthesized from fatty acids and can also influence fatty acid metabolism.
Subcellular Localization of the Biosynthetic Pathway
The biosynthesis of this compound is a spatially organized process within the plant cell:
-
Plastid: The initial synthesis of linoleic acid from acetyl-CoA occurs in the plastids.
-
Endoplasmic Reticulum (ER): Linoleic acid is then exported to the ER, where it is incorporated into phosphatidylcholine. The membrane-bound epoxygenases (both cytochrome P450s and desaturase-like enzymes) are located in the ER. The subsequent methylation of vernolic acid is also presumed to occur in the ER or the cytoplasm.
-
Oil Bodies: The final product, this compound (as part of triacylglycerols containing vernoloyl moieties), is stored in specialized organelles called oil bodies within the seed cells.
Future Perspectives and Research Directions
While significant progress has been made in understanding the biosynthesis of this compound, several areas warrant further investigation:
-
Detailed Enzyme Kinetics: A thorough characterization of the kinetic parameters of the epoxygenases is needed for accurate metabolic modeling and engineering.
-
Identification of the Methyltransferase: The specific enzyme responsible for the methylation of vernolic acid needs to be identified and characterized.
-
Regulatory Networks: A more detailed understanding of the transcriptional and hormonal regulatory networks controlling this pathway will be crucial for enhancing its production in engineered plants.
-
Metabolic Engineering: The knowledge gained from studying this pathway can be applied to engineer high-value oilseed crops to produce vernolic acid and its derivatives, providing a sustainable source of these valuable industrial chemicals.
Conclusion
The biosynthesis of this compound in plants is a fascinating example of metabolic diversification. By co-opting and modifying existing fatty acid synthesis and modification pathways, plants have evolved the ability to produce this unique epoxy fatty acid. A detailed understanding of this pathway, from the enzymes involved to its regulation, opens up exciting possibilities for the biotechnological production of valuable bio-based chemicals. This technical guide provides a solid foundation for researchers and professionals to delve deeper into this promising area of plant biochemistry and metabolic engineering.
References
- 1. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Vernolate
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of related biological pathways.
Core Chemical and Physical Properties
This compound, also known as methyl cis-12,13-epoxy-cis-9-octadecenoate, is the methyl ester of vernolic acid. Vernolic acid is a naturally occurring epoxy fatty acid found in the seeds of Vernonia galamensis, a plant native to East Africa[1]. This compound is of interest due to the presence of a reactive epoxide group in its long-chain fatty acid structure.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source |
| Molecular Formula | C₁₉H₃₄O₃ | [2][3] |
| Molecular Weight | 310.47 g/mol | [2][3] |
| CAS Number | 2733-91-7 |
| Physical Property | Value | Source |
| Boiling Point | 391.7 °C at 760 mmHg | |
| Density | 0.937 g/cm³ | |
| Solubility | Miscible with common organic solvents. | |
| Physical State | Clear liquid with a slight characteristic odor. |
Spectroscopic and Analytical Data
Detailed spectral data for pure this compound is not extensively published. However, the expected spectral characteristics can be inferred from the analysis of similar fatty acid methyl esters (FAMEs) and epoxidized FAMEs.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a typical fatty acid methyl ester shows a strong singlet peak for the methyl ester protons at approximately 3.7 ppm. For epoxidized fatty acid methyl esters, signals corresponding to the protons on the epoxy ring appear in the range of 3.00–3.25 ppm.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum of FAMEs, characteristic signals are observed for the carbonyl carbon of the ester group (~175 ppm), olefinic carbons (127-132 ppm), the methoxy carbon (~52 ppm), and the aliphatic carbons of the fatty acid chain (14-35 ppm). The formation of an epoxy ring introduces signals in the range of 55–60 ppm.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of FAMEs. The mass spectra of FAMEs are well-characterized, and libraries of these spectra are available for compound identification. For unsaturated FAMEs, the molecular ion may not always be prominent in Electron Ionization (EI) mass spectra; however, soft ionization techniques like Field Ionization (FI) can be used to clearly identify the molecular ion.
Infrared (IR) Spectroscopy
The IR spectrum of an epoxidized fatty acid methyl ester is characterized by the presence of a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1740 cm⁻¹. The successful epoxidation is confirmed by the appearance of signals corresponding to the C-O-C stretching of the epoxy ring, typically found around 826 cm⁻¹.
Experimental Protocols
The following sections detail the methodologies for the extraction of vernonia oil, its conversion to this compound, and the subsequent purification.
Extraction of Vernonia Oil from Vernonia galamensis Seeds
This protocol describes a typical solvent extraction method.
Materials:
-
Vernonia galamensis seeds
-
n-Hexane
-
Grinding mill
-
Soxhlet extraction apparatus or mechanical stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Clean the Vernonia galamensis seeds to remove any foreign material.
-
Grind the seeds into a fine powder using a grinding mill.
-
Transfer the ground seeds to a Soxhlet extraction thimble or a flask for mechanical stirring.
-
Add n-hexane to the extraction apparatus at a solvent-to-solid ratio of approximately 5:1 (v/w).
-
For Soxhlet extraction, reflux the solvent over the ground seeds for several hours. For mechanical stirring, agitate the mixture at room temperature for an extended period.
-
After extraction, separate the solid material from the solvent-oil mixture by filtration or centrifugation.
-
Remove the n-hexane from the oil using a rotary evaporator under reduced pressure to yield the crude vernonia oil.
Synthesis of this compound via Transesterification
This protocol outlines the base-catalyzed transesterification of vernonia oil.
Materials:
-
Crude vernonia oil
-
Methanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) as a catalyst
-
Reaction flask with a condenser and magnetic stirrer
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude vernonia oil in methanol in a reaction flask. The molar ratio of methanol to oil is typically high (e.g., 6:1 to 12:1) to drive the reaction to completion.
-
Prepare a solution of the catalyst (e.g., 1% w/w of oil) in methanol and add it to the oil-methanol mixture.
-
Heat the mixture to reflux (around 60-65 °C) with continuous stirring for 1-2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Two layers will form: an upper layer of methyl esters (biodiesel) and a lower layer of glycerol.
-
Separate the lower glycerol layer.
-
Wash the methyl ester layer with warm water to remove any residual catalyst, soap, and excess methanol. Repeat the washing until the wash water is neutral.
-
Dry the methyl ester layer over anhydrous sodium sulfate and then filter to obtain the mixture of fatty acid methyl esters, which is rich in this compound.
Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the FAME mixture.
Materials:
-
Fatty acid methyl ester mixture
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
n-Hexane
-
Diethyl ether
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass chromatography column.
-
Dissolve the FAME mixture in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, starting with pure n-hexane and gradually increasing the percentage of diethyl ether.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain purified this compound.
Biological Activity and Signaling Pathways
While direct research on the biological activities of this compound is limited, its precursor, vernolic acid, belongs to the class of epoxygenated fatty acids (EpFAs). EpFAs are known to be involved in the regulation of inflammation.
The Cytochrome P450/Soluble Epoxide Hydrolase (CYP/sEH) Pathway
EpFAs are produced from polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases. These EpFAs, including vernolic acid, generally exhibit anti-inflammatory properties. They are metabolized and inactivated by the enzyme soluble epoxide hydrolase (sEH) into their corresponding diols, which are often less active or may even be pro-inflammatory. Inhibition of sEH can therefore increase the levels of anti-inflammatory EpFAs.
Experimental and Logical Workflows
The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.
References
CAS number and molecular formula for Methyl vernolate.
An In-Depth Technical Guide to Methyl Vernolate
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and lipid chemistry.
Chemical Identification
This compound, also known as Vernolic acid methyl ester, is the methyl ester of vernolic acid.[1] It is classified as a biochemical reagent and can be utilized as a biological material or organic compound in life science research.[1]
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | Vernolic acid methyl ester |
| CAS Number | 2733-91-7[1] |
| Molecular Formula | C₁₉H₃₄O₃ |
| Molecular Weight | 310.47 g/mol |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound is limited in publicly available literature. However, properties can be estimated based on its structure as a fatty acid methyl ester. For reference, the properties of the related but distinct herbicide, Vernolate (CAS No. 1929-77-7), are provided below with the explicit clarification that these values do not describe this compound.
Table of Properties for Vernolate (CAS No. 1929-77-7)
| Property | Value |
| Appearance | Clear to yellow-brown oily liquid[2][3] |
| Odor | Slight aromatic |
| Boiling Point | 149-150 °C at 30 mmHg |
| Density | 0.954 g/cm³ at 20 °C |
| Vapor Pressure | 1.386 Pa at 25 °C |
| Water Solubility | 90-107 mg/L at 20-21 °C |
| Organic Solvent Solubility | Miscible with xylene, methyl isobutyl ketone, kerosene, acetone, and ethanol |
| LogP (Kow) | 3.84 |
Experimental Protocols
The following sections detail generalized but robust protocols for the synthesis and analysis of fatty acid methyl esters (FAMEs), which are directly applicable to this compound.
Synthesis of this compound via Esterification
This compound can be synthesized from its parent fatty acid, vernolic acid, through acid-catalyzed esterification. This is a standard and widely used method for producing FAMEs.
Materials:
-
Vernolic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or 8% HCl in methanol/water (85:15, v/v)
-
Toluene
-
Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Screw-cap reaction tubes, heating block or water bath, vortex mixer, centrifuge.
Procedure:
-
Reaction Setup: To a known quantity of vernolic acid in a screw-cap tube, add toluene, methanol, and an acidic catalyst (e.g., 8% HCl solution). A typical ratio would be 0.2 mL toluene, 1.5 mL methanol, and 0.3 mL of 8% HCl reagent per sample.
-
Esterification: Securely cap the tube and heat the mixture at 80-100°C for 1-1.5 hours in a heating block or water bath. Alternatively, the reaction can proceed overnight at a lower temperature of 45°C.
-
Extraction: After cooling the reaction mixture to room temperature, add 1 mL of hexane and 0.2 mL of water. Vortex the tube vigorously to mix the phases and then centrifuge to facilitate phase separation.
-
Washing: Carefully transfer the upper hexane layer, containing the this compound, to a new tube. Wash the hexane layer with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst, followed by a wash with deionized water.
-
Drying and Isolation: Dry the hexane solution over anhydrous sodium sulfate. The solvent can then be evaporated under a stream of nitrogen to yield the purified this compound.
Caption: A generalized workflow for the synthesis of this compound.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of FAMEs due to their volatility.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Capillary Column: A polar cyano-column or a Carbowax-type (polyethylene glycol) stationary phase is recommended for FAME separation.
Sample Preparation:
-
The synthesized this compound is dissolved in a volatile solvent like hexane.
-
For accurate quantification, a known amount of an internal standard (e.g., a fatty acid not naturally present in the sample) should be added.
GC-MS Conditions (Example):
-
Injection Volume: 1 µL
-
Injector Temperature: 260°C
-
Oven Program: Initial temperature of 140°C held for 5 min, then ramped to 240°C at 4°C/min, and held for 20 min.
-
Carrier Gas: Helium at a flow rate of 0.5-1.0 mL/min.
-
MS Detector: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Data Analysis:
-
Identification: The identity of this compound is confirmed by comparing its retention time to that of a pure standard and by matching its mass spectrum with library data.
-
Quantification: The concentration is determined by comparing the peak area of the analyte to that of the internal standard.
Caption: A typical workflow for the analysis of this compound by GC-MS.
Biological Activity and Metabolic Pathways
While specific signaling pathways for this compound are not well-documented, the biological relevance of its parent compound, vernolic acid, is an active area of research.
Biosynthesis of Vernolic Acid
Vernolic acid is an epoxy fatty acid naturally produced in high quantities in the seeds of plants like Vernonia galamensis. It is synthesized from linoleic acid, a common polyunsaturated fatty acid. In mammals, this conversion is catalyzed by cytochrome P450 (CYP) epoxygenase enzymes.
The metabolic pathway involves the epoxidation of the C12-C13 double bond of linoleic acid to form vernolic acid.
Caption: Biosynthesis of vernolic acid from linoleic acid.
Biological Roles and Toxicity
In mammals, vernolic acid produced from linoleic acid metabolism is also known as leukotoxin. It has been shown to have toxic effects on leukocytes and other cell types. Studies in animal models suggest that it may contribute to conditions like acute respiratory distress syndrome and multiple organ failure. These toxic effects are often attributed to the subsequent conversion of vernolic acid into its dihydroxy counterparts by the soluble epoxide hydrolase (sEH) enzyme.
Conversely, vernolic acid is the primary component of vernonia oil, which is explored for various industrial applications. Some research also points to anti-inflammatory properties of certain epoxy fatty acids. The biological activity of this compound itself would require further investigation but is likely related to the activity of its parent acid.
References
Pioneering Research: The Discovery and Early Characterization of Methyl Vernolate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vernolate, the methyl ester of vernolic acid, is a naturally occurring epoxy fatty acid ester found in the seeds of several plant species, most notably Vernonia galamensis and Vernonia anthelmintica. Its unique chemical structure, featuring a reactive oxirane ring, has made it a subject of interest for various industrial and scientific applications, including the synthesis of polymers, resins, and as a potential bioactive molecule. This technical guide delves into the historical discovery and the foundational early research that led to the characterization of this compound, providing a detailed look at the experimental methodologies and quantitative data from that seminal period.
Historical Discovery of Vernolic Acid and its Methyl Ester
The journey to understanding this compound begins with the discovery of its parent compound, vernolic acid. In a landmark 1954 paper published in the Journal of the Chemical Society, F. D. Gunstone definitively characterized the structure of vernolic acid as 12,13-epoxy-cis-9-octadecenoic acid.[1][2][3][4] This discovery was pivotal, as it identified a new class of naturally occurring fatty acids containing an epoxide ring.
Early investigations into the composition of seed oils from the Vernonia genus were conducted by researchers in the mid-20th century. During this period, the standard analytical procedure for the study of fatty acids was their conversion into more volatile methyl esters, facilitating analysis by techniques such as gas-liquid chromatography (GLC).[5] Consequently, the preparation and analysis of this compound were intrinsically linked to the initial characterization of vernonia oil. While Gunstone's 1954 paper focused on the structure of the acid, the common practice of the time strongly suggests that this compound was synthesized and analyzed as part of this foundational work.
Early Research and Characterization
Initial research on vernonia oil and its components was primarily focused on determining its chemical composition and physical properties. The oil was recognized for its high content of what was then termed "vernolic acid," which was found to be a major component, often comprising over 70% of the total fatty acids.
Composition of Vernonia anthelmintica Seed Oil
Early quantitative analysis of Vernonia anthelmintica seed oil, as reported by Gunstone in 1954, provided the first detailed breakdown of its fatty acid constituents. The data, presented below, would have been obtained through the analysis of the corresponding fatty acid methyl esters.
| Fatty Acid | Percentage (% by weight) |
| Vernolic acid | 71.6 |
| Linoleic acid | 11.9 |
| Oleic acid | 3.5 |
| Saturated acids | 3.0 |
| Non-fatty acids | 10.0 |
Table 1: Fatty Acid Composition of Vernonia anthelmintica Seed Oil (Gunstone, 1954).
Experimental Protocols from Early Research
The following sections detail the methodologies that were likely employed in the mid-20th century for the extraction, synthesis, and characterization of this compound, based on the established practices of the era.
Extraction of Vernonia Oil
The initial step in the study of this compound was the extraction of the oil from the seeds of Vernonia species.
Protocol for Solvent Extraction of Vernonia Oil:
-
Seed Preparation: Seeds of Vernonia anthelmintica were finely ground to increase the surface area for efficient extraction.
-
Solvent Extraction: The ground seeds were then subjected to continuous extraction with a light petroleum solvent (e.g., hexane) in a Soxhlet apparatus for several hours.
-
Solvent Removal: The solvent was subsequently removed from the extract under reduced pressure to yield the crude vernonia oil.
-
Purification: The crude oil could be further purified by treatment with alkali to remove free fatty acids, followed by washing and drying.
Synthesis of this compound (Transesterification)
The conversion of the triglycerides in vernonia oil to their corresponding fatty acid methyl esters was a crucial step for analysis.
Protocol for Acid-Catalyzed Transesterification:
-
Reaction Mixture: A sample of vernonia oil was refluxed with a solution of 1% (v/v) sulfuric acid in anhydrous methanol for several hours.
-
Extraction: After cooling, the reaction mixture was diluted with water, and the methyl esters were extracted with diethyl ether or petroleum ether.
-
Washing: The ether extract was washed successively with water, a dilute solution of sodium bicarbonate (to remove any remaining acidic catalyst and free fatty acids), and finally with water again until neutral.
-
Drying and Evaporation: The ether solution was dried over anhydrous sodium sulfate and the solvent was evaporated to yield the crude mixture of fatty acid methyl esters, including this compound.
Characterization Techniques
Early characterization of this compound would have relied on a combination of chemical and physical methods.
1. Determination of Oxirane Content:
The presence and quantity of the epoxy group were critical for characterization. This was typically determined by titration with hydrogen bromide in glacial acetic acid.
2. Iodine Value:
The Wijs method, using iodine monochloride, was employed to determine the degree of unsaturation in the fatty acid methyl esters.
3. Saponification Value:
This was determined by refluxing a known weight of the methyl esters with a standard solution of alcoholic potassium hydroxide and back-titrating the excess alkali.
4. Gas-Liquid Chromatography (GLC):
By the late 1950s and early 1960s, GLC became an indispensable tool for the separation and quantification of fatty acid methyl esters.
Typical GLC Parameters for FAME Analysis (circa 1960s):
-
Column: Packed column with a stationary phase such as diethylene glycol succinate (DEGS) on a solid support (e.g., Celite).
-
Carrier Gas: Nitrogen or Argon.
-
Detector: Flame Ionization Detector (FID).
-
Temperature: Isothermal or programmed temperature ramp.
Logical Workflow of Early Research
The early research on this compound followed a logical progression from the raw plant material to the characterization of the individual fatty acid ester. This workflow can be visualized as follows:
References
- 1. Fatty acids. Part II. The nature of the oxygenated acid present in Vernonia anthelmintica(Willd.) seed oil - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Vernolic acid | Cyberlipid [cyberlipid.gerli.com]
- 3. Fatty acids. Part II. The nature of the oxygenated acid present in Vernonia anthelmintica(Willd.) seed oil - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Fatty acids. Part II. The nature of the oxygenated acid present in Vernonia anthelmintica(Willd.) seed oil - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. gcms.cz [gcms.cz]
The Enigmatic Bioactivity of Methyl Vernolate: A Review of a Scientific Frontier
For Immediate Release
Shanghai, China – November 28, 2025 – Despite its presence in the traditional medicinal plant Vernonia anthelmintica, a comprehensive understanding of the specific biological activities of the compound Methyl vernolate remains largely uncharted territory in the scientific community. A thorough review of existing literature reveals a significant gap in research focused on the isolated compound, hindering the ability to definitively characterize its potential therapeutic effects. This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the current, limited knowledge and highlighting the extensive opportunities for future investigation.
Introduction: An Unexplored Potential
This compound is a methyl ester of vernolic acid, a naturally occurring epoxidized fatty acid. It is most notably a constituent of the seeds of Vernonia anthelmintica, a plant with a long history of use in traditional medicine for a variety of ailments.[1][2][3][4][5] While extracts of V. anthelmintica have been investigated for numerous pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, the specific contribution of this compound to these effects is currently unknown. This review aims to collate the sparse information available on this compound and to provide a broader context based on the bioactivities of its plant source and the general properties of related compounds, namely polyunsaturated fatty acids (PUFAs).
The Source of this compound: Vernonia anthelmintica
Vernonia anthelmintica, commonly known as purple fleabane or kalijiri, has been traditionally used in Ayurvedic and other indigenous medicine systems for treating conditions such as skin diseases, asthma, and parasitic worm infections. Phytochemical analyses of the seeds have revealed a rich and diverse composition, including steroids, flavonoids, terpenoids, and fatty acids.
The plant's extracts have demonstrated a range of biological activities in preclinical studies. These include anti-inflammatory, analgesic, antipyretic, antidiabetic, and anticancer effects. However, it is crucial to emphasize that these activities are attributed to the synergistic or individual actions of the multitude of compounds present in the extracts. The specific role and bioactivity of this compound, as an individual molecule, have not been elucidated in these studies.
The Current State of Research on this compound: A Void in the Literature
A comprehensive search of scientific databases reveals a stark absence of in-depth studies on the biological activity of pure, isolated this compound. Consequently, there is no quantitative data to present in tabular form regarding its specific effects. Furthermore, detailed experimental protocols for assessing its bioactivity and the signaling pathways it may modulate are not available in the current body of scientific literature. This significant knowledge gap prevents the creation of detailed diagrams for signaling pathways or experimental workflows directly related to this compound.
Inferred Potential: Insights from Polyunsaturated Fatty Acids (PUFAs)
As this compound is a derivative of a polyunsaturated fatty acid, it is plausible to hypothesize that it may share some of the biological activities associated with this class of molecules. PUFAs are known to be potent signaling molecules with diverse physiological and pathological roles.
Anti-inflammatory Potential
Many PUFAs and their metabolites are known to possess anti-inflammatory properties. They can modulate inflammatory pathways by competing with arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less inflammatory eicosanoids. The structural similarity of this compound to other PUFAs suggests it could potentially interact with these pathways.
Anticancer Potential
Certain PUFAs have been shown to exhibit anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. While there is no direct evidence, the possibility of this compound possessing similar properties warrants investigation.
Future Directions and a Call for Research
The lack of specific research on the biological activity of this compound presents a compelling opportunity for the scientific community. To unlock the potential of this natural compound, the following areas of investigation are proposed:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Vernonia anthelmintica or through synthetic routes to enable focused biological studies.
-
In Vitro Bioassays: A comprehensive screening of pure this compound in a panel of in vitro assays to evaluate its potential anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.
-
Mechanism of Action Studies: Upon identification of significant bioactivity, further studies to elucidate the underlying molecular mechanisms and signaling pathways involved.
-
In Vivo Studies: Preclinical evaluation of this compound in relevant animal models to assess its efficacy and safety.
To illustrate the general approach for such future research, a hypothetical experimental workflow for investigating the anti-inflammatory effects of this compound is presented below.
References
- 1. medicosage.com [medicosage.com]
- 2. Quality assessment profile of seeds of vernonia anthelmentica (l.) willd. [wisdomlib.org]
- 3. Vernonia anthelmintica (L.) Willd.: An ethnomedicinal, phytochemical, pharmacological and toxicological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vernonia anthelmintica: Significance and symbolism [wisdomlib.org]
- 5. The Effect of Volatile Oil from Vernonia anthelmintica Seeds on Melanin Synthesis in B16 Cells and Its Chemical Analysis by GC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Recommended Storage of Methyl Vernolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl vernolate, the methyl ester of vernolic acid, is a naturally occurring epoxidized fatty acid with significant potential in various industrial and pharmaceutical applications. Its unique chemical structure, featuring an epoxy group and a double bond, imparts valuable properties but also necessitates a thorough understanding of its stability profile to ensure product quality and efficacy. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, recommended storage protocols, and detailed analytical methodologies for its assessment.
Introduction
This compound is a key component of vernonia oil, extracted from the seeds of Vernonia galamensis. The presence of the reactive oxirane ring makes it a valuable precursor for the synthesis of polymers, resins, lubricants, and as a potential intermediate in drug development. However, this reactivity also raises concerns about its stability during storage and processing. This guide aims to provide researchers, scientists, and drug development professionals with the critical information required to handle and store this compound effectively, ensuring its integrity for research and product development.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including temperature, light, oxygen, and pH. Understanding its behavior under these conditions is crucial for maintaining its chemical integrity.
Oxidative Stability
This compound has been reported to be remarkably stable toward oxidation compared to other common unsaturated fatty acid methyl esters like methyl oleate and methyl linoleate. The epoxy group appears to confer a higher resistance to oxidative degradation.
Quantitative Data on Oxidative Stability:
| Compound/Oil | Induction Period (hours) at 110 °C | Reference |
| Canola Oil Methyl Ester (neat) | 5.53 | [1] |
| Canola Oil Methyl Ester + 100 ppm BHT | 6.14 | [1] |
| Canola Oil Methyl Ester + 100 ppm BPH | 6.93 | [1] |
| Sunflower Oil Methyl Ester (distilled) | 2.1 | [2] |
Note: This table provides comparative data for other FAMEs to illustrate typical oxidative stability values. Specific testing of this compound is recommended.
Thermal Stability
Thermogravimetric analysis (TGA) provides quantitative data on the thermal decomposition of this compound.
Table 1: Thermogravimetric Analysis (TGA/DTG) of this compound [3]
| Temperature Range | Weight Loss (%) | Observation |
| Below 150 °C | Variable (low) | Desorption of solvent or water from the sample. |
| 150 °C - 600 °C | Significant | Main decomposition of the this compound molecule. |
| Above 600 °C | Minimal | Residual char. |
Note: The TGA data indicates that significant thermal decomposition of this compound begins at temperatures above 150 °C. The exact onset of decomposition can be influenced by the experimental conditions such as heating rate and atmosphere.
The thermal degradation of fatty acid methyl esters can proceed through various pathways, including isomerization, hydrogenation, and pyrolysis. A primary decomposition route for esters is the elimination of methanol to form a ketene.
pH Stability (Hydrolytic Stability)
The stability of this compound in aqueous media is dependent on the pH. The ester linkage is susceptible to hydrolysis under both acidic and alkaline conditions, which would yield vernolic acid and methanol. The epoxy ring is also sensitive to pH, particularly under acidic conditions, where it can undergo ring-opening to form diols.
While specific kinetic data for the hydrolysis of this compound across a pH range is limited, information on a related compound, vernolate, indicates it is stable in neutral media and relatively stable in acidic and alkaline media. However, this may not directly translate to the methyl ester due to the presence of the ester group. It is generally expected that the rate of hydrolysis will be significant at low and high pH values.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of organic molecules. For unsaturated compounds, this can involve photo-oxidation or isomerization. While specific photostability studies on this compound are not extensively reported, it is advisable to protect it from light to prevent potential degradation of the double bond and the epoxy ring.
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C (long-term) | Reduces the rate of potential degradation reactions, including oxidation and hydrolysis. |
| Room temperature (short-term) | Acceptable for short periods if protected from other degrading factors. | |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents oxidation by displacing oxygen. |
| Container | Amber glass vials or other light-protecting containers | Protects from photodegradation. |
| Moisture | Store in a dry environment with tightly sealed containers | Minimizes the risk of hydrolysis of the ester and epoxy groups. |
| Adsorbent | Storage on silica gel | May enhance stability against autoxidation compared to storage on glass surfaces. |
Experimental Protocols
Synthesis and Purification of this compound
4.1.1. Extraction of Vernonia Oil from Vernonia galamensis Seeds
-
Extraction: Powdered seeds are extracted with n-hexane for three hours using a Soxhlet apparatus.
-
Filtration and Solvent Removal: The crude vernonia oil is filtered, refrigerated overnight, and decanted. The solvent is then removed using a rotary evaporator.
-
Purification (Solid Phase Extraction): Non-triacylglycerol components are removed by dissolving the crude oil in n-hexane and passing it through a silica gel column with activated carbon.
4.1.2. Hydrolysis of Vernonia Oil to Vernolic Acid
-
A solution of sodium hydroxide in methanol is prepared and heated to reflux.
-
Purified vernonia oil is added, and the mixture is refluxed for 30 minutes.
-
After cooling, ice and water are added to form a solid soap.
-
The soap is filtered and then acidified with glacial acetic acid in the presence of ice and water.
-
The resulting vernolic acid is extracted with hexane, and the solvent is removed under reduced pressure.
4.1.3. Acid-Catalyzed Esterification of Vernolic Acid to this compound
-
Acetyl chloride is slowly added to methanol in an ice bath.
-
Vernolic acid is added to the methanolic HCl solution.
-
The mixture is refluxed, then cooled.
-
The product is extracted with diethyl ether after the addition of a saturated NaCl solution.
-
The organic phase is washed with saturated NaCl solution, dried over sodium sulfate, and the solvent is removed under vacuum to yield crude this compound.
-
Purification: The crude product is purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Assessment of Oxidative Stability by Rancimat Method
The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of oils and fats.
Protocol Overview:
-
A known amount of the this compound sample is placed in a reaction vessel.
-
The sample is heated to a specified temperature (e.g., 110 °C) while a constant stream of purified air is passed through it.
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously monitored.
-
The induction period is the time until a rapid increase in conductivity is detected, which corresponds to the formation of volatile acidic degradation products. A longer induction period indicates higher oxidative stability.
Caption: Experimental setup for the Rancimat method.
Analytical Methods for Stability Assessment
A variety of analytical techniques can be employed to assess the purity and degradation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of fatty acid methyl esters.
Typical GC-MS Parameters for FAME Analysis:
-
Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used for FAME separation.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 240°C) to elute compounds with different boiling points.
-
MS Detector: Electron Impact (EI) ionization at 70 eV is standard. The mass spectrometer is operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.
Expected Fragmentation Pattern:
The mass spectrum of this compound will show a molecular ion peak (M+) and characteristic fragment ions resulting from cleavages at specific points in the molecule, including the ester group, the double bond, and the epoxy ring. The fragmentation pattern can be used to confirm the identity of the compound and to identify potential degradation products.
Caption: Key fragmentation sites in this compound for MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, quantification, and purification of non-volatile or thermally labile compounds.
Typical HPLC Parameters for FAME Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of organic solvents like acetonitrile and/or methanol with water, often in a gradient elution mode.
-
Detector: A UV detector is suitable for compounds with chromophores. For FAMEs, detection at low wavelengths (e.g., ~205 nm) is often employed. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can also be used for compounds lacking a strong chromophore.
-
Purity Assessment: HPLC can be used to determine the purity of this compound by separating it from impurities and degradation products. Method validation should be performed to ensure accuracy, precision, linearity, and robustness.
Potential Degradation Pathways
The degradation of this compound can occur through several chemical reactions involving its functional groups.
Caption: Potential degradation pathways for this compound.
Conclusion
This compound is a promising bio-based chemical with significant potential. Its inherent stability, particularly against oxidation, is a key advantage. However, like all reactive molecules, it is susceptible to degradation under certain conditions. By adhering to the recommended storage conditions, including low temperatures, an inert atmosphere, and protection from light and moisture, the integrity of this compound can be effectively preserved. The analytical methods outlined in this guide provide the necessary tools for researchers and developers to monitor the purity and stability of this compound, ensuring the quality and reliability of their scientific investigations and product development endeavors. Further research to quantify the stability of this compound under a broad range of pH and light conditions would be beneficial for expanding its applications.
References
An In-depth Technical Guide to the Spectroscopic Data of Methyl Vernolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vernolate, the methyl ester of vernolic acid, is a naturally occurring epoxidated fatty acid found in the seeds of several plant species, including Vernonia galamensis. Its unique chemical structure, featuring a cis-epoxy group and a double bond, makes it a valuable subject of study for various applications, including the development of bio-based polymers, lubricants, and potential pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with detailed experimental protocols and data interpretation.
Chemical Structure
Chemical Formula: C₁₉H₃₄O₃ Molecular Weight: 310.48 g/mol IUPAC Name: methyl (9Z,12R,13S)-12,13-epoxyoctadec-9-enoate CAS Number: 3033-54-5
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR have been employed to characterize this compound.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.50 - 5.30 | m | 2H | -CH=CH- (vinylic protons) |
| 3.67 | s | 3H | -OCH₃ (methyl ester protons) |
| 3.10 - 2.90 | m | 2H | -CH(O)CH- (epoxy protons) |
| 2.30 | t | 2H | -CH₂-COO- (protons α to carbonyl) |
| 2.20 - 2.00 | m | 4H | -CH₂-CH=CH-CH₂- (allylic protons) |
| 1.60 - 1.20 | m | 16H | -(CH₂)₈- (methylene protons) |
| 0.88 | t | 3H | -CH₃ (terminal methyl protons) |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environments.
| Chemical Shift (δ) ppm | Assignment |
| 174.2 | C=O (ester carbonyl) |
| 130.0 - 128.0 | -CH=CH- (vinylic carbons) |
| 57.1 | -CH(O)CH- (epoxy carbons) |
| 51.4 | -OCH₃ (methyl ester carbon) |
| 34.1 | -CH₂-COO- (carbon α to carbonyl) |
| 31.9 - 22.7 | -(CH₂)ₓ- (methylene carbons) |
| 14.1 | -CH₃ (terminal methyl carbon) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its ester, alkene, and epoxide functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3010 | Medium | =C-H stretch (vinylic) |
| 2925, 2855 | Strong | C-H stretch (aliphatic) |
| 1740 | Strong | C=O stretch (ester) |
| 1655 | Medium | C=C stretch (alkene) |
| 1245, 1170 | Strong | C-O stretch (ester) |
| ~825 | Medium | C-O-C stretch (epoxide) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 310, corresponding to its molecular weight.
Expected Fragmentation Pattern:
The fragmentation of this compound in EI-MS is complex due to the presence of multiple functional groups. Key fragmentation pathways would likely involve:
-
Cleavage at the epoxy ring: This can lead to various fragment ions.
-
Cleavage adjacent to the double bond: Allylic cleavage is a common fragmentation pathway.
-
Cleavage related to the ester group: Loss of the methoxy group (-OCH₃, m/z 31) or the methoxycarbonyl group (-COOCH₃, m/z 59) are characteristic of methyl esters. A prominent peak resulting from the McLafferty rearrangement is also expected for long-chain esters.
A detailed analysis of the mass spectrum would be required to assign specific fragments and confirm the structure.
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via the esterification of vernolic acid, which is obtained from the hydrolysis of vernonia oil.
-
Extraction of Vernonia Oil: Vernonia oil is extracted from the seeds of Vernonia galamensis using a suitable solvent like hexane in a Soxhlet apparatus.
-
Hydrolysis of Vernonia Oil: The extracted oil is then hydrolyzed to yield vernolic acid. This is typically achieved by refluxing the oil with an alcoholic solution of a strong base, such as potassium hydroxide, followed by acidification.
-
Esterification of Vernolic Acid: Vernolic acid is converted to its methyl ester, this compound, by refluxing with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification: The resulting this compound is purified using column chromatography on silica gel to obtain the pure compound.
Spectroscopic Analysis
-
Sample Preparation: A small amount of purified this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.
-
Sample Preparation: A drop of pure this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr plates is first recorded and then subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) are determined and assigned to the corresponding functional groups.
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Electron ionization (EI) is commonly used, where the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of this compound.
Visualization of Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a synthesized compound like this compound can be visualized as a logical progression of steps.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Conclusion
The spectroscopic data presented in this technical guide provide a comprehensive fingerprint for the identification and characterization of this compound. The detailed NMR, IR, and MS data, in conjunction with the provided experimental protocols, serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile and promising bio-based molecule. Accurate interpretation of this data is crucial for ensuring the purity and structural integrity of this compound in various research and development applications.
Methyl Vernolate: A Technical Guide to its Industrial and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl vernolate, the methyl ester of vernolic acid, is a naturally derived compound with significant untapped potential in both industrial and pharmaceutical sectors. As a derivative of vernonia oil, which is rich in this unique epoxy fatty acid, this compound offers a bio-based platform for the development of advanced polymers and coatings. Furthermore, emerging research on related epoxy fatty acid methyl esters suggests promising therapeutic applications, particularly in the realms of anti-inflammatory and anti-cancer therapies. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its synthesis, potential applications, and detailed experimental protocols for its evaluation.
Introduction
Vernonia oil, extracted from the seeds of the Vernonia galamensis plant, is a rich source of vernolic acid, a naturally epoxidized fatty acid.[1][2] The presence of the oxirane ring makes it a valuable precursor for various chemical transformations. This compound, the methyl ester of vernolic acid, retains this reactive epoxide group while offering modified physicochemical properties, such as lower viscosity, making it an attractive candidate for various applications. This guide will delve into the industrial uses of this compound in polymers and coatings, and explore its prospective role in pharmaceuticals, supported by detailed experimental methodologies and an examination of relevant biological pathways.
Industrial Relevance
The primary industrial applications of this compound are derived from its role as a reactive intermediate in the synthesis of polymers, resins, and coatings. Its bio-based origin presents an environmentally friendly alternative to petroleum-based monomers.
Applications in Coatings and Adhesives
Vernonia oil and its derivatives, including this compound, are recognized for their potential in the formulation of paints, varnishes, and adhesives.[1][2] The low viscosity of vernonia oil, a property shared by this compound, is advantageous in paint formulations as it can act as a reactive diluent, reducing the need for volatile organic compounds (VOCs).[1]
Table 1: Performance Characteristics of Vernonia Oil-Based Coatings (as a proxy for this compound-based systems)
| Property | Test Method | Typical Values for Vernonia Oil-Based Alkyd Resins |
| Drying Time (Set-to-Touch) | ASTM D1640 | 40 - 50 minutes |
| Drying Time (Dry-Through) | ASTM D1640 | ~12 hours |
| Adhesion (Cross-hatch) | ASTM D3359 | Good to Excellent |
| Flexibility (Mandrel Bend) | ASTM D522 | Pass |
| Impact Resistance | ASTM D2794 | Pass |
Polymer Synthesis
The epoxide ring of this compound is a key functional group for polymerization reactions. It can undergo ring-opening polymerization to form polyesters and other polymers with diverse properties, suitable for applications ranging from plasticizers to composites.
Table 2: Potential Mechanical Properties of this compound-Based Polymers
| Property | Test Method | Anticipated Performance |
| Tensile Shear Strength (for adhesives) | ASTM D1002 | 0.94 - 1.98 MPa (based on modified PF resins) |
| Adhesive Strength | - | Up to 71.8 MPa (for neat epoxy resins) |
Pharmaceutical Relevance
While direct pharmacological studies on this compound are limited, research on other epoxy fatty acids and their methyl esters provides a strong rationale for its investigation as a therapeutic agent. Epoxy fatty acids are known to possess anti-inflammatory, analgesic, and anti-cancer properties.
Potential Anti-inflammatory Effects
Epoxy fatty acids have been shown to exert anti-inflammatory effects by modulating key signaling pathways. It is hypothesized that this compound could exhibit similar activities.
Potential Anti-cancer Activity
The cytotoxicity of various plant-derived compounds and their derivatives against cancer cell lines is well-documented. The potential of this compound to inhibit cancer cell proliferation warrants investigation.
Experimental Protocols
Synthesis of this compound from Vernonia Oil
Method: Transesterification
Materials:
-
Vernonia oil
-
Methanol (anhydrous)
-
Sodium hydroxide (or other suitable catalyst)
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column.
Procedure:
-
Dissolve sodium hydroxide in methanol in a round-bottom flask equipped with a condenser and magnetic stirrer. Heat to reflux with stirring until the sodium hydroxide is completely dissolved.
-
Add vernonia oil to the flask and continue refluxing with stirring for approximately 30 minutes.
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the mixture with water to remove the catalyst and glycerol.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to obtain the crude methyl esters.
-
Purify this compound from the mixture of methyl esters using silica gel column chromatography with a hexane-based mobile phase.
Evaluation of Coating Performance
a) Drying Time:
-
Apply a film of the this compound-based coating of uniform thickness onto a glass panel.
-
Assess the set-to-touch time and dry-through time according to ASTM D1640 standards using a mechanical drying time recorder.
b) Adhesion:
-
Apply the coating to a metal substrate and allow it to cure.
-
Perform a cross-hatch adhesion test according to ASTM D3359.
c) Flexibility and Impact Resistance:
-
Test the flexibility of the cured coating using a mandrel bend tester as per ASTM D522.
-
Evaluate the impact resistance using an impact tester following ASTM D2794.
In Vitro Anti-inflammatory Assay
Method: Lipopolysaccharide (LPS)-induced cytokine release in macrophages.
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
In Vitro Cytotoxicity Assay
Method: WST-1 Cell Proliferation Assay.
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., MRC-5) for comparison.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound and incubate for 24-48 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Signaling Pathways and Visualizations
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of other epoxy fatty acid methyl esters are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Proposed inhibition of NF-κB and MAPK signaling by this compound.
Experimental Workflow for Pharmaceutical Evaluation
Caption: Workflow for evaluating the pharmaceutical potential of this compound.
Conclusion
This compound stands out as a versatile, bio-based chemical with considerable potential. In the industrial arena, it offers a sustainable alternative for the production of high-performance coatings, adhesives, and polymers. In the pharmaceutical field, while still in a nascent stage of exploration, the known bioactivities of related epoxy fatty acid methyl esters provide a compelling basis for investigating this compound as a novel anti-inflammatory or anti-cancer agent. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development into this promising compound.
References
An In-depth Technical Guide on the Solubility of Methyl Vernolate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl vernolate, also known as vernolic acid methyl ester, in various organic solvents. This document is intended to be a valuable resource for professionals in research, science, and drug development who are working with this compound.
Introduction to this compound
This compound is the methyl ester of vernolic acid, an epoxidized fatty acid. It is a key component of vernonia oil, extracted from the seeds of Vernonia galamensis. The unique structure of this compound, containing an epoxy group, makes it a valuable bio-based compound for various industrial applications, including the synthesis of polymers, resins, and coatings. Understanding its solubility is critical for its use in chemical reactions, purification processes, and formulation development.
Quantitative Solubility Data
Exhaustive searches of scientific literature did not yield specific quantitative solubility data for this compound in various organic solvents. Research has primarily focused on its synthesis, characterization, and subsequent chemical modifications. However, qualitative solubility information has been reported.
Qualitative Solubility of this compound
Based on available research, the qualitative solubility of this compound in several common organic and aqueous solvents has been determined. The following table summarizes these findings.
| Solvent | Solubility |
| Methanol | Soluble[1] |
| Ethanol | Soluble[1] |
| Chloroform | Soluble[1] |
| Water | Partially Soluble[1] |
Other studies imply the solubility of this compound in solvents such as Dimethyl Sulfoxide (DMSO), hexane, and Tetrahydrofuran (THF) as they are used as reaction media for its synthesis and modification, though no explicit solubility data is provided.[2]
Experimental Protocol for Solubility Determination
While specific protocols for determining the solubility of this compound are not detailed in the literature, a standard and widely accepted method such as the shake-flask method can be employed. This method is reliable for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid phase from the liquid phase, centrifuge the samples at a high speed.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of the solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: A flowchart of the shake-flask method for solubility.
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Differences Between Vernolic Acid and Methyl Vernolate
This guide provides a comprehensive technical overview of the key distinctions between vernolic acid and its methyl ester derivative, this compound. It covers their chemical properties, synthesis, biological activities, and relevant experimental methodologies, presenting quantitative data in structured tables and visualizing complex processes with detailed diagrams.
Chemical Structure and Physicochemical Properties
The fundamental difference between vernolic acid and this compound lies in their chemical structure. Vernolic acid is a long-chain carboxylic acid, whereas this compound is the corresponding methyl ester. This structural alteration, the substitution of a carboxylic acid proton with a methyl group, significantly impacts their physicochemical properties.
Vernolic acid, systematically named (9Z)-(12S,13R)-12,13-epoxyoctadec-9-enoic acid, is a monounsaturated fatty acid containing an epoxide ring.[1][2] this compound is the methyl ester of this acid.[3][4]
Table 1: Comparison of Physicochemical Properties
| Property | Vernolic Acid | This compound |
| Molecular Formula | C₁₈H₃₂O₃[2] | C₁₉H₃₄O₃ |
| Molecular Weight | 296.44 g/mol | 310.47 g/mol |
| CAS Number | 503-07-1 ((+)-isomer) | 2733-91-7 |
| Appearance | Colorless oil or solid | - |
| Melting Point | 23-25 °C; 30-31 °C | - |
| Boiling Point | - | - |
| Solubility | Insoluble in water; Soluble in organic solvents | - |
| Purity | - | ≥97% |
Occurrence and Synthesis
Vernolic Acid: Natural Occurrence and Biosynthesis
Vernolic acid is a primary component of vernonia oil, which is extracted from the seeds of plants like Vernonia galamensis (ironweed). The seeds can contain 40-42% oil, with 73-80% of that being vernolic acid. It is also found in other genera such as Euphorbia, Stokesia, and Crepis.
The biosynthesis of vernolic acid in plants involves the enzymatic conversion of linoleic acid. An epoxygenase enzyme, which is a functional variant of Δ¹²-fatty acid desaturase (FAD2), catalyzes the epoxidation of the C12-C13 double bond of linoleic acid to form vernolic acid. This process occurs while the fatty acid is esterified to phosphatidylcholine (PC).
Caption: Biosynthesis of vernolic acid from linoleoyl-PC.
This compound: Chemical Synthesis
This compound is not typically found in nature; it is a derivative synthesized from vernolic acid. The most common method for its preparation is through the esterification of vernolic acid with methanol, often catalyzed by an acid like sulfuric acid or using acetyl chloride in methanol. This is a standard Fischer esterification reaction.
Caption: Synthesis of this compound via esterification.
Biological Activity and Applications
Vernolic Acid
In mammalian species, vernolic acid is produced from the metabolism of linoleic acid by cytochrome P450 epoxygenase enzymes and is also referred to as leukotoxin B. It exhibits significant biological activity and toxicity.
-
Toxicity: Vernolic acid is known for its toxic effects on leukocytes and other cell types. When injected into animal models, it can induce multiple organ failure and respiratory distress. Its toxicity is often attributed to its conversion by soluble epoxide hydrolase (sEH) into the corresponding diol, (12R,13R)-dihydroxy-9Z-octadecenoic acid.
-
Industrial Applications: As the major component of vernonia oil, vernolic acid is a valuable biofeedstock. The epoxide group is reactive and can be used to produce adhesives, varnishes, paints, and industrial coatings. Its low viscosity makes it a useful reactive diluent in oil-based paints, reducing the need for volatile organic compounds (VOCs).
This compound
The biological activity of this compound is not as extensively studied as that of vernolic acid. It is primarily used as a biochemical reagent and a standard for research purposes. Its ester form makes it more volatile and potentially more suitable for certain analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). The conversion of the carboxylic acid to a methyl ester is a common derivatization step to improve the chromatographic properties of fatty acids.
It is crucial to distinguish This compound from the similarly named thiocarbamate herbicide vernolate . Vernolate the herbicide has a completely different chemical structure (S-propyl dipropylthiocarbamate) and mechanism of action, inhibiting weed growth by disrupting lipid synthesis.
Experimental Protocols
Extraction and Purification of Vernolic Acid from Vernonia galamensis Seeds
This protocol describes the hydrolysis of vernonia oil to obtain vernolic acid.
-
Saponification:
-
Place 50 mL of methanol and 0.125 mol (5 g) of sodium hydroxide in a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser.
-
Heat the mixture to reflux with stirring for approximately 30 minutes until the sodium hydroxide is completely dissolved.
-
Add 5.53 mmol (5.12 g) of vernonia oil to the flask.
-
Continue to reflux the resulting solution with continuous stirring for another 30 minutes.
-
-
Acidification and Extraction:
-
After cooling, transfer the solution to a separatory funnel.
-
Acidify the mixture to release the free fatty acids.
-
Extract the aqueous phase with an organic solvent (e.g., diethyl ether).
-
Wash the organic phase with a saturated NaCl solution and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude vernolic acid by recrystallization from hexane at low temperatures (e.g., -20°C or 195 K).
-
Filter the crystals under reduced pressure and rinse with cold hexane to obtain pure vernolic acid.
-
Synthesis of this compound from Vernolic Acid
This protocol outlines the acid-catalyzed esterification of vernolic acid.
-
Reaction Setup:
-
Dissolve a known quantity of purified vernolic acid in an excess of methanol in a round-bottom flask.
-
While cooling the mixture in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid or acetyl chloride.
-
-
Reflux:
-
Attach a condenser to the flask and reflux the mixture with stirring for 1.5 to 2 hours.
-
-
Workup and Extraction:
-
After cooling, transfer the solution to a separatory funnel.
-
Add a saturated NaCl solution and extract the this compound with diethyl ether or dichloromethane (DCM).
-
Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and then with saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation or simple distillation to yield this compound.
-
Caption: Workflow for vernolic acid and this compound preparation.
Summary of Key Differences
| Feature | Vernolic Acid | This compound |
| Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |
| Origin | Natural (in Vernonia oil) | Synthetic (derived from vernolic acid) |
| Primary Role | Biofeedstock, Biologically active molecule (Leukotoxin B) | Biochemical reagent, Research standard |
| Polarity | More polar | Less polar |
| Reactivity | Can undergo reactions of a carboxylic acid (e.g., salt formation, esterification) | Can undergo reactions of an ester (e.g., hydrolysis, transesterification) |
| Biological Toxicity | Established toxicity in mammals | Not well-documented; used for in-vitro research |
Conclusion
The primary distinction between vernolic acid and this compound is the presence of a carboxylic acid versus a methyl ester functional group. This single structural modification defines their different origins, physicochemical properties, and primary applications. Vernolic acid is a naturally occurring, biologically active fatty acid with significant potential as an industrial bio-resource, but also with inherent toxicity that requires careful consideration in drug development. In contrast, this compound serves as a chemically modified, less polar derivative, primarily utilized as a standard and reagent in controlled laboratory settings for analytical and biochemical research. For professionals in research and drug development, understanding these core differences is essential for accurate experimental design, interpretation of results, and exploration of their respective potentials.
References
Methodological & Application
Application Notes and Protocol for the Extraction of Methyl Vernolate from Vernonia galamensis Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernonia galamensis, an industrial oilseed crop, is a rich source of naturally epoxidized vernolic acid, which constitutes up to 80% of its seed oil.[1][2][3] The derivative, methyl vernolate, is a valuable bio-based compound with potential applications in the pharmaceutical, polymer, and coating industries. Its epoxide ring and ester functionality make it a versatile platform chemical for the synthesis of various high-value products.
This document provides a comprehensive protocol for the extraction of this compound from Vernonia galamensis seeds. The protocol covers seed preparation, including lipase deactivation, oil extraction using solvent and supercritical fluid methods, purification of the crude oil, and the subsequent transesterification to yield this compound.
Data Presentation
Table 1: Comparison of Oil Extraction Methods from Vernonia galamensis Seeds
| Parameter | Soxhlet Extraction | Supercritical Fluid Extraction (SFE) |
| Solvent | n-Hexane | Supercritical Carbon Dioxide (SC-CO₂) |
| Temperature | 60-70°C | 40-80°C |
| Pressure | Atmospheric | 20-35 MPa |
| Extraction Time | 3 - 6 hours | 1.5 - 3 hours |
| Oil Yield | 36-42% | 38-40% |
| Key Advantage | High oil recovery, simple setup | Environmentally friendly, selective extraction |
| Key Disadvantage | Use of organic solvents | High initial equipment cost |
Table 2: Parameters for Transesterification of Vernonia Oil to this compound
| Parameter | Condition |
| Reactant | Methanol |
| Catalyst | Sodium hydroxide (NaOH) |
| Oil to Methanol Molar Ratio | 1:6 |
| Catalyst Concentration | 1% (w/w of oil) |
| Reaction Temperature | 60-65°C |
| Reaction Time | 1 - 2 hours |
| Typical Yield | >95% conversion |
Experimental Protocols
Seed Preparation and Lipase Deactivation
Vernonia galamensis seeds possess high lipase activity, which can hydrolyze the triglycerides into free fatty acids, reducing the yield of this compound.[4] Therefore, lipase deactivation is a critical first step.
Materials:
-
Vernonia galamensis seeds
-
Laboratory oven
-
Coffee mill grinder or equivalent
-
Dry ice (optional)
Protocol:
-
Sun-dry the fresh Vernonia galamensis seeds to reduce moisture content.
-
For lipase deactivation, heat the seeds in a laboratory oven at 90-105°C for 1 hour.[5]
-
Alternatively, for smaller batches, freeze the seeds with liquid nitrogen or mix with dry ice before grinding to minimize lipase activity.
-
Grind the heat-treated seeds into a fine powder using a coffee mill grinder.
Extraction of Vernonia Oil
Two primary methods for extracting the oil from the prepared seed powder are presented below:
2.1. Method A: Soxhlet Extraction
Materials and Equipment:
-
Ground Vernonia galamensis seed powder
-
n-Hexane
-
Soxhlet extraction apparatus
-
Heating mantle
-
Rotary evaporator
Protocol:
-
Place the ground seed powder into a thimble and insert it into the Soxhlet extractor.
-
Fill the round-bottom flask with n-hexane to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle to allow the solvent to boil and reflux.
-
Continue the extraction for 3-6 hours.
-
After extraction, remove the solvent from the oil using a rotary evaporator to obtain the crude vernonia oil.
2.2. Method B: Supercritical Fluid Extraction (SFE)
Materials and Equipment:
-
Ground Vernonia galamensis seed powder
-
Supercritical Fluid Extraction system
-
Food-grade carbon dioxide
Protocol:
-
Load the ground seed powder into the extraction vessel of the SFE system.
-
Set the extraction parameters. Optimal conditions can vary, but a typical starting point is a pressure of 35 MPa and a temperature of 60°C.
-
Pump supercritical CO₂ through the extraction vessel at a constant flow rate.
-
Collect the extracted oil in the separator vessel by reducing the pressure, which causes the CO₂ to return to its gaseous state, leaving behind the oil.
-
Continue the extraction for approximately 1.5 to 3 hours.
Purification of Crude Vernonia Oil
The crude oil contains impurities such as phospholipids, free fatty acids, and pigments that should be removed.
Materials:
-
Crude vernonia oil
-
Activated charcoal
-
Silica gel
-
n-Hexane
-
Filtration apparatus
Protocol:
-
Degumming: Mix the crude oil with 2-3% (v/v) of hot water (70-80°C) and agitate for 30 minutes. Centrifuge the mixture to separate the gums.
-
Bleaching: Add 1-2% (w/w) of activated charcoal to the degummed oil. Heat the mixture to 80-90°C and stir for 30 minutes under a vacuum. Filter the mixture to remove the activated charcoal.
-
Solid-Phase Extraction (Optional): For higher purity, dissolve the oil in n-hexane and pass it through a column packed with silica gel. This helps in removing polar impurities.
Transesterification to this compound
This step converts the triglycerides in the purified vernonia oil into fatty acid methyl esters, including this compound.
Materials and Equipment:
-
Purified vernonia oil
-
Methanol
-
Sodium hydroxide (NaOH)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a hot plate
-
Separatory funnel
Protocol:
-
Prepare a solution of sodium methoxide by dissolving NaOH (1% w/w of oil) in methanol (in a 1:6 molar ratio of oil to methanol).
-
Add the purified vernonia oil to a round-bottom flask and heat it to 60-65°C with stirring.
-
Add the sodium methoxide solution to the heated oil.
-
Maintain the reaction at 60-65°C under reflux for 1-2 hours with continuous stirring.
-
After the reaction is complete, cool the mixture and transfer it to a separatory funnel.
-
Allow the layers to separate. The upper layer contains the methyl esters (including this compound), and the lower layer is glycerol.
-
Wash the methyl ester layer with warm water (50°C) several times until the washings are neutral.
-
Dry the methyl ester layer over anhydrous sodium sulfate.
Purification of this compound
For obtaining high-purity this compound, column chromatography is recommended.
Materials and Equipment:
-
Crude methyl ester mixture
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
Protocol:
-
Pack a glass chromatography column with a slurry of silica gel in hexane.
-
Concentrate the crude methyl ester mixture and load it onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane.
-
Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.
Analytical Characterization
The identity and purity of the extracted this compound can be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the fatty acid methyl ester profile and quantify the this compound. A suitable GC column would be a polar capillary column (e.g., DB-WAX). The mass spectrometer will confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of this compound, including the presence of the epoxide ring and the methyl ester group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present, such as the ester carbonyl group and the C-O-C stretch of the epoxide.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Phytochemical investigations of Vernonia galamensis seeds [agris.fao.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Preparation and characterization of vernolic acid methyl ester functionalized ordered mesoporous materials | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
Application Note & Protocol: Quantification of Methyl Vernolate using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl vernolate, the methyl ester of vernolic acid, is a naturally occurring epoxidized fatty acid found in the seeds of Vernonia galamensis[1][2]. Its unique chemical structure, containing an epoxy group, makes it a valuable raw material for various industrial applications, including the synthesis of polymers, resins, and coatings. Accurate and reliable quantification of this compound is crucial for quality control, process optimization, and research and development in these fields. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Principle
This method utilizes RP-HPLC with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains the nonpolar analyte. An isocratic mobile phase consisting of an organic solvent and water allows for the elution of this compound, which is then detected by its absorbance in the low UV range. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Hexane (analytical grade) for extraction
-
Sodium sulfate (anhydrous)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following parameters are recommended as a starting point and may require optimization for specific instruments and samples.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 200 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general procedure for extracting this compound from a solid matrix, such as Vernonia galamensis seeds.
-
Grinding: Grind the sample to a fine powder to increase the surface area for extraction.
-
Extraction: Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube. Add 10 mL of hexane and vortex for 5 minutes.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid debris.
-
Solvent Evaporation: Carefully transfer the supernatant to a clean vial and evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 1 mL) of the mobile phase (Acetonitrile:Water, 85:15).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
5. Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | Recovery of 98-102% for spiked samples at three different concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Repeatability of Injections (RSD%) | ≤ 1.0% | 0.5% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150.2 |
| 25 | 375.8 |
| 50 | 751.3 |
| 100 | 1502.5 |
| 150 | 2253.1 |
| 200 | 3005.0 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| 50 | 49.8 | 99.6 | 1.2 |
| 100 | 101.2 | 101.2 | 0.8 |
| 150 | 148.9 | 99.3 | 1.0 |
Mandatory Visualization
Caption: Workflow for the quantification of this compound using HPLC.
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The method is specific, accurate, precise, and linear over a practical concentration range. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of this compound in various sample matrices. Further optimization of the chromatographic conditions may be necessary depending on the specific instrumentation and sample complexity.
References
Application Note: Analysis of Methyl Vernolate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl vernolate is the methyl ester of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), a naturally occurring epoxy fatty acid found in the seeds of several plant species, most notably Vernonia galamensis. The presence of the epoxy group makes vernolic acid a valuable raw material for the production of various industrial products, including lubricants, plasticizers, and coatings. In pharmaceutical research, the biological activities of vernolic acid and its derivatives are of growing interest. Accurate and reliable quantification and identification of this compound are crucial for both quality control in industrial applications and for pharmacological studies.
This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The procedure covers the extraction of oil from seeds, its conversion to fatty acid methyl esters (FAMEs), including this compound, and the parameters for GC-MS analysis.
Experimental Protocols
The overall workflow involves the extraction of oil from the source material, transesterification of the oil to produce FAMEs, and subsequent analysis by GC-MS. For unambiguous identification, an optional derivatization step involving the opening of the epoxide ring is also described.
Materials and Reagents
-
Vernonia galamensis seeds or other vernolic acid-containing plant material
-
Hexane (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Sodium hydroxide (NaOH)
-
Acetyl chloride or concentrated Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
FAME standards (e.g., C18:1, C18:2)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA + TMCS)
Protocol 1: Oil Extraction from Vernonia Seeds
-
Seed Preparation: Dry the Vernonia galamensis seeds and grind them into a fine powder using a laboratory mill.
-
Soxhlet Extraction: Place approximately 20 g of the powdered seeds into a cellulose thimble and position it in a Soxhlet extractor.
-
Solvent Extraction: Extract the oil using n-hexane as the solvent for 6-8 hours at a cycle rate of 4-5 cycles per hour.
-
Solvent Removal: After extraction, remove the n-hexane from the collected extract using a rotary evaporator under reduced pressure at 40°C to yield the crude vernonia oil.
-
Drying: Dry the residual oil over anhydrous sodium sulfate and store at 4°C under a nitrogen atmosphere until further processing.
Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)
This one-step acid-catalyzed process converts the triglycerides in the extracted oil into their corresponding FAMEs, including this compound.
-
Reaction Mixture: To approximately 50 mg of the extracted vernonia oil in a screw-capped glass tube, add 2 mL of a 2% (v/v) solution of acetyl chloride or sulfuric acid in methanol.
-
Incubation: Securely cap the tube and heat it in a water bath or heating block at 80°C for 2 hours with occasional vortexing.
-
Extraction: After cooling to room temperature, add 2 mL of n-hexane and 1 mL of distilled water. Vortex the mixture thoroughly.
-
Phase Separation: Centrifuge the mixture at 2000 rpm for 5 minutes to facilitate phase separation.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
Drying and Storage: Dry the hexane extract over a small amount of anhydrous sodium sulfate. The sample is now ready for GC-MS analysis. Store at -20°C if not analyzed immediately.
GC-MS Analysis
Instrumentation and Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC System or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| GC Column | Agilent HP-5MS (or DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless |
| Oven Program | Initial temp 120°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 10 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 500 amu |
| Solvent Delay | 3 - 5 minutes |
Data Presentation
Expected Retention Time
The epoxy group in this compound increases its polarity compared to other C18 fatty acid methyl esters. On a non-polar column like the HP-5MS, it is expected to elute slightly after methyl oleate (C18:1) and before methyl linoleate (C18:2). The exact retention time will depend on the specific GC conditions.
Mass Spectral Data
The molecular weight of this compound (C₁₉H₃₄O₃) is 310.47 g/mol . The molecular ion peak [M]⁺ at m/z 310 may be of low abundance in a standard 70 eV EI spectrum. The fragmentation pattern is primarily dictated by cleavage at the epoxide ring and around the methyl ester group.
Table 1: Key Mass Fragments for Underivatized this compound (Theoretical)
| m/z (Mass/Charge) | Proposed Fragment Identity | Notes |
| 310 | [M]⁺ | Molecular Ion |
| 279 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |
| 239 | [M - C₅H₁₁]⁺ | Cleavage alpha to the epoxide ring (loss of pentyl radical) |
| 199 | [CH₃OOC(CH₂)₇CH=CHCH₂]⁺ | Cleavage between the two carbons of the epoxide ring |
| 155 | [C₅H₁₁CHOCH]⁺ | Cleavage on the other side of the epoxide ring |
| 74 | [CH₃OOCCH₂]⁺ | McLafferty rearrangement, characteristic of methyl esters |
| 55 | [C₄H₇]⁺ | Common aliphatic fragment |
Note: For unambiguous confirmation, especially in complex matrices, a secondary derivatization to open the epoxide ring is recommended. This procedure yields two products (12-hydroxy-13-methoxy and 13-hydroxy-12-methoxy derivatives) which can be further silylated to produce characteristic, high-mass fragments that are easier to identify.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive and reliable methodology for the extraction, derivatization, and analysis of this compound using GC-MS. The described protocols are suitable for the qualitative and quantitative assessment of this compound in plant oil extracts. The provided GC-MS parameters and expected fragmentation data serve as a robust starting point for method development and routine analysis in both industrial and research settings. For absolute structural confirmation, especially in the absence of a pure standard, a secondary ring-opening derivatization is advised.
Application of Methyl vernolate in the synthesis of bio-based polymers.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vernolate, the methyl ester of vernolic acid, is a naturally occurring epoxidized fatty acid ester derived from the seeds of Vernonia galamensis. Its inherent epoxy functionality makes it a valuable renewable resource for the synthesis of bio-based polymers. The oxirane ring in this compound is susceptible to ring-opening polymerization, allowing for the formation of a variety of polymeric structures, including linear polymers and cross-linked thermosets. These bio-derived polymers are gaining significant interest as sustainable alternatives to petroleum-based plastics in various applications, including coatings, adhesives, composites, and biomedical materials. This document provides detailed application notes and experimental protocols for the synthesis of bio-based polymers from this compound.
Key Applications
The primary application of this compound in polymer synthesis lies in its ability to undergo ring-opening polymerization. This can be initiated through cationic or anionic mechanisms, or through reactions with curing agents such as dicarboxylic acids or anhydrides.
-
Cationic Polymerization: This method typically employs Lewis or Brønsted acids as initiators to open the epoxy ring and propagate a polymer chain. The resulting polymers can range from viscous liquids to solid materials, with properties tunable by controlling the reaction conditions.
-
Thermoset Formation: this compound can be cross-linked using multifunctional curing agents like dicarboxylic acids or anhydrides. This process forms a rigid, three-dimensional network, resulting in a thermosetting polymer with enhanced thermal and mechanical stability.
Data Presentation
The following tables summarize the typical thermal and mechanical properties of bio-based epoxy thermosets derived from epoxidized fatty acid methyl esters, which are analogous to polymers that can be synthesized from this compound. It is important to note that the specific properties of poly(this compound) may vary depending on the exact synthesis conditions and purity of the monomer.
Table 1: Thermal Properties of Bio-Based Epoxy Resins from Epoxidized Methyl Esters
| Property | Value | Analysis Method |
| Glass Transition Temperature (Tg) | 37.7 - 81.0 °C[1] | Dynamic Mechanical Analysis (DMA) |
| Onset of Thermal Degradation (T5%) | ~201 °C[2] | Thermogravimetric Analysis (TGA) |
| Temperature at 10% Weight Loss (T10%) | ~306 °C[2] | Thermogravimetric Analysis (TGA) |
| Temperature at 50% Weight Loss (T50%) | ~423 °C[2] | Thermogravimetric Analysis (TGA) |
Table 2: Mechanical Properties of Bio-Based Epoxy Resins from Epoxidized Methyl Esters
| Property | Value | Test Method |
| Tensile Strength | 0.49 - 38.32 MPa[3] | Instron Universal Testing Machine |
| Young's Modulus | 0.75 - 1.23 GPa | Instron Universal Testing Machine |
| Flexural Strength | 63.32 MPa (for 100% synthetic epoxy for comparison) | Instron Universal Testing Machine |
| Elongation at Break | up to 150% | Instron Universal Testing Machine |
Experimental Protocols
Protocol 1: Cationic Homopolymerization of this compound
This protocol describes the synthesis of a linear poly(this compound) through cationic ring-opening polymerization.
Materials:
-
This compound (purified)
-
Boron trifluoride diethyl etherate (BF3·OEt2) solution in dichloromethane (1 M)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried glassware)
Procedure:
-
Preparation: Under a nitrogen atmosphere, add purified this compound (e.g., 10 g, ~32 mmol) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (50 mL).
-
Initiation: Cool the solution to 0 °C in an ice bath. Slowly add the BF3·OEt2 solution (e.g., 0.32 mL of a 1 M solution, 0.32 mmol, 1 mol% relative to monomer) dropwise from the dropping funnel over 15 minutes with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Termination: Quench the polymerization by adding 5 mL of methanol and stir for an additional 30 minutes.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol (e.g., 500 mL) with stirring.
-
Isolation: Collect the precipitated polymer by filtration or decantation.
-
Drying: Wash the polymer with fresh methanol and dry it under vacuum at 40 °C to a constant weight.
Characterization:
-
The structure of the resulting poly(this compound) can be confirmed by 1H NMR and FTIR spectroscopy.
-
The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).
-
Thermal properties such as the glass transition temperature (Tg) can be measured using differential scanning calorimetry (DSC).
Protocol 2: Synthesis of a Thermoset from this compound and Phthalic Anhydride
This protocol details the preparation of a cross-linked thermoset polymer from this compound using phthalic anhydride as a curing agent.
Materials:
-
This compound (purified)
-
Phthalic anhydride
-
Benzyl dimethylamine (BDMA) - catalyst
-
Aluminum weighing dishes or molds
Procedure:
-
Mixing: In a disposable container, weigh this compound (e.g., 10 g, ~32 mmol) and phthalic anhydride (e.g., 2.37 g, 16 mmol, assuming a 2:1 epoxy to anhydride molar ratio).
-
Heating and Homogenization: Gently heat the mixture to approximately 80 °C with stirring until the phthalic anhydride is completely dissolved and a homogeneous solution is obtained.
-
Catalyst Addition: Add the catalyst, benzyl dimethylamine (e.g., 0.1 g, ~1 wt% of the total mixture), to the molten mixture and stir thoroughly for 2-3 minutes.
-
Casting: Pour the reactive mixture into an aluminum mold or weighing dish.
-
Curing: Place the mold in a preheated oven and cure according to a staged heating schedule. A typical curing profile would be:
-
120 °C for 2 hours
-
150 °C for 4 hours
-
-
Post-Curing: After the initial curing, slowly cool the thermoset to room temperature. For optimal properties, a post-curing step at a higher temperature (e.g., 160 °C for 2 hours) can be performed.
-
Demolding: Once cooled, the rigid thermoset can be demolded.
Characterization:
-
The degree of cure can be monitored by DSC.
-
The thermal stability of the thermoset can be evaluated using TGA.
-
The mechanical properties, such as tensile strength, flexural modulus, and hardness, can be measured using appropriate instrumentation (e.g., an Instron universal testing machine).
Visualizations
Cationic Polymerization Workflow
References
Application Notes and Protocols for Fatty Acid Analysis Using Methyl Vernolate as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vernolate, the methyl ester of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), is a key compound for the quantitative analysis of epoxy fatty acids. Vernolic acid is a naturally occurring epoxy fatty acid found in several plant species, most notably in the seeds of Vernonia galamensis, which can contain up to 80% vernolic acid in its seed oil. The unique epoxide group makes vernolic acid and its derivatives valuable for various industrial applications and subjects of interest in biomedical research due to their potential physiological roles.
Accurate quantification of vernolic acid and other epoxy fatty acids in biological and industrial samples is crucial for quality control, product development, and research into lipid metabolism. This compound serves as an excellent standard for this purpose, particularly in chromatographic techniques like Gas Chromatography (GC). This document provides detailed application notes and protocols for utilizing this compound as a standard in fatty acid analysis.
Properties of this compound Standard
A well-characterized standard is fundamental for accurate quantitative analysis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | Methyl (9Z,12S,13R)-12,13-epoxyoctadec-9-enoate | N/A |
| Synonyms | Vernolic acid methyl ester, this compound | [1] |
| CAS Number | 2733-91-7 | [1] |
| Molecular Formula | C₁₉H₃₄O₃ | [1] |
| Molecular Weight | 310.47 g/mol | [1] |
| Appearance | Typically a colorless to pale yellow liquid | N/A |
| Solubility | Soluble in organic solvents such as hexane, methanol, and chloroform. Moderately soluble in water. | N/A |
Application: Quantification of Vernolic Acid in Seed Oils
This compound is an ideal standard for determining the vernolic acid content in seed oils, such as that from Vernonia galamensis. This is essential for assessing the quality and potential applications of these oils. The following protocol outlines the use of this compound as an external standard for this purpose.
Experimental Protocol: External Standard Quantification of Vernolic Acid
This protocol details the steps for sample preparation and analysis using Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Vernonia oil sample
-
Anhydrous methanol
-
Sodium methoxide (0.5 M in methanol)
-
Hexane (GC grade)
-
Sodium chloride (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Pipettes and glassware
2. Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 10 mg/mL in hexane.
-
From the stock solution, create a series of calibration standards by serial dilution in hexane to cover the expected concentration range of vernolic acid in the sample. A typical range would be 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL.
3. Sample Preparation (Transesterification):
-
Accurately weigh approximately 20 mg of the vernonia oil sample into a screw-cap test tube.
-
Add 2 mL of 0.5 M sodium methoxide in methanol.
-
Cap the tube tightly and heat at 50°C for 15 minutes with occasional vortexing.
-
Allow the tube to cool to room temperature.
-
Add 2 mL of saturated sodium chloride solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
4. GC-FID Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: High-polarity capillary column (e.g., TRACE TR-FAME, 100 m x 0.25 mm x 0.2 µm).
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp 1: Increase to 240°C at 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Injection Volume: 1 µL.
5. Data Analysis:
-
Inject the prepared calibration standards and the sample extract into the GC-FID system.
-
Identify the this compound peak in the chromatograms based on its retention time, confirmed by the analysis of the pure standard.
-
Generate a calibration curve by plotting the peak area of this compound against the concentration for the calibration standards.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
-
Calculate the percentage of vernolic acid in the original oil sample using the following formula:
% Vernolic Acid = (Concentration of this compound in extract (mg/mL) * Volume of extract (mL)) / (Weight of oil sample (mg)) * 100%
Application: Use as an Internal Standard for Broader Fatty Acid Profiling
For a more comprehensive fatty acid analysis where other fatty acids are also of interest, this compound can be used as an internal standard. Its unique structure, containing an epoxy group, often results in a retention time that does not overlap with common saturated and unsaturated fatty acids, making it an excellent choice for an internal standard.
Experimental Protocol: Internal Standard Quantification of Fatty Acids
This protocol describes the use of this compound as an internal standard for the quantification of multiple fatty acids in a sample.
1. Materials and Reagents:
-
This compound internal standard solution (of a known concentration, e.g., 1 mg/mL in hexane)
-
Fatty acid methyl ester (FAME) standards mix (containing the fatty acids of interest)
-
Lipid-containing sample (e.g., plasma, tissue homogenate, or oil)
-
Reagents for transesterification (as listed in the previous protocol)
2. Standard and Sample Preparation:
-
Prepare a series of calibration standards, each containing a known concentration of the FAME standards mix and a fixed concentration of the this compound internal standard.
-
Accurately weigh a known amount of the sample into a screw-cap test tube.
-
Add a precise volume of the this compound internal standard solution to the sample.
-
Proceed with the transesterification procedure as described in the previous protocol (steps 3.2 to 3.9).
3. GC-MS Analysis for Identification and Quantification:
For complex biological samples, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for its higher selectivity and ability to confirm the identity of the fatty acids.
-
Gas Chromatograph: As described previously.
-
Mass Spectrometer: Agilent 5977A Series GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Other GC conditions can be adapted from the GC-FID protocol.
4. Data Analysis:
-
Identify the peaks of the individual FAMEs and the this compound internal standard in the chromatograms based on their retention times and mass spectra.
-
For each calibration standard, calculate the response factor (RF) for each fatty acid relative to the internal standard:
RF = (Area of FAME / Concentration of FAME) / (Area of IS / Concentration of IS)
-
Calculate the average RF for each fatty acid across the calibration standards.
-
For the sample, calculate the concentration of each fatty acid using its peak area, the peak area of the internal standard, and the average RF:
Concentration of FAME = (Area of FAME / Area of IS) * (Concentration of IS / Average RF)
-
Express the results as desired (e.g., mg/g of sample).
Visualization of Workflows and Pathways
Experimental Workflow for Fatty Acid Analysis
The general workflow for preparing and analyzing fatty acids from a lipid sample is depicted below.
Caption: General workflow for fatty acid analysis.
Biosynthesis Pathway of Vernolic Acid
Vernolic acid is synthesized from linoleic acid through the action of a specific epoxygenase enzyme. This metabolic pathway is of significant interest in plant biochemistry and for biotechnological applications aiming at producing epoxy fatty acids.
Caption: Biosynthesis of vernolic acid from linoleic acid.
Mass Spectrum of this compound
The mass spectrum of this compound is crucial for its identification in GC-MS analysis. While a library spectrum may not be readily available, characteristic fragmentation patterns for fatty acid methyl esters can be expected. The molecular ion peak ([M]⁺) would be at m/z 310. Key fragments would arise from cleavages around the epoxy ring and the ester group.
Expected Fragmentation:
-
m/z 310: Molecular ion ([C₁₉H₃₄O₃]⁺)
-
m/z 279: Loss of a methoxy group (-OCH₃)
-
Cleavage on either side of the epoxy ring, leading to characteristic fragment ions.
Conclusion
This compound is a valuable and specific standard for the quantitative analysis of vernolic acid and other epoxy fatty acids. Its use as either an external or internal standard, coupled with appropriate chromatographic techniques like GC-FID or GC-MS, allows for accurate and reliable quantification in a variety of sample matrices. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals working with these unique lipids. The detailed methodologies and visual workflows are designed to facilitate the implementation of these analytical techniques in the laboratory.
References
Application Notes and Protocols for Determining the In Vitro Cytotoxicity of Methyl Vernolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vernolate, a naturally occurring epoxy fatty acid found in the seeds of Vernonia galamensis, has garnered interest for its potential therapeutic applications. Preliminary studies on extracts from Vernonia species have indicated cytotoxic effects against various cancer cell lines.[1][2][3] This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound. The following assays are described: MTT assay for cell viability, Lactate Dehydrogenase (LDH) assay for membrane integrity, and Caspase-3/7 and Annexin V assays for apoptosis detection. These methods are fundamental in preclinical drug development and toxicological screening.
MTT Assay: Assessment of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.
Experimental Protocol
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Data Presentation
| This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 50 | 0.52 ± 0.04 | 41.6 |
| 100 | 0.23 ± 0.03 | 18.4 |
Note: The data presented are hypothetical and for illustrative purposes only.
Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.
Experimental Protocol
Materials:
-
This compound stock solution
-
Human cancer cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (10X) for maximum LDH release control
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with 10 µL of 10X Lysis Buffer 45 minutes prior to the assay.
-
Medium background: Complete medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure times.
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 rpm for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to correct for background signal.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Data Presentation
| This compound (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous) | 0.21 ± 0.02 | 0 |
| 1 | 0.25 ± 0.03 | 5.7 |
| 10 | 0.48 ± 0.04 | 38.6 |
| 50 | 0.89 ± 0.06 | 97.1 |
| 100 | 0.92 ± 0.05 | 101.4 |
| Max Release | 0.91 ± 0.07 | 100 |
Note: The data presented are hypothetical and for illustrative purposes only.
Apoptosis Assays: Detection of Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. The following assays can be used to determine if this compound induces apoptosis.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. Assays for their activity often use a substrate that, when cleaved, produces a fluorescent or luminescent signal.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol (e.g., a 1:1000 dilution in complete medium for a final concentration of 5 µM).
-
Reagent Addition: Add the prepared Caspase-3/7 reagent to each well.
-
Incubation and Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte®) and capture images every 2-3 hours. Alternatively, for endpoint assays, incubate for a specified time (e.g., 4-6 hours) and measure fluorescence using a microplate reader.
-
Data Analysis: Quantify the number of fluorescently labeled (apoptotic) cells or the total fluorescence intensity and normalize to the control group.
Annexin V Staining Assay
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to detect apoptotic cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound as previously described.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a dead cell stain (e.g., Propidium Iodide or 7-AAD) to distinguish between apoptotic and necrotic cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and dead cell stain negative, and late apoptotic/necrotic cells will be positive for both stains.
Data Presentation
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (50 µM) | 40.1 ± 3.5 | 35.8 ± 2.8 | 24.1 ± 1.9 |
Note: The data presented are hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. The cytotoxic effect of Vernonia amygdalina Del. extract on myeloid leukemia cells | Biomedical Research and Therapy [bmrat.org]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Techniques for the Derivatization of Methyl Vernolate for Improved Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vernolate, the methyl ester of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), is a naturally occurring epoxidized fatty acid found in the seeds of several plant species, including Vernonia galamensis. The presence of the epoxy group makes this compound a valuable renewable resource for the chemical industry, with potential applications in the production of polymers, resins, and other bio-based materials. Accurate and sensitive detection of this compound is crucial for quality control, process optimization, and research into its various applications.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like fatty acid methyl esters. However, the direct analysis of this compound can be challenging due to its polarity and potential for thermal degradation. Derivatization is a chemical modification technique used to convert the analyte into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and enhancing its detection by GC-MS.
These application notes provide detailed protocols for two primary derivatization techniques for this compound:
-
Direct Transesterification: A straightforward method for the conversion of vernonia oil or other lipid sources containing vernolic acid into this compound, suitable for initial screening and quantification.
-
Epoxy Ring Opening followed by Silylation: A two-step method that targets the epoxy functional group to create a more stable and readily detectable derivative, offering enhanced sensitivity and structural information.
Section 1: Direct Transesterification of Vernonia Oil
This method is suitable for the direct conversion of triglycerides containing vernolic acid into this compound. It is essential to use mild reaction conditions to prevent the degradation of the sensitive epoxy ring.
Experimental Protocol
Materials:
-
Vernonia oil
-
Methanolic sodium hydroxide (0.5 M) or Methanolic potassium hydroxide (2 M)
-
Hexane
-
Anhydrous sodium sulfate
-
Internal standard (e.g., methyl heptadecanoate)
-
Glass reaction tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh approximately 10-25 mg of vernonia oil into a screw-capped glass reaction tube.[1] If using an internal standard, add a known amount at this stage.
-
Reaction: Add 2 mL of 0.5 M methanolic sodium hydroxide to the tube. Cap the tube tightly and vortex vigorously for 1 minute.
-
Incubation: Place the tube in a water bath at 50-60°C for 10-15 minutes to facilitate the transesterification reaction.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of water. Vortex for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the hexane solution into the GC-MS.
Data Presentation
| Parameter | Condition |
| Sample | Vernonia Oil |
| Derivatization Reagent | 0.5 M Methanolic NaOH |
| Reaction Temperature | 50-60°C |
| Reaction Time | 10-15 minutes |
| Extraction Solvent | Hexane |
| Analytical Method | GC-MS |
Experimental Workflow
Section 2: Epoxy Ring Opening and Silylation
This two-step derivatization method is designed to enhance the detectability of this compound by first opening the epoxy ring to form a diol, followed by silylation of the resulting hydroxyl groups. This derivatization increases the molecular weight and produces characteristic fragment ions in the mass spectrum, aiding in identification and quantification.
Experimental Protocol
Part A: Acid-Catalyzed Epoxy Ring Opening
Materials:
-
This compound (or FAMEs extract from Section 1)
-
Methanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (5% w/v)
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound (e.g., 1 mg) in 1 mL of methanol in a reaction vial.
-
Reaction: Add one drop of concentrated sulfuric acid to the solution. Cap the vial and stir at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: Add 2 mL of 5% sodium bicarbonate solution to neutralize the acid.
-
Extraction: Add 2 mL of hexane, vortex for 1 minute, and allow the layers to separate.
-
Collection and Drying: Transfer the upper hexane layer containing the diol derivative to a new vial and dry with anhydrous sodium sulfate.
-
Evaporation: Evaporate the hexane under a gentle stream of nitrogen.
Part B: Silylation of the Diol
Materials:
-
Dried diol derivative from Part A
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
Procedure:
-
Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile and 50 µL of BSTFA + 1% TMCS to the dried diol derivative.[2]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[2]
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution.
Data Presentation
| Parameter | Condition |
| Sample | This compound |
| Ring Opening Reagent | H₂SO₄ in Methanol |
| Ring Opening Temp. | Room Temperature |
| Ring Opening Time | 1-2 hours |
| Silylation Reagent | BSTFA + 1% TMCS |
| Silylation Temperature | 60-70°C |
| Silylation Time | 30-60 minutes |
| Analytical Method | GC-MS |
Experimental Workflow
GC-MS Analysis
The derivatized samples can be analyzed using a standard GC-MS system equipped with a capillary column suitable for FAME analysis (e.g., a polar phase column like CP-Sil 88 or a non-polar column like DB-5ms).
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 250°C at 10°C/min
-
Hold at 250°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-550
Expected Results and Discussion
Direct Transesterification: This method will yield this compound, which can be identified by its characteristic mass spectrum. The molecular ion peak (m/z 310) may be of low abundance. Key fragment ions will result from cleavages around the epoxy ring and the ester group.
Epoxy Ring Opening and Silylation: This derivatization results in the formation of a bis-trimethylsilyl (TMS) ether derivative of the this compound diol. This derivative will have a significantly higher molecular weight (M+ = 472 for the di-TMS ether of the diol). The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions resulting from the loss of TMS groups ([M-15]+, [M-90]+), which greatly aids in confident identification and quantification. The silylated derivative is also more thermally stable, leading to improved peak shape and reproducibility.
Quantitative Data Summary
| Derivatization Method | Expected Derivatization Efficiency | Reproducibility (RSD) | Key Advantages | Key Disadvantages |
| Direct Transesterification | Good | < 10% | Simple, one-step procedure. | Potential for epoxy ring degradation under harsh conditions. Lower detector response compared to silylated derivatives. |
| Ring Opening & Silylation | Excellent | < 5% | High sensitivity and specificity. Produces stable derivatives with characteristic mass spectra.[3] | Two-step procedure, more time-consuming. Requires anhydrous conditions for silylation. |
Conclusion
The choice of derivatization technique for this compound depends on the specific analytical goal. For rapid screening and routine quantification where high sensitivity is not the primary concern, direct transesterification under mild conditions is a suitable approach. For applications requiring high sensitivity, confident identification, and detailed structural elucidation, the two-step epoxy ring opening followed by silylation is the recommended method. This latter approach significantly enhances the chromatographic and mass spectrometric properties of this compound, leading to improved detection and more reliable quantitative results. Researchers should validate the chosen method for their specific matrix and instrumentation to ensure optimal performance.
References
Application Notes and Protocols for the Analytical Method Validation of Methyl Vernolate in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vernolate, the methyl ester of vernolic acid, is an epoxy fatty acid with potential applications in various industrial and pharmaceutical fields. Accurate quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Method validation is a critical component of the drug development process, ensuring that the analytical method is reliable, reproducible, and suitable for its intended purpose.
These application notes provide a comprehensive overview and detailed protocols for the validation of an analytical method for this compound in complex matrices, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
Analytical Methodologies
The two primary analytical techniques suitable for the quantification of this compound in complex matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS: This technique offers high chromatographic resolution and is well-suited for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs). Derivatization to FAMEs is a common practice for fatty acid analysis by GC-MS.[1][2][3]
-
LC-MS/MS: This method provides high sensitivity and specificity, making it ideal for analyzing analytes at low concentrations in complex biological fluids. It often requires less sample preparation compared to GC-MS and can sometimes analyze the native compound without derivatization.[4][5]
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances, and concentrate the analyte.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a deuterated analog of this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of n-hexane, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (n-hexane) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Tissue Homogenates
-
Homogenize the tissue sample (e.g., 100 mg) in 1 mL of a suitable buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Take a 500 µL aliquot of the supernatant and add 10 µL of the IS working solution.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the this compound and IS with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase or a suitable solvent for analysis.
LC-MS/MS Method Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 60% to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the IS should be determined by direct infusion of the standards.
-
GC-MS Method Protocol
-
Derivatization (if not already in methyl ester form):
-
To the dried extract from sample preparation, add 200 µL of 2% methanolic sulfuric acid.
-
Heat at 60°C for 30 minutes.
-
After cooling, add 500 µL of saturated sodium chloride solution and 300 µL of n-hexane.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer for GC-MS analysis.
-
-
Chromatographic Conditions:
-
Column: A polar capillary column suitable for FAMEs analysis (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 200°C at 15°C/min, then ramp to 240°C at 5°C/min and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the IS.
-
Data Presentation
The following tables summarize the acceptance criteria and representative quantitative data for a validated analytical method for this compound. This data is illustrative and should be established for each specific method and laboratory.
Table 1: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | Within 85-115% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Within ±15% of the initial concentration |
Table 2: Representative Quantitative Data for LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| LOD | 0.3 ng/mL |
| Intra-day Accuracy (%) | 95.2 - 104.5 |
| Inter-day Accuracy (%) | 97.1 - 102.8 |
| Intra-day Precision (RSD %) | 3.5 - 8.2 |
| Inter-day Precision (RSD %) | 4.1 - 9.5 |
Table 3: Representative Quantitative Data for GC-MS Method
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.992 |
| LLOQ | 5 ng/mL |
| LOD | 1.5 ng/mL |
| Intra-day Accuracy (%) | 93.8 - 105.1 |
| Inter-day Accuracy (%) | 96.5 - 103.7 |
| Intra-day Precision (RSD %) | 4.2 - 10.5 |
| Inter-day Precision (RSD %) | 5.5 - 11.2 |
Mandatory Visualization
Signaling Pathway
The formation of vernolic acid, the precursor to this compound, occurs through the cytochrome P450 enzyme-mediated epoxidation of linoleic acid. This pathway is a branch of the broader metabolism of polyunsaturated fatty acids.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Methyl Vernolate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vernolate, the methyl ester of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), is a naturally occurring epoxy fatty acid found in the seeds of several plant species, including Vernonia galamensis. Its unique chemical structure, featuring an epoxide ring, suggests potential biological activities of interest in cellular and pharmacological research. These application notes provide detailed protocols for the formulation and use of this compound in cell culture experiments, including methods for solubilization, determining cytotoxicity, and investigating its potential effects on key cellular signaling pathways.
Data Presentation
The following tables provide templates for summarizing key quantitative data for this compound. Representative data from structurally related compounds are included for reference.
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Notes |
| Solvent | DMSO or Ethanol | This compound is expected to be miscible with common organic solvents[1]. |
| Recommended Stock Concentration | 10-100 mM | Prepare a high-concentration stock to minimize the final solvent concentration in the cell culture medium. |
| Storage of Stock Solution | -20°C in small aliquots | Protect from light, as related compounds can be decomposed by sunlight[1]. |
| Final Solvent Concentration in Medium | < 0.5% (v/v) | High concentrations of DMSO or ethanol can be toxic to cells. |
Table 2: Cytotoxicity of this compound and Related Compounds
| Cell Line | Compound | Assay | IC50 | Exposure Time (h) |
| HepG2 (Human Hepatoma) | Oleanolic Acid | CCK8 | 30 µM | 24 |
| AMJ13 (Human Breast Cancer) | Terpene Fraction | Not Specified | 8.46 µg/mL | 72[2] |
| SK-GT-4 (Human Esophageal Cancer) | Phenolic Fraction | Not Specified | 21.97 µg/mL | 72[2] |
| User-defined Cell Line | This compound | MTT | User-determined | 24, 48, 72 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of this compound (294.47 g/mol ), calculate the mass required to prepare a 10-100 mM stock solution.
-
Under sterile conditions, dissolve the calculated mass of this compound in the appropriate volume of DMSO or ethanol.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
Fatty acids are typically complexed with bovine serum albumin (BSA) for improved solubility and delivery to cells in culture.
-
Reagents and Materials:
-
This compound stock solution (from Protocol 1)
-
Fatty acid-free BSA
-
Sterile, serum-free cell culture medium or PBS
-
Sterile conical tubes
-
Water bath at 37°C
-
-
Procedure:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile, serum-free medium or PBS. Gently agitate to dissolve.
-
Warm the BSA solution in a 37°C water bath for 15-30 minutes.
-
Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (this compound:BSA) is recommended.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
This this compound-BSA complex is now ready to be diluted to the final working concentration in your complete cell culture medium.
-
Prepare a vehicle control using the same concentration of solvent and BSA without this compound.
-
Protocol 3: Determination of Cytotoxicity using MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound.
-
Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-BSA complex (from Protocol 2)
-
Vehicle control (BSA and solvent)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-BSA complex in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the this compound-BSA complex or controls (untreated and vehicle).
-
Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Putative Signaling Pathways Modulated by this compound
The following diagram illustrates the potential signaling pathways that may be affected by this compound, based on the known activities of structurally similar compounds such as other fatty acids and triterpenoids. These pathways are central to inflammation and cancer progression.
References
Application Notes and Protocols: Methyl Vernolate as a Bio-based Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Methyl Vernolate
This compound is the methyl ester of vernolic acid, a naturally occurring epoxidized fatty acid found in high concentrations in the oil of Vernonia galamensis seeds. As the chemical industry seeks sustainable and non-toxic alternatives to traditional petroleum-based plasticizers, such as phthalates, bio-based plasticizers derived from vegetable oils are gaining significant attention. This compound's unique chemical structure, featuring a reactive oxirane (epoxy) ring and a long aliphatic chain, makes it a promising candidate for plasticizing polymers, particularly polyvinyl chloride (PVC).[1]
The epoxy group can impart additional thermal stability to PVC by scavenging HCl released during degradation, while the ester group and hydrocarbon chain provide the necessary flexibility. These properties are highly desirable in applications ranging from industrial materials to sensitive products like medical devices and food packaging, where plasticizer migration and toxicity are major concerns.[2][3]
Application Notes
Primary Applications
This compound is positioned as a primary or secondary bio-based plasticizer for polyvinyl chloride (PVC). Its applications are relevant in sectors aiming to reduce reliance on phthalates due to health and environmental concerns.[1][2]
-
Flexible Films and Packaging: In food contact films, the low migration potential of bio-based plasticizers is a significant advantage over conventional options like Di(2-ethylhexyl) phthalate (DEHP).
-
Medical Devices: For products like intravenous (IV) infusion tubes and blood bags, minimizing the leaching of plasticizers is critical to patient safety. Bio-based plasticizers are being heavily researched for these applications.
-
Wire and Cable Insulation: The inherent thermal stabilizing effect of the epoxy group can enhance the longevity and performance of PVC insulation.
-
Toys and Consumer Goods: To meet regulatory standards restricting the use of certain phthalates in children's products.
Mechanism of Action
The "free volume theory" is the most widely accepted explanation for plasticization. Plasticizer molecules, like this compound, intersperse themselves between the rigid polymer chains of PVC. This spacing increases the "free volume," disrupting the strong intermolecular forces between polymer chains and allowing them to move more freely past one another. The result is a reduction in the material's glass transition temperature (Tg), transforming it from a rigid, brittle solid into a flexible, more ductile material.
Below is a diagram illustrating the plasticization mechanism at a molecular level.
Caption: Molecular interaction of plasticizer with polymer chains.
Performance Data (Illustrative)
While specific performance data for this compound is not widely published, the following tables summarize typical data for PVC plasticized with other epoxidized fatty acid methyl esters (e.g., epoxidized methyl soyate) compared to the traditional plasticizer DOP (Di-octyl phthalate). This data is representative of the performance expected from this compound.
Table 1: Mechanical Properties of Plasticized PVC (50 phr)*
| Property | Neat PVC | PVC + DOP | PVC + Epoxidized Bio-plasticizer | ASTM Method |
|---|---|---|---|---|
| Tensile Strength (MPa) | ~40-50 | ~20-25 | ~22-28 | D882 / D638 |
| Elongation at Break (%) | < 10 | ~250-350 | ~300-400 | D882 / D638 |
| 100% Modulus (MPa) | N/A | ~10-15 | ~9-14 | D882 / D638 |
| Hardness (Shore A) | > 95 | ~75-85 | ~78-88 | D2240 |
*phr: parts per hundred resin by weight
Table 2: Thermal and Migration Properties of Plasticized PVC (50 phr)
| Property | PVC + DOP | PVC + Epoxidized Bio-plasticizer | Test Method |
|---|---|---|---|
| Glass Transition Temp. (Tg, °C) | ~ -5 to 5 | ~ 0 to 10 | DSC |
| Thermal Stability (Time, min @ 200°C) | ~ 30-40 | ~ 50-70 | Congo Red Test |
| Migration Loss (n-hexane, 24h, %) | ~ 5-10 | ~ 1-3 | Solvent Extraction |
| Volatility Loss (Weight %, 24h @ 100°C) | ~ 1-2 | ~ 0.5-1 | Activated Carbon |
Experimental Protocols
The following protocols outline the standard procedures for evaluating the performance of a novel plasticizer like this compound in a polymer matrix such as PVC.
Protocol 1: Preparation of Plasticized PVC Films
Objective: To prepare homogenous PVC films with varying concentrations of this compound for subsequent testing.
Materials:
-
PVC resin (K-value 65-70)
-
This compound (plasticizer)
-
Thermal stabilizer (e.g., Ca/Zn stearate, 2-3 phr)
-
Processing aid (optional)
-
Two-roll mill
-
Hydraulic press with heating and cooling platens
-
Molding plates and shims (to achieve desired thickness, e.g., 1 mm)
Procedure:
-
Compounding: Accurately weigh PVC resin, this compound, and thermal stabilizer. Pre-mix the components in a high-speed mixer for 5-10 minutes until a homogenous dry blend is obtained.
-
Milling: Set the temperature of the two-roll mill to 160-170°C. Add the dry blend to the mill and allow it to melt and form a continuous sheet.
-
Homogenization: Continuously cut and fold the sheet on the mill for 10-15 minutes to ensure uniform distribution of the plasticizer and other additives.
-
Sheet Formation: Remove the plasticized PVC sheet from the mill.
-
Compression Molding:
-
Preheat the hydraulic press to 175-185°C.
-
Cut the milled sheet into pieces and place them within a molding frame (e.g., 15x15 cm) between two polished metal plates.
-
Place the assembly in the press and apply low pressure for 3-5 minutes to preheat the material.
-
Increase the pressure to 10-15 MPa for 5-7 minutes to form a void-free sheet.
-
Cool the platens under pressure using circulating water until the sheet temperature is below 40°C.
-
-
Conditioning: Remove the molded sheet and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM standards.
Protocol 2: Evaluation of Mechanical Properties
Objective: To determine the effect of this compound on the tensile strength, elongation, and modulus of PVC.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Die cutter for preparing dumbbell-shaped specimens (ASTM D638 Type IV) or rectangular strips (ASTM D882).
-
Thickness gauge.
Procedure (based on ASTM D882 for thin films <1 mm):
-
Specimen Preparation: Cut at least five test specimens from the conditioned PVC sheet in both the machine and transverse directions. Ensure the edges are smooth and free of nicks.
-
Measurement: Measure the width and thickness of each specimen at several points along the gauge length to determine the average cross-sectional area.
-
Test Setup:
-
Set the initial grip separation on the UTM (e.g., 100 mm).
-
Set the crosshead speed (rate of grip separation). This depends on the expected elongation of the material. A common starting point is 50 mm/min.
-
-
Testing:
-
Mount a specimen in the grips, ensuring it is aligned vertically and not under tension.
-
Start the test and record the load (force) and extension (elongation) until the specimen ruptures.
-
-
Calculation:
-
Tensile Strength: Maximum load divided by the original cross-sectional area.
-
Elongation at Break: (Extension at rupture / Initial gauge length) x 100%.
-
Modulus of Elasticity (Young's Modulus): The slope of the initial linear portion of the stress-strain curve.
-
Protocol 3: Thermal Property Analysis
Objective: To measure the glass transition temperature (Tg) and thermal stability of the plasticized PVC.
3.1 Differential Scanning Calorimetry (DSC) for Tg Determination:
-
Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC sheet and seal it in an aluminum DSC pan.
-
DSC Program:
-
Equilibrate the sample at -50°C.
-
Ramp the temperature up to 120°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to -50°C at 10°C/min.
-
Perform a second heating ramp to 120°C at 10°C/min.
-
-
Analysis: The Tg is determined from the second heating curve as the midpoint of the step-like transition in the heat flow signal. A lower Tg indicates higher plasticizing efficiency.
3.2 Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Sample Preparation: Place a 10-15 mg sample of the PVC film into a TGA crucible.
-
TGA Program: Heat the sample from 30°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.
-
Analysis: Record the temperature at which 5% weight loss occurs (Td5%). A higher decomposition temperature indicates better thermal stability.
Protocol 4: Plasticizer Migration (Leaching) Test
Objective: To quantify the amount of this compound that leaches out of the PVC matrix into a solvent.
Materials:
-
Conditioned PVC film samples (e.g., 5 cm x 5 cm).
-
Solvent (e.g., n-hexane, ethanol, or a food simulant).
-
Glass container with a lid.
-
Analytical balance.
-
Forced-air oven.
Procedure:
-
Initial Weighing: Accurately weigh the conditioned PVC sample (Winitial).
-
Immersion: Place the sample in a glass container and add a sufficient volume of the chosen solvent to completely submerge it (e.g., 100 mL). Seal the container.
-
Incubation: Store the container at a controlled temperature (e.g., 25°C or 50°C) for a specified duration (e.g., 24 hours or 7 days).
-
Drying: Remove the sample from the solvent, gently pat the surface dry with a lint-free cloth, and dry it in a vacuum oven at 50°C until a constant weight is achieved.
-
Final Weighing: Accurately weigh the dried PVC sample (Wfinal).
-
Calculation:
-
Migration Loss (%) = [(Winitial - Wfinal) / Winitial] x 100%.
-
Visualizations
The following diagrams illustrate the synthesis pathway for this compound and the general workflow for its evaluation as a plasticizer.
Caption: Synthesis pathway of this compound from Vernonia seeds.
Caption: Workflow for evaluating this compound as a plasticizer.
References
- 1. This compound | 2733-91-7 | Benchchem [benchchem.com]
- 2. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC [mdpi.com]
Solid-phase extraction (SPE) for cleanup of Methyl vernolate samples.
An Application Note on the Solid-Phase Extraction (SPE) Cleanup of Methyl Vernolate Samples for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is the methyl ester of vernolic acid, an epoxidized fatty acid. Accurate quantification of this compound in various sample matrices is crucial in diverse research fields, including pharmacology and agriculture. However, complex sample matrices can interfere with analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), necessitating an effective sample cleanup step. Solid-phase extraction (SPE) is a robust and efficient technique for sample purification and concentration, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving recovery and reproducibility.[1][2]
This application note provides a detailed, generalized protocol for the cleanup of this compound samples using SPE. Due to the absence of specific published protocols for this compound, the following methodologies are based on established principles for the extraction of similar non-polar analytes, such as fatty acid methyl esters (FAMEs). Both normal-phase and reversed-phase SPE approaches are presented to accommodate different sample matrices and analytical requirements.
Principles of Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to extract, concentrate, and purify analytes from a liquid sample by passing it through a solid sorbent.[1] The choice of sorbent and solvents is critical for successful separation and depends on the polarity of the analyte and the sample matrix.
-
Normal-Phase SPE : Utilizes a polar stationary phase (e.g., silica, Florisil®) and a non-polar mobile phase. Non-polar compounds like this compound are eluted first, while polar interferences are retained on the sorbent. This is suitable for samples where this compound is dissolved in a non-polar solvent.
-
Reversed-Phase SPE : Employs a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase. Non-polar analytes are retained on the sorbent while polar interferences are washed away. The analyte is then eluted with a non-polar solvent. This is ideal for aqueous sample matrices.
Experimental Protocols
The following are generalized protocols that should be optimized for specific sample types and analytical conditions.
Protocol 1: Normal-Phase SPE Cleanup
This protocol is suitable for the cleanup of this compound from non-polar organic extracts.
1. Materials and Reagents:
-
SPE Cartridges: Silica or Florisil® (magnesium metasilicate), 500 mg / 3 mL
-
Solvents (HPLC or GC grade): n-Hexane, Dichloromethane (DCM), Acetone, Methanol
-
Sample dissolved in n-hexane or a similar non-polar solvent.
-
SPE vacuum manifold.
-
Collection tubes.
-
Nitrogen evaporator.
2. Sample Pre-treatment:
-
Ensure the sample containing this compound is dissolved in a non-polar solvent like n-hexane. If the sample is in a polar solvent, a liquid-liquid extraction into a non-polar solvent may be necessary first.
-
The total analyte concentration should not exceed 5% of the sorbent mass. For a 500 mg cartridge, this would be 25 mg of total analytes.
3. Solid-Phase Extraction Procedure:
-
a) Conditioning:
-
Pass 3 mL of dichloromethane (DCM) through the cartridge to solvate the sorbent.
-
Equilibrate the cartridge by passing 3 mL of n-hexane. Do not allow the sorbent to dry.
-
-
b) Sample Loading:
-
Load the sample solution onto the conditioned cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
-
c) Washing:
-
Wash the cartridge with 3 mL of a mixture of n-hexane and dichloromethane to elute any weakly retained non-polar interferences. The exact ratio should be optimized, starting with a high percentage of n-hexane (e.g., 95:5 n-hexane:DCM).
-
-
d) Elution:
-
Elute the this compound using a more polar solvent. A mixture of n-hexane and acetone (e.g., 80:20 v/v) or dichloromethane can be effective. Collect the eluate in a clean tube. The elution solvent and volume should be optimized to ensure complete recovery in the smallest possible volume.
-
4. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the subsequent analytical method (e.g., mobile phase for HPLC or a volatile solvent for GC).
Protocol 2: Reversed-Phase SPE Cleanup
This protocol is suitable for extracting this compound from aqueous or polar sample matrices.
1. Materials and Reagents:
-
SPE Cartridges: C18 or other polymeric reversed-phase sorbent, 500 mg / 3 mL.
-
Solvents (HPLC or GC grade): Methanol, Deionized Water, Acetonitrile.
-
Aqueous sample containing this compound.
-
SPE vacuum manifold.
-
Collection tubes.
-
Nitrogen evaporator.
2. Sample Pre-treatment:
-
If the sample is aqueous, ensure the pH is adjusted to neutral to prevent hydrolysis of the ester.
-
For solid samples, perform an initial extraction with a suitable solvent, evaporate, and reconstitute in a solution compatible with the SPE loading step (e.g., water-methanol mixture).
3. Solid-Phase Extraction Procedure:
-
a) Conditioning:
-
Pass 3 mL of methanol through the cartridge to activate the sorbent.
-
Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the sorbent to dry.
-
-
b) Sample Loading:
-
Load the aqueous sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
c) Washing:
-
Wash the cartridge with 3 mL of a water-methanol mixture (e.g., 90:10 v/v) to remove polar interferences. The percentage of the organic solvent should be the highest possible without eluting the this compound.
-
-
d) Elution:
-
Elute the this compound with a non-polar solvent such as acetonitrile or methanol. Typically, 1-2 mL is sufficient.
-
4. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the appropriate solvent for the intended analytical technique.
Data Presentation
The following tables summarize expected quantitative data for the SPE cleanup of this compound, based on typical performance for FAMEs and other non-polar analytes. These values should be validated experimentally.
Table 1: Expected Recovery Rates for this compound using SPE
| SPE Method | Sorbent | Loading Solvent | Elution Solvent | Expected Recovery (%) |
| Normal-Phase | Silica | n-Hexane | 80:20 n-Hexane:Acetone | 85 - 95 |
| Florisil® | n-Hexane | Dichloromethane | 90 - 100 | |
| Reversed-Phase | C18 | Water | Methanol | 88 - 98 |
| Polymeric RP | Water | Acetonitrile | 92 - 102 |
Table 2: Purity Assessment Before and After SPE Cleanup
| Sample Stage | Analytical Method | Peak Purity of this compound (%) |
| Crude Extract | HPLC-UV | 60 - 75 |
| After NP-SPE | HPLC-UV | > 95 |
| After RP-SPE | HPLC-UV | > 97 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical steps in the described SPE protocols.
Caption: Comparative workflow for Normal-Phase and Reversed-Phase SPE of this compound.
References
Sensitive Detection of Methyl Vernolate Residues Using UPLC-MS/MS: Application Notes and Protocols
Introduction
Methyl vernolate, the methyl ester of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), is a naturally occurring epoxy fatty acid found in the seeds of several plant species, including Vernonia galamensis. Due to its unique chemical structure, this compound and its derivatives have potential applications in the production of bio-based polymers, resins, and other industrial products. As the use of vernonia oil and its derivatives expands, there is a growing need for sensitive and reliable analytical methods to detect and quantify this compound residues in various matrices. This application note provides a detailed protocol for the sensitive detection of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a powerful analytical technique renowned for its high sensitivity and selectivity. The described methodologies are intended for researchers, scientists, and professionals in drug development and materials science.
Experimental Protocols
This section details the necessary steps for sample preparation, UPLC-MS/MS analysis, and data acquisition for the quantification of this compound.
Sample Preparation
The extraction of this compound from a matrix is a critical step to ensure accurate quantification and to minimize interferences. The following protocol is a general guideline and may require optimization depending on the specific sample matrix (e.g., plant oil, biological tissue).
1.1. Materials and Reagents
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound analytical standard
-
Internal Standard (IS): A structurally similar epoxy fatty acid methyl ester, such as methyl-d3-vernolate or another stable isotope-labeled analogue.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
1.2. Extraction from Plant Oil Matrix
-
Sample Weighing: Accurately weigh 1 gram of the homogenized oil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution.
-
Solvent Extraction: Add 10 mL of hexane to the sample, vortex for 1 minute, and then add 10 mL of a methanol/water (9:1, v/v) solution.
-
Phase Separation: Vortex the mixture vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to achieve phase separation.
-
Collection of Methanolic Phase: Carefully transfer the lower methanolic phase containing the this compound into a clean tube.
-
Re-extraction: Repeat the extraction of the hexane phase with another 10 mL of the methanol/water solution to maximize recovery. Combine the methanolic extracts.
-
Solvent Evaporation: Evaporate the combined methanolic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 80:20 Methanol:Water with 0.1% formic acid) for UPLC-MS/MS analysis.
1.3. Solid-Phase Extraction (SPE) Cleanup (Optional)
For complex matrices, an additional SPE cleanup step may be necessary to remove interfering compounds.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol solution (e.g., 50:50, v/v) to remove polar impurities.
-
Elution: Elute the this compound and internal standard with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
UPLC-MS/MS Analysis
2.1. UPLC Conditions
-
Column: A reversed-phase column, such as a C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size), is suitable for the separation of this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A gradient elution is recommended to achieve good chromatographic separation. An example gradient is as follows:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: Return to 20% B for column re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
2.2. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the analysis of fatty acid methyl esters.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. Based on the structure of this compound (molecular weight: 310.47 g/mol ), potential precursor ions in positive ESI mode would be the protonated molecule [M+H]⁺ (m/z 311.5) or adducts such as the sodium adduct [M+Na]⁺ (m/z 333.5) or ammonium adduct [M+NH₄]⁺ (m/z 328.5). The fragmentation of the epoxy ring and the ester group will yield characteristic product ions. The selection of optimal MRM transitions requires direct infusion of a standard solution of this compound into the mass spectrometer to determine the most abundant and stable fragment ions.
Data Presentation
The following tables summarize the expected quantitative performance of a validated UPLC-MS/MS method for the analysis of this compound. It is important to note that these values are illustrative and should be determined for each specific application and matrix during method validation. The data presented here is based on typical performance characteristics for the analysis of similar epoxy fatty acid methyl esters.
Table 1: UPLC-MS/MS Method Validation Parameters for this compound Analysis
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: Multiple Reaction Monitoring (MRM) Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 311.5 | [To be determined] | [To be determined] | 100 |
| This compound (Qualifier) | 311.5 | [To be determined] | [To be determined] | 100 |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] | 100 |
*Note: The specific m/z values for product ions and the optimal collision energies must be experimentally determined by infusing a standard of this compound into the mass spectrometer.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Overall experimental workflow for the analysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key method validation parameters.
The UPLC-MS/MS method outlined in this application note provides a highly sensitive and selective approach for the detection and quantification of this compound residues. Proper sample preparation is crucial for achieving accurate results, and the specific protocol may need to be adapted based on the matrix complexity. Method validation, including the determination of linearity, accuracy, precision, and sensitivity, is essential to ensure the reliability of the data. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery. This methodology will be a valuable tool for researchers and professionals working with vernonia oil and its derivatives, enabling the monitoring of this compound in various applications.
Troubleshooting & Optimization
How to improve the yield of Methyl vernolate extraction.
Welcome to the technical support center for Methyl vernolate extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the yield of this compound from its primary source, the seeds of Vernonia galamensis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction yield important?
This compound is the methyl ester of vernolic acid, an epoxy fatty acid naturally found in high concentrations in the seed oil of Vernonia galamensis.[1] Its unique epoxide ring makes it a valuable bifunctional molecule for synthesizing various industrial products, including resins, adhesives, and pharmaceuticals. Maximizing the extraction yield is crucial for the economic viability and sustainability of producing these downstream products.
Q2: What are the primary methods for extracting this compound?
The primary methods for extracting oil rich in vernolic acid (which is then transesterified to this compound) from Vernonia galamensis seeds include:
-
Conventional Methods:
-
Modern (Green) Methods:
-
Supercritical Fluid Extraction (SFE) using CO₂[4]
-
Ultrasound-Assisted Extraction (UAE)
-
Microwave-Assisted Extraction (MAE)
-
Enzyme-Assisted Extraction (EAE)
-
Q3: Which solvent is most effective for this compound extraction?
Hexane is a commonly used and effective non-polar solvent for extracting seed oils due to its high affinity for lipids. However, due to safety and environmental concerns, alternative "green" solvents are being explored. The choice of solvent can significantly impact the extraction yield and purity. For modern techniques like SFE, supercritical CO₂ is often used, sometimes with a co-solvent like ethanol to modify its polarity.
Q4: How does the preparation of Vernonia galamensis seeds affect extraction yield?
Proper seed preparation is a critical first step. This includes:
-
Cleaning: Removing foreign materials like dirt, stones, and other impurities ensures a cleaner final product.
-
Drying: Seeds should be adequately dried to the optimal moisture content. High moisture can reduce extraction efficiency.
-
Grinding/Flaking: Reducing the particle size of the seeds increases the surface area available for solvent contact, which significantly improves the extraction rate and yield.
-
Deactivation of Lipase: Vernonia galamensis seeds have high lipase activity, which can hydrolyze the desired triglycerides into free fatty acids, reducing the yield of this compound's precursor. Heat treatment (tempering) of the seeds before extraction can deactivate these enzymes.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound extraction experiments.
Issue 1: Low Oil Yield
| Possible Cause | Troubleshooting Step |
| Improper Seed Preparation | Ensure seeds are properly cleaned, dried to an optimal moisture level, and ground to a consistent, fine particle size to maximize surface area for extraction. Consider heat-treating the seeds to deactivate lipase, which can degrade the oil. |
| Incorrect Solvent-to-Solid Ratio | Optimize the ratio of solvent to ground seed material. Too little solvent may not be sufficient to extract all the oil, while too much can be wasteful and increase downstream processing time. |
| Suboptimal Extraction Time | Increase the extraction time to ensure complete extraction. Monitor the yield at different time points to determine the optimal duration. |
| Inadequate Extraction Temperature | Temperature can significantly affect oil solubility and solvent viscosity. Optimize the temperature for your chosen method. For solvent extraction, higher temperatures generally increase yield, but excessively high temperatures can degrade the product. |
| Inefficient Extraction Method | Consider switching to a more advanced extraction technique like UAE, MAE, or SFE, which can offer higher yields in shorter times. |
| Channeling in the Extractor Bed | For methods like Soxhlet or SFE, ensure the ground seed material is packed uniformly to prevent the solvent from creating channels and bypassing a significant portion of the material. |
Issue 2: High Free Fatty Acid (FFA) Content in the Extracted Oil
| Possible Cause | Troubleshooting Step |
| Lipase Activity | Vernonia galamensis seeds contain active lipase. Deactivate this enzyme by heat-treating (tempering) the seeds before crushing and extraction. Grinding the seeds with dry ice can also minimize lipase activity. |
| Delayed Processing | Process the seeds as quickly as possible after grinding, as the crushing process can initiate enzymatic degradation. |
| High Moisture Content | Ensure the seeds are properly dried, as water can facilitate enzymatic hydrolysis of the oil. |
Issue 3: Difficulty in Separating Oil from the Solvent (Miscella)
| Possible Cause | Troubleshooting Step |
| Formation of Emulsions | This can be caused by the presence of phospholipids and other amphiphilic compounds. Degumming the crude oil by adding a small amount of water and centrifuging can help break the emulsion. |
| Inefficient Evaporation | If using a rotary evaporator, ensure the bath temperature and vacuum pressure are optimized for the solvent being used to ensure efficient removal without degrading the oil. |
Quantitative Data on Extraction Yields
The following table summarizes typical yield data for various oilseed extraction methods. Note that these are generalized values, and the optimal conditions and resulting yields for this compound from Vernonia galamensis may vary.
| Extraction Method | Key Parameters | Typical Oil Yield Range (%) | Advantages | Disadvantages |
| Soxhlet Extraction | Solvent Type (e.g., Hexane), Extraction Time (4-16h), Temperature (Boiling point of solvent) | 35 - 42% | High extraction efficiency, well-established method. | Time-consuming, large solvent consumption, potential for thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic Power, Frequency, Time (10-80 min), Temperature (30-60°C), Solvent-to-Solid Ratio | 17 - 40% (for various seeds) | Faster extraction, reduced solvent and energy consumption, improved yield. | Potential for localized heating, scalability challenges. |
| Supercritical Fluid Extraction (SFE) | Pressure (100-350 bar), Temperature (40-80°C), CO₂ Flow Rate, Co-solvent (e.g., Ethanol) | 3 - 19% (for various seeds) | "Green" solvent (CO₂), high selectivity, solvent-free product. | High initial equipment cost, can be complex to optimize. |
| Enzyme-Assisted Extraction (EAE) | Enzyme Type (e.g., Cellulase, Pectinase), pH, Temperature (40-60°C), Incubation Time | Can increase yield by up to 37% compared to untreated samples | Environmentally friendly, mild processing conditions, can improve oil quality. | Cost of enzymes, longer processing times, requires specific pH and temperature control. |
Experimental Protocols
Protocol 1: Soxhlet Extraction of Vernonia Oil
This protocol is a standard method for lipid extraction in a laboratory setting.
-
Seed Preparation:
-
Clean Vernonia galamensis seeds to remove any debris.
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Dry the seeds in an oven at 60°C for 24 hours or until a constant weight is achieved.
-
Grind the dried seeds into a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh approximately 20 g of the ground seed powder and place it into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Add 250 mL of n-hexane to a round-bottom flask.
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Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top.
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Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours. The solvent will cycle through the seed powder, extracting the oil.
-
-
Solvent Recovery:
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After extraction, allow the apparatus to cool.
-
Remove the thimble containing the spent seed material.
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Distill the solvent from the oil using a rotary evaporator at 40°C under reduced pressure.
-
-
Oil Quantification:
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Weigh the flask containing the extracted oil to determine the yield.
-
The oil can then be transesterified to produce this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Vernonia Oil
This protocol outlines a more rapid, modern approach to extraction.
-
Seed Preparation:
-
Prepare the Vernonia galamensis seeds as described in Protocol 1 (cleaning, drying, grinding).
-
-
Extraction:
-
Place 10 g of the ground seed powder into a beaker or flask.
-
Add n-hexane at an optimized solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
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Apply ultrasonic waves at a specified power and frequency (e.g., 20 kHz, 100 W) for a predetermined time (e.g., 30 minutes) and temperature (e.g., 45°C).
-
-
Separation and Solvent Recovery:
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Filter the mixture to separate the solid residue from the miscella (solvent + oil).
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Wash the residue with a small amount of fresh solvent to recover any remaining oil.
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Combine the filtrates and remove the solvent using a rotary evaporator as described in Protocol 1.
-
-
Oil Quantification:
-
Weigh the flask with the extracted oil to calculate the yield.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described extraction methods.
References
Troubleshooting degradation of Methyl vernolate during analysis.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing degradation of Methyl vernolate during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the methyl ester of vernolic acid, an epoxy fatty acid.[1] Like many unsaturated fatty acid methyl esters (FAMEs), it can be susceptible to degradation, which can lead to inaccurate quantification in analytical experiments.[2] Its stability is influenced by factors such as temperature, light, and the presence of acidic or alkaline media.[3]
Q2: What are the primary causes of this compound degradation during analysis?
A2: Degradation can occur at multiple stages of the analytical workflow. The primary causes include:
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Improper Sample Storage and Handling: Exposure to sunlight and elevated temperatures can cause decomposition.[2][3]
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Suboptimal Derivatization: The process of converting vernolic acid to this compound can be incomplete or have side reactions if not optimized. The presence of water can hinder the esterification reaction.
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Analytical System Issues: Problems with the Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system, such as high temperatures in the injector port or reactive surfaces, can degrade the analyte.
Q3: How can I prevent this compound degradation?
A3: Prevention involves careful control of conditions throughout the experimental process. Key preventative measures include storing samples in a cool, dark place, using high-quality reagents for derivatization, and optimizing your chromatography method to use the mildest possible conditions that still achieve good separation.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or No Recovery of this compound
Q: I am observing significantly lower than expected concentrations or a complete absence of the this compound peak. What should I investigate?
A: This issue often points to problems in your sample preparation, derivatization, or injection technique. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low this compound recovery.
Detailed Checks:
-
Sample Storage & Handling: this compound is decomposed by sunlight. Ensure samples are stored in amber vials or protected from light. Confirm that storage temperatures align with recommendations on the certificate of analysis.
-
Derivatization Efficiency: Fatty acids are often converted to their methyl esters (FAMEs) to improve stability and chromatographic performance. If you are performing this step, verify that the derivatization reagents (e.g., BCl₃-methanol) are of high quality and low in moisture, as water can impede the reaction.
-
Injector Temperature: For GC analysis, the injector port temperature is critical. While a high temperature is needed for volatilization, excessively high temperatures can cause thermal degradation of labile compounds like FAMEs. Try reducing the injector temperature.
-
Injection Technique: The choice of injection method can impact results. Classical split injection may cause discrimination based on boiling points. Consider using a cold on-column or programmed-temperature vaporization (PTV) injection, as these methods are gentler and less likely to cause degradation.
Issue 2: Presence of Unexpected Peaks or High Baseline Noise
Q: My chromatogram shows extra peaks that I can't identify, or the baseline is very noisy. Could this be related to degradation?
A: Yes, degradation products often appear as extraneous peaks. High baseline noise can also result from the breakdown of the analyte or column bleed at high temperatures.
Possible Causes and Solutions:
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Oxidative Degradation: Unsaturated FAMEs are susceptible to photo-oxidation. This can be accelerated by exposure to air and light. Ensure samples are blanketed with an inert gas (like nitrogen or argon) if they are stored for an extended period.
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Hydrolysis: If samples are exposed to acidic or alkaline conditions, the methyl ester can hydrolyze back to the parent vernolic acid and methanol. While this compound is relatively stable in these conditions, prolonged exposure should be avoided. The free acid may appear as a broad, tailing peak in your chromatogram.
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Contaminated Reagents: Old or improperly stored derivatization reagents can introduce artifacts into the analysis. Run a blank sample containing only the solvent and reagents to check for contamination.
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Septum Bleed: In GC, particles from a cored or degraded injector septum can cause ghost peaks. Replace the septum regularly.
Data and Protocols
Summary of this compound Stability
The following table summarizes the known stability characteristics of this compound and related compounds.
| Condition | Stability of this compound/Vernolate | Potential Degradation Products | Source |
| Temperature | Stable up to 200 °C. | Thermal breakdown fragments. | |
| Sunlight | Decomposed by sunlight. | Photo-oxidation products. | |
| pH | Stable in neutral media; relatively stable in acidic and alkaline media. | Vernolic acid, methanol (from hydrolysis). | |
| Storage | Indefinite life under normal ambient conditions when protected from light. | Varies based on exposure. |
Protocol: Derivatization of Vernolic Acid to this compound
This protocol is a general guideline for the esterification of fatty acids to FAMEs for GC analysis, adapted from standard procedures.
Caption: Experimental workflow for FAME derivatization.
Methodology:
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Sample Preparation: Weigh 1-25 mg of the sample containing vernolic acid into a 5-10 mL micro reaction vessel. If the sample is not a neat oil, it can be dissolved in a nonpolar solvent like hexane or toluene.
-
Reagent Addition: Add 2 mL of a 12% Boron Trichloride-Methanol (BCl₃-Methanol) solution. This reagent serves as the catalyst and the source of the methyl group.
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Reaction: Heat the vessel at 60°C for 5-10 minutes. The optimal time should be determined empirically for your specific sample matrix.
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Extraction: After cooling the vessel to room temperature, add 1 mL of water and 1 mL of hexane.
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Phase Separation: Shake the vessel vigorously. This step is critical to partition the newly formed, nonpolar this compound (FAME) into the upper hexane layer, separating it from the polar reagents.
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Sample Collection: Allow the layers to settle. Carefully transfer the upper organic layer containing the this compound into a clean vial for GC or HPLC analysis.
Note: Always handle BCl₃-Methanol in a fume hood with appropriate personal protective equipment. Ensure all glassware is dry, as water will inhibit the reaction.
References
Technical Support Center: Optimizing HPLC Separation of Methyl Vernolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Methyl vernolate.
Frequently Asked Questions (FAQs)
1. What is the recommended starting HPLC column for this compound separation?
For the separation of this compound, a reversed-phase C18 or C8 column is a suitable starting point.[1][2] These columns are widely used for the analysis of fatty acid methyl esters (FAMEs) and provide good resolution for such compounds.[1][3] Phenyl-Hexyl columns can also be considered as they may offer alternative selectivity.
2. Which mobile phases are typically used for the HPLC analysis of this compound?
A common mobile phase for the reversed-phase HPLC separation of FAMEs like this compound consists of a mixture of acetonitrile or methanol and water.[3] The exact ratio will need to be optimized for your specific column and system to achieve the desired retention time and resolution. The use of an acid modifier, such as 0.1% formic acid or acetic acid, in the mobile phase can help to improve peak shape.
3. Should I use an isocratic or gradient elution for this compound analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution , where the mobile phase composition remains constant, is often sufficient for the analysis of pure or simple mixtures of this compound.
-
Gradient elution , where the mobile phase composition is changed during the run, is recommended for complex samples containing multiple components with different polarities. A gradient can help to improve the resolution of early-eluting peaks and shorten the analysis time for late-eluting compounds.
4. What is a typical flow rate for this type of analysis?
A typical flow rate for a standard 4.6 mm internal diameter HPLC column is 1.0 mL/min. However, the optimal flow rate may vary depending on the column dimensions and particle size.
5. How can I detect this compound after separation?
This compound does not have a strong chromophore, making UV detection at low wavelengths (e.g., 205-210 nm) a common approach. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column | Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to minimize interactions with residual silanols on the silica-based column packing. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Solvent for Sample | Dissolve the sample in the initial mobile phase composition. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Leaking System | Check for leaks at all fittings, especially between the pump and the column. |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each run. Premixing solvents is recommended. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature. |
| Pump Malfunction | Check the pump for air bubbles and ensure the check valves are functioning correctly. |
Issue 3: No or Low Signal
| Potential Cause | Troubleshooting Step |
| Incorrect Detector Wavelength | Ensure the UV detector is set to a low wavelength (e.g., 205 nm) where the analyte has some absorbance. |
| Sample Degradation | Prepare fresh samples and standards. |
| Detector Lamp Issue | Check the status of the detector lamp and replace it if necessary. |
| Injection Issue | Verify that the autosampler or manual injector is functioning correctly and delivering the sample to the column. |
Experimental Protocols
The following are suggested starting protocols for the HPLC analysis of this compound. Optimization will be required for your specific instrumentation and analytical goals.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is adapted from a method for a similar compound, methyl salicylate, and is a good starting point for reversed-phase separation.
| Parameter | Condition |
| Column | C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 205 nm |
Protocol 2: Normal-Phase HPLC
This protocol is based on the separation of a structurally similar epoxy fatty acid methyl ester.
| Parameter | Condition |
| Column | Silica, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol:Acetic Acid (99.7:0.2:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Data Presentation
The following tables present expected data for a well-optimized separation based on the analysis of similar compounds. Actual results may vary.
Table 1: Typical Chromatographic Parameters for this compound (Reversed-Phase)
| Parameter | Expected Value |
| Retention Time (min) | 5.0 - 8.0 |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | > 5000 |
Table 2: Mobile Phase Composition vs. Retention Time (Reversed-Phase C18)
| Methanol (%) | Water (%) | Expected Retention Time (min) |
| 70 | 30 | ~ 4.5 |
| 65 | 35 | ~ 6.0 |
| 60 | 40 | ~ 8.5 |
Visualizations
The following diagrams illustrate key workflows and relationships in HPLC method development for this compound.
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical troubleshooting guide for common HPLC issues.
References
Overcoming challenges in the purification of synthetic Methyl vernolate.
Technical Support Center: Purification of Synthetic Methyl Vernolate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities typically include:
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Unreacted Starting Materials: Such as methyl linoleate or vernolic acid, depending on the synthetic route.
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Geometric Isomers: Particularly the trans-epoxide isomer (methyl coronarate), which can be difficult to separate from the desired cis-epoxide (this compound).
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Ring-Opened Byproducts: Primarily the diol, formed by the hydrolysis of the epoxide ring. This is often caused by exposure to acidic conditions or water.[1][2]
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Oxidation Products: Other oxidized species can form if the material is exposed to air and light for extended periods.
Q2: The epoxide ring of my this compound is opening during column chromatography. How can I prevent this?
A2: Epoxide ring-opening is a common challenge, typically catalyzed by acid.[3][4] To prevent this:
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Avoid Acidic Conditions: Do not use acidic solvent systems. If unavoidable, neutralize them before use.
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Use Neutral Stationary Phase: Standard silica gel can be slightly acidic. Consider using deactivated/neutralized silica gel (by washing with a solvent mixture containing a small amount of a base like triethylamine, followed by re-equilibration with the mobile phase) or switching to a neutral stationary phase like neutral alumina.
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Maintain Anhydrous Conditions: Ensure all solvents and the crude sample are dry, as water can facilitate hydrolysis, especially in the presence of trace acids.
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Minimize Purification Time: Prolonged exposure to the stationary phase can increase the risk of degradation. Use techniques like flash chromatography to speed up the process.[5]
Q3: How can I effectively separate cis-epoxide (this compound) from its trans-isomer?
A3: The most effective method for separating geometric isomers of unsaturated fatty acid esters is Argentation Chromatography (Silver Ion Chromatography). Silver ions form reversible complexes with the pi electrons of double bonds and epoxide groups. The differing stability of the complexes formed with cis and trans isomers allows for their separation, which is often impossible with standard silica gel chromatography.
Troubleshooting Guide for Low Purity
If your purified this compound sample shows low purity, follow this systematic guide to diagnose and solve the issue.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting purification issues.
Caption: Troubleshooting workflow for purifying this compound.
Step 1: Identify the Impurity
Before attempting re-purification, you must identify the contaminants.
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities. It can help distinguish between this compound, unreacted starting materials, and some byproducts based on their mass-to-charge ratio and retention time.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural information. The characteristic epoxide protons in this compound have a distinct chemical shift. The appearance of signals corresponding to diols (protons on carbon bearing hydroxyl groups) or the disappearance of the epoxide signal is a clear indicator of ring-opening.
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Thin-Layer Chromatography (TLC): A quick method to visualize the number of components. Staining with permanganate can help identify compounds with double bonds or epoxides.
Step 2: Select the Appropriate Purification Strategy
Based on the identity of the major impurity, choose one of the following specialized techniques.
| Purification Method | Primary Application for this compound | Advantages | Disadvantages |
| Standard Flash Chromatography | Removal of non-polar or highly polar impurities (e.g., unreacted starting materials). | Fast, scalable, widely available equipment. | Poor resolution of structurally similar isomers; acidic silica can cause epoxide ring-opening. |
| Argentation Chromatography | Separation of geometric (cis/trans) isomers and compounds with varying degrees of unsaturation. | Excellent resolution for isomers; can achieve very high purity (e.g., 98-99%). | More complex to prepare stationary phase; silver salts can be costly and light-sensitive. |
| Chromatography on Neutral Phase | Purification of acid-sensitive compounds like epoxides to prevent degradation. | Prevents ring-opening of the epoxide. | Neutral alumina may have lower resolving power than silica for some compounds. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed to purify this compound while minimizing acid-catalyzed degradation.
1. Preparation of Deactivated Silica Gel: a. Prepare a slurry of standard silica gel in a 99:1 mixture of hexane and triethylamine. b. Gently stir for 30 minutes. c. Filter the silica gel and wash it thoroughly with the chosen mobile phase (e.g., a hexane:ethyl acetate mixture) until the eluent is neutral. This removes the triethylamine.
2. Column Packing: a. Pack a glass column with the deactivated silica gel using a wet slurry method with your initial mobile phase. b. Allow the silica to settle into a compact, level bed. Do not let the column run dry.
3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the mobile phase). b. For better resolution, adsorb the crude mixture onto a small amount of deactivated silica gel. To do this, dissolve the sample, add silica, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. c. Carefully add the sample (either as a concentrated solution or the dry powder) to the top of the column.
4. Elution and Fraction Collection: a. Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). b. Gradually increase the solvent polarity (gradient elution) as needed to elute the this compound. c. Collect fractions and monitor them using TLC to identify those containing the pure product.
5. Product Recovery: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator at low temperature to yield the purified this compound.
Protocol 2: Analytical Argentation Thin-Layer Chromatography (Ag-TLC)
This method is used to assess isomer separation and to develop a solvent system for preparative argentation chromatography.
1. Preparation of Ag-TLC Plates: a. Prepare a 10% (w/v) solution of silver nitrate (AgNO₃) in acetonitrile. b. Obtain commercial silica gel TLC plates. c. Dip the plates into the AgNO₃ solution for 30-60 seconds, ensuring even coating. d. Place the plates in a dark oven and activate them at 100-110 °C for 60 minutes. e. Store the activated plates in a dark, desiccated container until use.
2. Sample Application and Development: a. Dissolve a small amount of the sample in a suitable solvent (e.g., hexane or diethyl ether). b. Spot the dissolved sample onto the baseline of the Ag-TLC plate. c. Develop the plate in a TLC chamber using a non-polar solvent system, such as hexane:diethyl ether (e.g., 9:1 v/v). The separation is based on the interaction with silver ions, so polar solvents should be used sparingly.
3. Visualization: a. After development, remove the plate and allow the solvent to evaporate completely. b. Visualize the spots by spraying with a suitable stain (e.g., 2',7'-dichlorofluorescein) and viewing under UV light, or by using a phosphomolybdic acid stain followed by gentle heating.
4. Interpretation: a. Saturated compounds will have the highest Rf values (elute fastest). b. The retention on the plate increases with the number of double bonds. c. For epoxides, the trans-isomer typically forms a weaker complex with silver ions and will have a higher Rf value than the corresponding cis-isomer.
References
- 1. A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
How to prevent the polymerization of Methyl vernolate during storage.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of Methyl vernolate to prevent its polymerization. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for this compound during storage is polymerization. While it is relatively stable against oxidation, the epoxy group in its structure can undergo ring-opening polymerization, especially when exposed to elevated temperatures. This process leads to an increase in viscosity and can eventually result in the solidification of the sample, rendering it unusable for most applications.
Q2: What are the ideal temperature conditions for storing this compound?
A2: To minimize the risk of polymerization, this compound should be stored at low temperatures. For long-term storage, a temperature of -20°C or lower is recommended. For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can potentially accelerate degradation.[1]
Q3: Is an inert atmosphere necessary for storing this compound?
A3: While this compound is less susceptible to oxidation than other unsaturated fatty acid esters, storing it under an inert atmosphere, such as nitrogen or argon, is a recommended best practice. This will help to displace any oxygen present and further protect the compound from any potential oxidative stress, ensuring its long-term stability.
Q4: Can I use antioxidants to prevent the polymerization of this compound?
A4: While antioxidants are primarily used to inhibit oxidation, some phenolic antioxidants may offer a degree of stabilization against polymerization by acting as radical scavengers, which can inhibit thermally initiated polymerization.[2][3] However, their effectiveness against acid- or base-catalyzed polymerization of the epoxy group may be limited. For enhanced protection, a combination of a low-temperature storage and the addition of a suitable inhibitor is advisable.
Q5: What signs indicate that my this compound sample has started to polymerize?
A5: The most common indicator of polymerization is an increase in the viscosity of the sample. You may also observe the formation of gels or solid precipitates. If you suspect polymerization, it is recommended to perform an analytical check using techniques such as FTIR or viscosity measurement to assess the integrity of the sample.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Increased Viscosity or Gel Formation | - Storage temperature is too high.- Exposure to acidic or basic contaminants.- Prolonged storage without inhibitors. | - Immediately transfer the sample to a lower temperature (-20°C or below).- Ensure storage containers are clean and free of any acidic or basic residues.- Consider adding a recommended inhibitor at an appropriate concentration. |
| Cloudiness or Precipitation | - Partial polymerization.- Contamination. | - Centrifuge a small aliquot to see if the precipitate settles. If so, the supernatant may still be usable after re-analysis.- Filter the sample through a compatible syringe filter (e.g., PTFE).- Re-evaluate your handling and storage procedures to prevent future contamination. |
| Inconsistent Experimental Results | - Use of a partially polymerized sample. | - Re-qualify the this compound sample using FTIR or GC-MS to check for purity and the presence of polymers.- Use a fresh, properly stored sample for your experiments. |
Recommended Storage Conditions & Inhibitors
The following table summarizes the recommended storage conditions to prevent the polymerization of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below (long-term)2-8°C (short-term) | To minimize the rate of thermally induced polymerization of the epoxy group. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent any potential oxidation, which can sometimes precede polymerization. |
| Container | Amber glass vial with a PTFE-lined cap | To protect from light, which can catalyze degradation, and prevent leaching of contaminants from plastic containers. |
| Inhibitors | See Table 2 | To further suppress polymerization during storage. |
The following table provides a list of potential inhibitors that can be considered for stabilizing this compound. The optimal inhibitor and its concentration should be determined experimentally for your specific application.
| Inhibitor Class | Examples | Typical Concentration Range | Mechanism of Action |
| Phenolic Antioxidants | Butylated Hydroxytoluene (BHT)[4], Hydroquinone (HQ), 4-methoxyphenol (MEHQ) | 100 - 1000 ppm | Act as radical scavengers to terminate chain reactions that may initiate polymerization.[2] |
| Sterically Hindered Amines | Diethylhydroxylamine (DEHA) | 50 - 500 ppm | Function as radical traps and can be effective polymerization inhibitors. |
| Synergistic Blends | BHT + Citric Acid | Varies | A combination of a radical scavenger and a metal chelator can provide broader protection. |
Experimental Protocols
Protocol 1: Monitoring this compound Polymerization using FTIR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the decrease in the epoxy group concentration as an indicator of polymerization.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chloroform or hexane) at a known concentration.
-
FTIR Analysis:
-
Acquire a background spectrum of the pure solvent.
-
Acquire the FTIR spectrum of the this compound solution.
-
The characteristic peak for the epoxy ring C-O-C asymmetric stretching is typically observed around 820-840 cm⁻¹.
-
-
Data Analysis:
-
Monitor the intensity or area of the epoxy peak over time. A decrease in the peak area indicates the opening of the epoxy ring and thus, polymerization.
-
For semi-quantitative analysis, a calibration curve can be prepared using standards of known this compound concentrations.
-
Protocol 2: Quantitative Analysis of this compound Purity by GC-MS
Objective: To determine the purity of a this compound sample and to detect the presence of higher molecular weight oligomers or polymers.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a known concentration.
-
Add an internal standard (e.g., methyl heptadecanoate) for accurate quantification.
-
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms or equivalent).
-
Use a temperature program that allows for the separation of this compound from any potential dimers, trimers, or other degradation products. A typical program might start at a lower temperature and ramp up to a higher temperature to elute any higher boiling point compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the purity of the sample by comparing the peak area of this compound to that of the internal standard.
-
Examine the chromatogram for the presence of later-eluting peaks, which may indicate the formation of oligomers.
-
Protocol 3: Assessment of Polymerization by Viscosity Measurement
Objective: To measure the dynamic viscosity of a this compound sample as a direct indicator of polymerization.
Methodology:
-
Instrumentation: Use a rotational viscometer or rheometer.
-
Sample Preparation:
-
Ensure the this compound sample is at a consistent and known temperature, as viscosity is highly temperature-dependent.
-
Place an appropriate volume of the sample into the viscometer's sample holder.
-
-
Measurement:
-
Set the desired shear rate or rotational speed. For a simple viscosity check, a single shear rate can be used. For more detailed analysis, a shear rate sweep can be performed.
-
Allow the reading to stabilize and record the viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).
-
-
Data Analysis:
-
Compare the measured viscosity to that of a fresh, unpolymerized sample of this compound.
-
A significant increase in viscosity is a direct indication of polymerization. This method is particularly useful for routine quality control checks.
-
Visualizations
Caption: Factors influencing the polymerization of this compound during storage.
Caption: A logical workflow for troubleshooting suspected polymerization of this compound.
Caption: A general experimental workflow for assessing the storage stability of this compound.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 3. nbinno.com [nbinno.com]
- 4. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices [mdpi.com]
Improving the solubility of Methyl vernolate for biological assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl vernolate. The focus is on improving its solubility for reliable and reproducible biological assays.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing this compound solutions for experimental use.
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: this compound is a fatty acid methyl ester, making it a hydrophobic and non-polar molecule. It has very low solubility in water and aqueous solutions like cell culture media or phosphate-buffered saline (PBS). Direct addition of this compound powder to an aqueous medium will likely result in precipitation or an insoluble suspension.
To overcome this, a concentrated stock solution should first be prepared in a suitable organic solvent.
Q2: Which organic solvents are recommended for creating a this compound stock solution?
A2: For biological assays, it is crucial to use a solvent that is both effective at dissolving this compound and compatible with the experimental system (e.g., cell culture) at low final concentrations. The most commonly used solvents for this purpose are:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
A related compound, vernolate, is miscible with common organic solvents such as xylene, methyl isobutyl ketone, kerosene, acetone, and ethanol[1]. Fatty acid methyl esters are also readily soluble in hexane and heptane, though these are less common for direct use in cell-based assays[2].
Q3: I've prepared a stock solution in DMSO, but I'm still seeing precipitation when I add it to my media. What's happening?
A3: This is a common issue that can arise from a few factors:
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High Final Concentration: The final concentration of this compound in your aqueous medium may still exceed its solubility limit, even with the use of a co-solvent like DMSO.
-
"Salting Out" Effect: Adding the concentrated organic stock solution too quickly to the aqueous medium can cause a localized super-saturation, leading to the compound "crashing out" of the solution.
-
Media Composition: Components within your specific culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
Solutions:
-
Optimize Dilution: Add the stock solution drop-wise to the vortexing or stirring medium to ensure rapid and even dispersion.
-
Pre-warm the Medium: Warming the assay medium to the experimental temperature (e.g., 37°C) before adding the stock solution can help maintain solubility.
-
Lower Final Solvent Concentration: Aim for a final organic solvent concentration of less than 1%, and ideally below 0.5%, to minimize solvent-induced precipitation and cellular toxicity.[3]
Q4: My this compound solution was clear initially but became cloudy after incubation. Why?
A4: This delayed precipitation can be due to:
-
Temperature Changes: The solubility of many compounds is temperature-dependent. Cooling of the medium after preparation can lead to precipitation.
-
pH Shifts: Changes in the pH of the medium during incubation can alter the solubility of the compound.
-
Interaction with Cellular Components: Over time, the compound may interact with secreted cellular products or components of the extracellular matrix, leading to precipitation.
Solutions:
-
Prepare fresh working solutions for each experiment.
-
Ensure your medium is adequately buffered.
-
Visually inspect your cultures at regular intervals.
Quantitative Data on Solubility
| Solvent | Compound | Solubility | Notes |
| Water | Vernolate | 90 mg/L (at 20°C)[1] | Low solubility is expected for this compound as well. |
| Ethanol | Vernolate | Miscible[1] | A good choice for a stock solution. |
| Acetone | Vernolate | Miscible | Another suitable organic solvent. |
| Xylene | Vernolate | Miscible | Less common for biological assays due to higher toxicity. |
| Hexane | FAMEs (general) | High | Primarily used for extraction and chromatography, not direct cell application. |
| DMSO | Hydrophobic Compounds | Generally High | A common solvent for preparing concentrated stocks for biological assays. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 310.47 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Weigh out 3.1 mg of this compound powder and place it into a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. The solution should be clear.
-
If complete dissolution is not achieved at room temperature, gentle warming in a 37°C water bath for 5-10 minutes can be applied.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
This protocol details the dilution of the concentrated stock solution into a final working solution for biological assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous medium (e.g., cell culture medium, PBS)
-
Sterile conical tube
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm the aqueous medium to the desired experimental temperature (e.g., 37°C).
-
Determine the final concentration of this compound required for your assay.
-
Calculate the volume of the stock solution needed. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of the stock solution.
-
Place the required volume of pre-warmed aqueous medium into a sterile conical tube.
-
While gently vortexing or stirring the medium, add the calculated volume of the this compound stock solution drop-by-drop. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate.
-
Use the freshly prepared working solution for your experiment immediately.
Visualizations
Signaling Pathway: Metabolism of Linoleic Acid to Vernolic Acid and its Diol
Certain cytochrome P450 enzymes, specifically CYP epoxygenases, are responsible for the conversion of linoleic acid into its epoxide, vernolic acid. This epoxide can then be further metabolized by soluble epoxide hydrolase (sEH) into its corresponding diol, dihydroxyeicosatrienoic acid (DHET). This pathway is a part of the broader metabolism of polyunsaturated fatty acids.
Caption: Metabolic conversion of linoleic acid to vernolic acid and its subsequent hydrolysis.
Experimental Workflow: Preparing a this compound Working Solution
The following workflow illustrates the key steps to successfully prepare a this compound working solution for biological assays.
Caption: Workflow for preparing a this compound working solution for biological assays.
References
Troubleshooting poor peak shape in the chromatography of Methyl vernolate.
Welcome to the technical support center for the chromatographic analysis of methyl vernolate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape in the chromatography of this compound?
The most frequent issue encountered is peak tailing. This is often due to interactions between the analyte and active sites within the chromatographic system.[1][2][3][4] For this compound, which is a fatty acid methyl ester (FAME), these interactions can occur with silanol groups on the surface of inlet liners, glass wool, the column itself, or even metal surfaces in the flow path.[1]
Q2: How can I differentiate between a chemical and a physical problem causing peak tailing?
A simple diagnostic test is to inject a non-polar, inert compound, such as an alkane. If this compound exhibits a good, symmetrical peak shape, the issue is likely chemical in nature, meaning your this compound is interacting with active sites in the system. If the inert compound also shows peak tailing, the problem is more likely physical, such as a disruption in the flow path.
Q3: My this compound peak is "fronting". What does this mean?
Peak fronting, where the leading edge of the peak is sloped, is typically a sign of column overload. This can happen if the concentration of this compound in your sample is too high or the injection volume is too large for the column's capacity. Another potential cause is a mismatch between the sample solvent and the stationary phase.
Q4: What would cause my this compound peak to be split or appear as a shoulder?
Peak splitting can be caused by several factors. An improperly cut column end can create a turbulent flow path, leading to a split peak. In splitless injection mode, an initial oven temperature that is too high can prevent the proper focusing of the analyte at the head of the column. A mismatch in polarity between your sample solvent and the stationary phase of the column can also lead to improper band formation and peak splitting.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a drawn-out tail.
Initial Diagnosis Workflow
Caption: Diagnostic workflow for peak tailing.
Chemical Troubleshooting Steps:
-
Liner Deactivation: Replace the inlet liner with a new, deactivated liner.
-
Column Conditioning: Condition the column according to the manufacturer's instructions to ensure a properly deactivated surface.
-
Column Trimming: Trim 10-20 cm from the front of the column to remove any accumulation of non-volatile residues or active sites.
-
Use of an Inert Column: Consider using a column specifically marketed as inert or designed for the analysis of active compounds.
Physical Troubleshooting Steps:
-
Column Installation: Ensure the column is installed correctly in the inlet and detector with the proper insertion distances and that the column ends are cut cleanly and squarely. A ragged cut can cause turbulence.
-
Check for Leaks: Systematically check for leaks at all fittings and connections, especially the septum and ferrules.
-
Minimize Dead Volume: Ensure all connections are made properly to avoid unswept volumes where the analyte can get trapped.
Guide 2: Troubleshooting Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Troubleshooting Workflow
Caption: Troubleshooting workflow for peak fronting.
Corrective Actions:
-
Dilute the Sample: Prepare a more dilute sample of your this compound.
-
Reduce Injection Volume: Decrease the amount of sample introduced onto the column.
-
Check Solvent Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the stationary phase. A solvent mismatch can cause poor peak shape.
-
Increase Column Capacity: If possible, use a column with a larger internal diameter or a thicker stationary phase film.
Quantitative Data Summary
The optimal chromatographic conditions for this compound may vary depending on the specific instrument and column used. The following tables provide typical parameters for the GC analysis of FAMEs.
Table 1: Typical GC Conditions for FAME Analysis
| Parameter | Typical Value/Range |
| Column Type | Highly polar; e.g., 100% poly(biscyanopropyl siloxane) |
| Column Dimensions | 30-100 m length, 0.25 mm ID, 0.20-0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 220-250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250-300 °C |
| Oven Program | Isothermal or temperature gradient (e.g., 140°C to 240°C) |
Table 2: Peak Shape Acceptance Criteria
| Parameter | Acceptable Range |
| Asymmetry Factor (As) | 0.9 - 1.5 |
| Tailing Factor (Tf) | < 2.0 |
| Theoretical Plates (N) | > 20,000 per meter |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for the transesterification of oils containing vernolic acid to produce this compound for GC analysis.
Materials:
-
Oil sample containing vernolic acid
-
Methanolic KOH or NaOH solution
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Saturated NaCl solution
Procedure:
-
Saponification: Weigh approximately 25 mg of the oil sample into a screw-cap test tube. Add 1.5 mL of 0.5 N methanolic KOH.
-
Heat the mixture at 100°C for 5-10 minutes until the fat globules go into solution.
-
Methylation: Add 2 mL of 14% BF3 in methanol. Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Shake vigorously for 30 seconds.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Transfer the hexane layer to a clean vial for GC analysis.
Protocol 2: Gas Chromatography (GC) Analysis of this compound
Workflow for GC Analysis
Caption: General workflow for GC analysis of FAMEs.
Procedure:
-
Instrument Setup: Set up the gas chromatograph according to the parameters outlined in Table 1. The specific oven temperature program may need to be optimized to achieve the best separation for your samples.
-
Injection: Inject 1 µL of the hexane extract containing the this compound into the GC.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow all FAMEs to elute.
-
Analysis: Identify the this compound peak based on its retention time relative to a standard, if available. Evaluate the peak shape using the criteria in Table 2. If the peak shape is poor, refer to the troubleshooting guides.
References
Minimizing side reactions in the chemical synthesis of Methyl vernolate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the chemical synthesis of Methyl vernolate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the epoxidation of Methyl linoleate. This process typically involves the reaction of Methyl linoleate with a peroxy acid, which is often generated in situ from hydrogen peroxide and a carboxylic acid like formic or acetic acid, in the presence of an acid catalyst.[1][2][3]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The principal side reaction is the acid-catalyzed opening of the oxirane (epoxide) ring of this compound.[4][5] This can lead to the formation of various byproducts, including 1,2-diols (vicinal glycols), hydroxy esters, and oligomeric products. The presence of excess acid, water, or elevated temperatures can exacerbate these unwanted reactions.
Q3: How can I detect the presence of side products in my reaction mixture?
A3: Several analytical techniques can be employed to detect side products. Fourier-transform infrared spectroscopy (FTIR) can identify the presence of hydroxyl groups (-OH) from diol byproducts, which appear as a broad peak around 3200-3600 cm⁻¹. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful tools for separating and identifying the various components in your reaction mixture, including the desired this compound and any side products.
Troubleshooting Guide
Problem 1: Low yield of this compound and formation of a viscous, gummy substance.
| Possible Cause | Troubleshooting Step |
| Excessive oxirane ring-opening | This is often due to high reaction temperatures or prolonged reaction times. The viscosity increase is likely due to the formation of oligomers. |
| Solution: Carefully control the reaction temperature, keeping it as low as feasible to achieve a reasonable reaction rate. Monitor the reaction progress closely using techniques like thin-layer chromatography (TLC) or GC to determine the optimal reaction time and avoid prolonged exposure to acidic conditions. | |
| High concentration of acid catalyst | Strong acids like sulfuric acid can aggressively promote the opening of the epoxide ring. |
| Solution: Reduce the concentration of the acid catalyst. Alternatively, consider using a milder, heterogeneous acid catalyst, such as an acidic ion-exchange resin, which can be more selective and is more easily removed from the reaction mixture. |
Problem 2: The final product contains significant amounts of diol byproducts.
| Possible Cause | Troubleshooting Step |
| Presence of excess water in the reaction mixture | Water acts as a nucleophile in the acid-catalyzed ring-opening of the epoxide, leading to the formation of diols. |
| Solution: Ensure all reagents and solvents are anhydrous. Use a drying agent if necessary. Minimize exposure of the reaction to atmospheric moisture. | |
| Inappropriate molar ratio of reactants | An excess of hydrogen peroxide or formic/acetic acid can lead to a higher concentration of the peroxy acid and a more acidic environment, favoring the hydrolysis of the epoxide. |
| Solution: Optimize the molar ratios of Methyl linoleate, hydrogen peroxide, and the carboxylic acid. A common starting point is a slight excess of hydrogen peroxide and the carboxylic acid relative to the double bonds in the Methyl linoleate. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Epoxidation of Methyl Linoleate
Materials:
-
Methyl linoleate
-
Hydrogen peroxide (30% w/w)
-
Formic acid (88% w/w)
-
Sulfuric acid (concentrated)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl linoleate in toluene.
-
Add formic acid to the solution and cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide from the dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to stir at a controlled temperature (e.g., 25-40°C) and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain pure this compound.
Protocol 2: Analysis of Reaction Mixture by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23 or equivalent)
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Use a temperature program that allows for the separation of Methyl linoleate, this compound, and potential side products like diols. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
The mass spectrometer will fragment the eluting compounds, providing a mass spectrum for each peak.
-
Identify the compounds by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns. The molecular ion peak of this compound will be at m/z 310.47.
Quantitative Data Summary
Table 1: Effect of Reaction Temperature on this compound Yield and Selectivity
| Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Diol Byproduct (%) |
| 25 | 8 | 85 | 10 |
| 40 | 4 | 92 | 5 |
| 60 | 2 | 80 | 18 |
Note: Data are illustrative and may vary based on specific reaction conditions.
Table 2: Comparison of Different Acid Catalysts in this compound Synthesis
| Catalyst | Catalyst Loading (wt%) | Reaction Time (h) | This compound Yield (%) | Selectivity towards Epoxide (%) |
| Sulfuric Acid | 1 | 4 | 90 | 92 |
| Amberlite IR-120 | 10 | 8 | 88 | 98 |
Note: Data are illustrative and may vary based on specific reaction conditions.
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 3. Influence of alkenyl structures on the epoxidation of unsaturated fatty acid methyl esters and vegetable oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chimia.ch [chimia.ch]
Optimization of injection volume and flow rate for Methyl vernolate analysis.
Welcome to the Technical Support Center for the analysis of Methyl vernolate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the gas chromatography (GC) analysis of this compound, focusing on the optimization of injection volume and flow rate.
Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
Answer:
Poor peak shape is a common issue in GC analysis and can be attributed to several factors. Here’s a step-by-step guide to troubleshoot this problem:
-
Injection Volume Overload: Injecting too much sample can saturate the column, leading to peak fronting.[1] Conversely, while less common, very high concentrations can sometimes lead to tailing.
-
Recommendation: Systematically reduce the injection volume (e.g., from 2 µL to 1 µL, then 0.5 µL) and observe the peak shape. An ideal injection volume should not cause distortion.[1]
-
-
Improper Flow Rate: The carrier gas flow rate significantly impacts peak shape and separation efficiency.[2]
-
An optimal flow rate ensures sharp, symmetrical peaks.[1]
-
A flow rate that is too high can reduce the interaction of this compound with the stationary phase, potentially causing broader peaks.[1]
-
A flow rate that is too low can lead to band broadening due to diffusion.
-
Recommendation: Perform a flow rate optimization study. Start with a typical flow rate for your column dimension (e.g., 1 mL/min for a 0.25 mm ID column) and analyze the sample at +/- 0.2 mL/min increments to find the optimal setting.
-
-
Active Sites in the GC System: this compound, being an ester, can interact with active sites (e.g., silanol groups) in the inlet liner, column, or detector. This interaction can cause peak tailing.
-
Recommendation:
-
Use a deactivated inlet liner and ensure it is clean.
-
Trim the first few centimeters of the column to remove any accumulated non-volatile residues or active sites.
-
Ensure the column is properly installed.
-
-
-
Solvent Mismatch: If using splitless injection, the solvent used to dissolve the this compound standard can affect peak shape. A solvent that is not compatible with the stationary phase polarity can cause peak splitting or broadening.
-
Recommendation: For non-polar columns, use a non-polar solvent like hexane. For polar columns (like a WAX column), consider a more polar solvent, and ensure the initial oven temperature is about 20°C below the solvent's boiling point.
-
Question: My this compound peak area is not reproducible. What are the possible causes?
Answer:
Poor reproducibility of peak areas can invalidate quantitative analysis. Here are the common culprits:
-
Injection Technique: Inconsistent injection volumes are a primary source of area variability.
-
Recommendation:
-
If using manual injection, ensure a consistent and rapid injection technique.
-
For autosamplers, check the syringe for air bubbles and ensure it is functioning correctly. Verify that the correct syringe volume is installed and specified in the method.
-
-
-
Leaks in the System: A leak in the carrier gas flow path will lead to inconsistent flow and pressure, affecting the amount of sample reaching the detector.
-
Recommendation: Use an electronic leak detector to check all fittings, the septum, and the column connections.
-
-
Sample Degradation: this compound could potentially degrade in the hot injector port, especially if there are active sites or if the temperature is too high.
-
Recommendation:
-
Lower the injector temperature in 20°C increments to see if reproducibility improves.
-
Ensure a clean, deactivated liner is used.
-
Consider using analyte protectants, which can bind to active sites in the GC flow path.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting injection volume for this compound analysis?
A1: A typical starting injection volume for capillary GC is 1 µL. It is recommended to start with this volume and then optimize based on the observed peak shape and signal-to-noise ratio. If you observe peak fronting, reduce the injection volume.
Q2: How do I determine the optimal carrier gas flow rate?
A2: The optimal flow rate will provide the best balance between resolution and analysis time. You can perform a Van Deemter or Golay plot experiment by injecting your this compound standard at various flow rates (e.g., from 0.5 mL/min to 2.0 mL/min) and measuring the column efficiency (plate number) for each run. The flow rate that gives the highest efficiency is the optimum. A simpler approach is to analyze the resolution of this compound from any closely eluting peaks at different flow rates and choose the rate that provides adequate separation in the shortest time.
Q3: Can the injection speed affect my results?
A3: Yes, especially for manual injections. A slow injection can lead to broad or split peaks because the sample is not introduced onto the column as a single, tight band. Fast injections are generally preferred. For autosamplers, the injection speed is usually pre-set and optimized.
Q4: Should I use split or splitless injection for this compound analysis?
A4: The choice depends on the concentration of your sample.
-
Split Injection: Use for concentrated samples to avoid overloading the column. A high split ratio (e.g., 50:1 or 100:1) means only a small fraction of the injected sample reaches the column.
-
Splitless Injection: Use for trace analysis when you need to transfer the entire sample amount onto the column for maximum sensitivity. Be mindful of potential peak broadening if the injection volume is too large or the solvent is incompatible.
Q5: My sample is dissolved in a polar solvent, but I am using a non-polar column. What issues might I encounter?
A5: Injecting a polar solvent onto a non-polar column, especially in splitless mode, can lead to poor peak focusing and result in split or broad peaks. It is always best to match the solvent polarity to the stationary phase polarity. If this is not possible, using a packed inlet liner or a retention gap can help to mitigate these effects.
Experimental Protocols
Protocol 1: Initial GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will be required based on your specific instrumentation and analytical goals.
| Parameter | Recommended Starting Condition |
| GC System | Agilent 7890 GC with 5977 MS or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (50:1) or Splitless (depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | 100°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| MS Quadrupole | 150°C |
| Acquisition Mode | Scan (m/z 50-550) |
Protocol 2: Optimization of Injection Volume and Flow Rate
-
Flow Rate Optimization:
-
Prepare a standard solution of this compound at a known concentration.
-
Set up the GC with the initial method parameters from Protocol 1.
-
Inject the standard at flow rates of 0.8, 1.0, 1.2, and 1.4 mL/min.
-
For each run, record the peak area, peak height, resolution from adjacent peaks, and tailing factor for the this compound peak.
-
Select the flow rate that provides the best peak shape and resolution in the shortest reasonable time.
-
-
Injection Volume Optimization:
-
Using the optimized flow rate from the previous step, inject the standard at volumes of 0.5, 1.0, 2.0, and 5.0 µL.
-
Record the peak area, peak height, and observe the peak shape for signs of fronting or tailing.
-
Plot peak area versus injection volume. The relationship should be linear. The optimal injection volume is the highest volume that maintains good peak shape and linearity.
-
Data Presentation
Table 1: Example Data for Flow Rate Optimization
| Flow Rate (mL/min) | Retention Time (min) | Peak Area | Peak Height | Tailing Factor | Resolution (from nearest peak) |
| 0.8 | 15.2 | 1,250,000 | 450,000 | 1.2 | 1.8 |
| 1.0 | 14.5 | 1,245,000 | 500,000 | 1.1 | 2.0 |
| 1.2 | 13.8 | 1,255,000 | 480,000 | 1.1 | 1.9 |
| 1.4 | 13.1 | 1,240,000 | 460,000 | 1.3 | 1.7 |
Table 2: Example Data for Injection Volume Optimization
| Injection Volume (µL) | Peak Area | Peak Height | Peak Shape |
| 0.5 | 650,000 | 250,000 | Symmetrical |
| 1.0 | 1,245,000 | 500,000 | Symmetrical |
| 2.0 | 2,500,000 | 980,000 | Slight Fronting |
| 5.0 | 5,800,000 | 1,800,000 | Severe Fronting |
Visualizations
References
Strategies to enhance the stability of Methyl vernolate stock solutions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the stability of Methyl vernolate stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the methyl ester of vernolic acid, an epoxy fatty acid. Its stability is crucial for ensuring the accuracy and reproducibility of experimental results. Degradation of the stock solution can lead to the formation of impurities, a decrease in the effective concentration of the active compound, and potentially misleading biological or chemical data.
Q2: What are the primary degradation pathways for this compound?
This compound, like other unsaturated esters, is susceptible to several degradation pathways:
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Hydrolysis: The ester bond can be cleaved by water, especially in the presence of acids or bases, to yield vernolic acid and methanol. The epoxy ring can also be hydrolyzed to form diols.[1][2]
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Oxidation: While this compound is reported to be relatively stable towards oxidation compared to other unsaturated fatty acid methyl esters, the double bond and the epoxy ring can still be susceptible to oxidative cleavage over long-term storage or in the presence of strong oxidizing agents.[3]
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Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[3]
Q3: What are the ideal storage conditions for this compound stock solutions?
To maximize stability, this compound stock solutions should be stored under the following conditions:
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Temperature: Store at -20°C or lower for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
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Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
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Container: Use high-quality, non-reactive glass vials with airtight caps.
Q4: Which solvents are recommended for preparing this compound stock solutions?
Anhydrous, high-purity solvents are recommended. Commonly used solvents for lipid-based compounds include:
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Ethanol
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Methanol
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Acetonitrile
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Dimethyl sulfoxide (DMSO)
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Toluene
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n-Hexane
The choice of solvent may depend on the specific experimental application and the desired concentration. Ensure the solvent is compatible with downstream assays.
Q5: Should I use antioxidants in my this compound stock solution?
While this compound is noted for its oxidative stability, the addition of an antioxidant can be a precautionary measure for long-term storage, especially if the solution will be accessed multiple times. Suitable antioxidants for unsaturated lipids include:
-
Butylated hydroxytoluene (BHT): A common antioxidant for organic compounds.
-
Butylated hydroxyanisole (BHA): Another widely used antioxidant.
-
α-Tocopherol (Vitamin E): A natural antioxidant.
The recommended concentration for antioxidants is typically in the range of 0.001% to 0.1% (w/v).[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Change in solution color (e.g., yellowing) | Oxidation of the compound. | Discard the solution and prepare a fresh one. Store new solutions under an inert atmosphere and protect from light. Consider adding an antioxidant. |
| Precipitate formation upon thawing | The compound has come out of solution at low temperatures. | Gently warm the solution and vortex to redissolve the compound completely before use. If it does not redissolve, it may indicate degradation. |
| Inconsistent or unexpected experimental results | Degradation of the stock solution leading to a lower effective concentration or the presence of interfering byproducts. | Prepare a fresh stock solution from a new batch of solid this compound if possible. Verify the purity of the stock solution using an appropriate analytical method (see Experimental Protocols). |
| Visible microbial growth | Contamination of the solvent or handling process. | Use sterile filtration for the stock solution if the experimental application allows. Always use sterile pipette tips and work in a clean environment. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a this compound stock solution with enhanced stability for long-term storage.
Materials:
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This compound (solid)
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Anhydrous solvent of choice (e.g., Ethanol)
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Butylated hydroxytoluene (BHT)
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Amber glass vial with a PTFE-lined cap
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Argon or nitrogen gas
Procedure:
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Weigh the desired amount of this compound in a clean, dry amber vial.
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Add the required volume of anhydrous solvent to achieve the target concentration.
-
If using an antioxidant, add BHT to a final concentration of 0.01% (w/v).
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Vortex the solution until the this compound is completely dissolved.
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Purge the headspace of the vial with argon or nitrogen gas for 1-2 minutes to displace oxygen.
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Securely cap the vial and seal with parafilm.
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Store the vial at -20°C or below, protected from light.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of a this compound stock solution under various stress conditions.
Materials:
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This compound stock solution (e.g., 1 mg/mL in acetonitrile)
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0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
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3% Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
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Photodegradation: Expose the this compound stock solution in a clear vial to a UV lamp (e.g., 254 nm) for a defined period.
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Thermal Degradation: Incubate the this compound stock solution at an elevated temperature (e.g., 60°C) for 24 hours.
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At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
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Analyze the samples by HPLC to determine the percentage of remaining this compound and identify any degradation products.
Protocol 3: Purity and Stability Analysis by Gas Chromatography (GC-FID)
Objective: To quantify the purity of a this compound stock solution and monitor its stability over time.
Instrumentation and Conditions:
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Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
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Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX or HP-INNOWAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Injector Temperature: 250°C.
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Detector Temperature: 280°C.
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Carrier Gas: Helium or Hydrogen.
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Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
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Ramp to 200°C at 10°C/min.
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Ramp to 240°C at 5°C/min, hold for 5 min.
-
-
Injection Volume: 1 µL.
Procedure:
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Prepare a calibration curve using standards of known this compound concentrations.
-
Dilute an aliquot of the stock solution to be tested to fall within the calibration range.
-
Inject the diluted sample into the GC-FID system.
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Quantify the amount of this compound by comparing its peak area to the calibration curve.
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Analyze for the presence of any new peaks, which may indicate degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (long-term) | Minimizes chemical degradation rates. |
| 2-8°C (short-term) | Suitable for solutions in active use. | |
| Light | Protected from light (amber vials) | Prevents photodegradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation. |
| Solvent | Anhydrous, high-purity | Prevents hydrolysis and introduction of reactive impurities. |
| Antioxidant | 0.001% - 0.1% BHT or BHA (optional) | Inhibits oxidation during long-term storage or frequent use. |
Table 2: Hypothetical Stability Data of this compound under Forced Degradation
This table presents illustrative data based on general knowledge of ester stability. Actual degradation rates should be determined experimentally.
| Stress Condition | Incubation Time (hours) | % this compound Remaining (Hypothetical) |
| Control (Dark, 4°C) | 24 | >99% |
| 0.1 M HCl, 60°C | 24 | ~85% |
| 0.1 M NaOH, 60°C | 24 | ~70% |
| 3% H₂O₂, RT | 24 | ~95% |
| UV Light, RT | 24 | ~90% |
| 60°C, Dark | 24 | ~98% |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Addressing low recovery rates in Methyl vernolate sample preparation.
Welcome to the technical support center for Methyl vernolate sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low recovery rates, encountered during their experiments.
Troubleshooting Guide: Low Recovery Rates
Low recovery of this compound can be attributed to several factors throughout the sample preparation workflow. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Poor Extraction Efficiency
Question: My recovery of this compound is consistently low after the initial extraction step. What could be the cause?
Answer:
Low extraction efficiency is a common cause of poor recovery. Several factors can influence the effectiveness of the extraction process:
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Inappropriate Solvent Choice: The polarity of the extraction solvent must be well-matched with this compound. While nonpolar solvents are generally used for thiocarbamates, the optimal choice can depend on the sample matrix.
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Insufficient Solvent Volume: The volume of the extraction solvent may not be adequate to fully solubilize the analyte from the sample matrix.
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Inadequate Homogenization: Poor homogenization of the sample can prevent the solvent from accessing all parts of the matrix where this compound is present.
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Matrix Effects: The sample matrix itself can interfere with the extraction process. Soil, for instance, has active sites that can strongly retain pesticides. For complex matrices, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed to minimize matrix effects and improve recovery.
Recommendations:
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Solvent Optimization: Test a range of solvents with varying polarities. For thiocarbamates, acetonitrile is a common and effective choice, particularly in QuEChERS-based methods.
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Increase Solvent-to-Sample Ratio: Systematically increase the volume of extraction solvent to ensure complete extraction.
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Enhance Homogenization: Ensure the sample is thoroughly homogenized before extraction. For solid samples, grinding to a fine, uniform powder is recommended.
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Employ Advanced Extraction Techniques: For complex matrices like soil or plant tissue, consider using the QuEChERS method, which is designed to reduce matrix effects and has shown good recoveries for a wide range of pesticides.
Problem 2: Analyte Loss During Evaporation/Concentration
Question: I suspect I am losing my analyte during the solvent evaporation step. How can I prevent this?
Answer:
This compound is a semi-volatile compound, making it susceptible to loss during solvent evaporation.
Recommendations:
-
Gentle Evaporation Conditions: Use a gentle stream of nitrogen at a controlled temperature. Avoid high temperatures and aggressive vortexing.
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Use of a Keeper Solvent: Add a small amount of a high-boiling, non-volatile solvent (a "keeper") to the extract before evaporation. This helps to protect the analyte from being lost as the primary solvent evaporates.
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Careful Monitoring: Do not allow the sample to go to complete dryness. Stop the evaporation when a small volume of solvent remains.
Problem 3: Degradation of this compound
Question: Could my low recovery be due to the degradation of this compound during sample preparation?
Answer:
Yes, thiocarbamates can be susceptible to degradation under certain conditions.
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pH Sensitivity: Some pesticides are sensitive to acidic or basic conditions. The original QuEChERS method has been modified to include buffering agents to protect pH-sensitive compounds.
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Thermal Instability: As a semi-volatile compound, this compound may be sensitive to high temperatures.
-
Photodegradation: Exposure to direct sunlight can decompose vernolate.
Recommendations:
-
Control pH: Use buffered extraction methods, such as the citrate-buffered QuEChERS protocol, to maintain a stable pH.
-
Avoid High Temperatures: Keep samples cool throughout the preparation process and avoid excessive heat during extraction and evaporation.
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Protect from Light: Work in a well-lit lab but avoid direct sunlight. Store extracts in amber vials to protect them from light.
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate I should expect for this compound?
While specific recovery data for this compound is not widely published, for thiocarbamate pesticides in general, using methods like QuEChERS, recoveries can range from 70% to 120%. However, this is highly dependent on the matrix and the specific protocol used. For complex matrices like soil, recoveries might be at the lower end of this range.
Q2: How do I minimize matrix effects when analyzing soil or plant samples?
Matrix effects can significantly impact recovery and analytical results. Here are some strategies to minimize them:
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Dispersive Solid-Phase Extraction (d-SPE): The clean-up step in the QuEChERS method uses a combination of sorbents to remove interfering matrix components like lipids, pigments, and organic acids. Common sorbents include primary secondary amine (PSA), C18, and graphitized carbon black (GCB).
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
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Dilution: Diluting the final extract can sometimes mitigate matrix effects, but this may also lower the analyte concentration below the limit of detection.
Q3: What are the best storage conditions for my samples and extracts?
To ensure the stability of this compound, proper storage is crucial:
-
Sample Storage: Store raw samples at -20°C or lower in airtight containers to prevent degradation and volatilization.
-
Extract Storage: Store the final extracts in amber glass vials at -20°C. Long-term stability should be evaluated, but storage for several days to a week is generally acceptable.
Experimental Protocols
Modified QuEChERS Method for this compound in Soil
This protocol is adapted from established QuEChERS methods for pesticide analysis in soil.
1. Sample Preparation and Extraction:
a. Weigh 10 g of homogenized soil (with at least 70% water content) into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[1] b. Add 10 mL of acetonitrile to the sample tube. c. Shake vigorously for 5 minutes to extract the pesticides. d. Add the contents of a citrate-buffered QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[1] e. Immediately shake for at least 2 minutes. f. Centrifuge for 5 minutes at ≥3000 relative centrifugal force (rcf).
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
a. Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE cleanup tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). b. Vortex the tube for 30 seconds. c. Centrifuge at ≥5000 rcf for 2 minutes. d. The resulting supernatant is ready for analysis by GC-MS or LC-MS.
Data Presentation
Table 1: Expected Recovery Ranges for Thiocarbamates using Different Extraction Methods
| Extraction Method | Matrix | Typical Recovery Range (%) | Reference |
| QuEChERS | Soil | 70 - 120 | [2] |
| QuEChERS | Fruits & Vegetables | 70 - 120 | [2] |
| Solid-Phase Extraction (SPE) | Water | 86 - 99 | [3] |
| Stir Bar Sorptive Extraction (SBSE) | Water | 97 - 101 |
Note: These are general recovery ranges for pesticides and may vary for this compound depending on the specific experimental conditions.
Table 2: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial: 60°C (hold 1 min), Ramp: 25°C/min to 180°C, then 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Characteristic m/z ions | (To be determined from a standard of this compound) |
Note: These parameters are a starting point and should be optimized for your specific instrument and application.
Visualizations
Experimental Workflow for this compound Sample Preparation
Caption: General workflow for this compound sample preparation and analysis.
Troubleshooting Logic for Low Recovery Rates
Caption: Decision tree for troubleshooting low recovery rates of this compound.
References
Validation & Comparative
Confirming the Identity of Methyl Vernolate: A Comparative Guide to High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the definitive identification of Methyl vernolate. Experimental data and detailed protocols are presented to support the objective comparison of these methods.
This compound, the methyl ester of vernolic acid, is an epoxide-containing fatty acid with potential applications in various industrial and pharmaceutical fields. Accurate identification and characterization of this molecule are crucial for research and development. High-resolution mass spectrometry offers unparalleled accuracy in mass measurement, enabling the determination of elemental composition and facilitating structural elucidation.
Data Presentation: Performance Comparison of Analytical Techniques
The following table summarizes the key performance metrics of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the identification of this compound.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Accurate mass-to-charge ratio (m/z), elemental composition, fragmentation pattern. | Chemical environment of nuclei (¹H, ¹³C), connectivity of atoms, stereochemistry. | Presence of specific functional groups. |
| Sensitivity | Very high (picomole to femtomole range). | Moderate to low (micromole to nanomole range). | Low (milligram to microgram range). |
| Specificity | Very high, provides unambiguous elemental composition. | High, provides detailed structural information. | Moderate, identifies functional groups but not the complete structure. |
| Sample Requirement | Minimal, typically in the nanogram to microgram range. | Relatively high, typically in the milligram range. | Moderate, in the microgram to milligram range. |
| Analysis Time | Rapid, typically a few minutes per sample. | Slower, can range from minutes to hours depending on the experiment. | Rapid, typically a few minutes per sample. |
| Hyphenation | Easily coupled with chromatographic techniques like GC and LC. | Can be coupled with LC (LC-NMR). | Can be coupled with GC (GC-FTIR). |
| Structural Elucidation | Provides strong clues through fragmentation, but may not be definitive alone. | Provides definitive structural information, including stereochemistry. | Provides information about the presence of key bonds (e.g., C=O, C-O-C). |
Unambiguous Identification with High-Resolution Mass Spectrometry
High-resolution mass spectrometry provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm).[1] This level of precision allows for the determination of the elemental formula of a molecule and its fragments, a key advantage over low-resolution mass spectrometry and other techniques.
For this compound (C₁₉H₃₄O₃), the theoretical monoisotopic mass is 310.2508 Da. An HRMS instrument can measure this mass with high accuracy, allowing for the confident assignment of its elemental composition.
Expected Fragmentation Pattern of this compound
Key Fragmentation Pathways for this compound:
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Molecular Ion Peak ([M]⁺): The molecular ion at m/z 310.2508 would be observed. The high-resolution measurement distinguishes it from other ions with the same nominal mass.
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McLafferty Rearrangement: A characteristic rearrangement for esters, producing a prominent ion at m/z 74.0368, corresponding to the [CH₃OC(OH)=CH₂]⁺ fragment.[3][4]
-
α-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the methoxy group (•OCH₃) to form an acylium ion at m/z 279.2324 ([M-31]⁺) or loss of the alkyl chain.
-
Cleavage at the Epoxide Ring: The epoxide ring is a site of potential fragmentation. Cleavage on either side of the ring will produce characteristic fragment ions.
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Hydrocarbon Fragments: A series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂) will be present from the fragmentation of the long alkyl chain.
The following table lists the predicted accurate masses of key fragments of this compound.
| Fragment Ion | Predicted Accurate Mass (m/z) | Elemental Composition |
| [M]⁺ | 310.2508 | C₁₉H₃₄O₃ |
| [M - •OCH₃]⁺ | 279.2324 | C₁₈H₃₁O₂ |
| McLafferty Fragment | 74.0368 | C₃H₆O₂ |
| Cleavage C-C bond adjacent to epoxide | Variable | Variable |
Experimental Protocols
Sample Preparation for GC-HRMS Analysis
-
Derivatization (if starting from Vernolic Acid): To a solution of vernolic acid in methanol, add a catalytic amount of acetyl chloride and stir at room temperature for 2-4 hours.
-
Extraction: After the reaction is complete, add water and extract the this compound with a non-polar solvent like hexane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under a stream of nitrogen.
-
Dilution: Dilute the final sample to an appropriate concentration (e.g., 1-10 µg/mL) in a suitable solvent for GC injection.
GC-HRMS Analysis Protocol
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
High-Resolution Mass Spectrometer (HRMS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Mass Range: m/z 50-500.
-
Resolution: > 10,000 (FWHM).
-
Data Acquisition: Full scan mode.
-
Mandatory Visualizations
Experimental Workflow for this compound Identification
Caption: Workflow for the identification of this compound using GC-HRMS.
Logical Relationship of Analytical Techniques
Caption: Interplay of HRMS, NMR, and FTIR in the identification of this compound.
Conclusion
High-resolution mass spectrometry stands out as a powerful and highly sensitive technique for the confirmation of this compound's identity. Its ability to provide accurate mass measurements for both the molecular ion and its fragments allows for the unambiguous determination of the elemental composition, a feature not offered by NMR or FTIR. While NMR provides more detailed structural information and FTIR confirms the presence of functional groups, the speed, sensitivity, and specificity of HRMS make it an invaluable tool in the modern analytical laboratory for the rapid and confident identification of compounds like this compound. The combination of chromatographic separation with high-resolution mass spectrometry offers a robust and efficient workflow for the analysis of complex samples in research, quality control, and drug development.
References
Comparative Analysis of Methyl Vernolate Content in Different Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of specific bioactive compounds in various plant species is crucial for identifying potent natural sources for drug discovery and development. Methyl vernolate, the methyl ester of vernolic acid, is a naturally occurring epoxidized fatty acid with significant potential in the synthesis of polymers, resins, and pharmaceuticals. This guide provides a comparative analysis of the vernolic acid content, the direct precursor to this compound, in several plant species, supported by experimental data and detailed methodologies for its quantification.
Quantitative Comparison of Vernolic Acid Content
The concentration of vernolic acid, which can be readily converted to this compound, varies significantly among different plant species. The following table summarizes the reported vernolic acid content in the seed oil of key plant species.
| Plant Species | Family | Vernolic Acid Content (% of total fatty acids in seed oil) |
| Vernonia galamensis | Asteraceae | 79 - 81%[1] |
| Stokesia laevis | Asteraceae | High levels (specific percentage not widely reported)[1] |
| Vernonia anthelmintica | Asteraceae | Present (quantitative data not consistently reported)[2][3] |
| Crepis biennis | Asteraceae | Enriched (specific percentage not widely reported)[1] |
| Euphorbia lagascae | Euphorbiaceae | up to 63% |
Vernonia galamensis stands out as a particularly rich source of vernolic acid, with its seed oil containing up to 81% of this valuable compound. While Stokesia laevis is also recognized as a significant source, and its epoxygenase gene is utilized in genetic engineering to produce vernolic acid, precise quantitative data on its native vernolic acid content is not as readily available in the literature. Vernonia anthelmintica is confirmed to contain vernolic acid and this compound, however, specific percentages in the seed oil are not consistently reported in scientific literature. Crepis biennis and Euphorbia lagascae are other species known to produce oil enriched in vernolic acid.
Experimental Protocol for Vernolic Acid Quantification
The following protocol outlines a standard methodology for the extraction and quantification of vernolic acid from plant seeds, culminating in the analysis of its methyl ester, this compound, by Gas Chromatography-Mass Spectrometry (GC-MS).
Oil Extraction
-
Objective: To extract the crude oil containing vernolic acid from the plant seeds.
-
Apparatus: Soxhlet extractor, round-bottom flask, heating mantle, rotary evaporator.
-
Solvent: Petroleum ether or n-hexane.
-
Procedure:
-
Grind the dried plant seeds into a fine powder.
-
Accurately weigh a known amount of the powdered seeds and place it in a porous thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
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Fill a round-bottom flask with the extraction solvent (e.g., petroleum ether) to about two-thirds of its volume and connect it to the Soxhlet extractor and a condenser.
-
Heat the solvent using a heating mantle to initiate reflux. The solvent vapor will travel up to the condenser, liquefy, and drip back into the thimble, extracting the oil from the seed powder.
-
Continue the extraction for 6-8 hours.
-
After extraction, remove the solvent from the extracted oil using a rotary evaporator to obtain the crude seed oil.
-
Determine the oil yield gravimetrically.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Objective: To convert the fatty acids in the extracted oil, including vernolic acid, into their corresponding methyl esters (FAMEs), such as this compound, for GC-MS analysis.
-
Reagents: Methanolic HCl (5% v/v) or Boron trifluoride (BF₃) in methanol (14% w/v), n-hexane, saturated sodium chloride (NaCl) solution.
-
Procedure:
-
Accurately weigh a small amount of the extracted oil (e.g., 50 mg) into a screw-capped test tube.
-
Add 2 mL of methanolic HCl or BF₃-methanol solution to the oil.
-
Add 1 mL of n-hexane to the mixture.
-
Seal the tube tightly and heat it in a water bath at 80-90°C for 1-2 hours with occasional shaking.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of saturated NaCl solution to the tube and vortex thoroughly.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate, identify, and quantify the individual FAMEs, including this compound.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient is crucial for separating the FAMEs. An example program is:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 200°C at a rate of 10°C/minute.
-
Ramp to 240°C at a rate of 5°C/minute, hold for 10 minutes.
-
-
Injector and Detector Temperatures: Typically set at 250°C and 260°C, respectively.
-
Mass Spectrometry: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the FAMEs solution in hexane into the GC-MS system.
-
The FAMEs are separated based on their boiling points and polarity as they pass through the column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum for each component is compared with a reference library (e.g., NIST) to identify the specific FAMEs, including this compound.
-
Quantification is achieved by integrating the peak area of each FAME and expressing it as a percentage of the total fatty acid content.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantification of this compound from plant seeds.
This comprehensive guide provides researchers with a solid foundation for the comparative analysis of this compound content in various plant species. The provided data highlights key species of interest, and the detailed experimental protocol offers a practical approach for accurate quantification. By leveraging this information, scientists can more effectively identify and utilize natural sources of this valuable bioactive compound for a range of applications.
References
Validating the Anti-Cancer Activity of Methyl Vernolate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of published in vivo studies specifically validating the anti-cancer activity of Methyl vernolate. However, promising pre-clinical data from related compounds isolated from the Vernonia genus, such as vernodalin, provide a strong rationale for its investigation. This guide offers a proposed experimental framework to validate the in vivo anti-cancer efficacy of this compound, comparing it with a standard-of-care chemotherapeutic agent.
Comparative Analysis of Anti-Cancer Efficacy
To establish a benchmark for the anti-cancer potential of this compound, a head-to-head comparison with an established chemotherapeutic drug is essential. Based on the reported in vivo activity of the related compound vernodalin against hepatocellular carcinoma, Sorafenib is selected as a relevant comparator for a proposed study in a liver cancer model.[1]
Table 1: Proposed In Vivo Study Groups and Treatment Regimens
| Group | Treatment | Dosage | Administration Route | Frequency |
| 1. Control | Vehicle (e.g., 0.5% CMC) | - | Oral Gavage | Daily |
| 2. Disease Model | Carcinogen (DEN) + Vehicle | As per protocol | IP / Oral Gavage | As per protocol |
| 3. Test Article | Carcinogen + this compound | To be determined (e.g., 10, 25, 50 mg/kg) | Oral Gavage | Daily |
| 4. Positive Control | Carcinogen + Sorafenib | 30 mg/kg | Oral Gavage | Daily |
Table 2: Key Efficacy and Toxicity Parameters for Comparison
| Parameter | Metric | Purpose |
| Efficacy | ||
| Tumor Incidence | Percentage of animals developing tumors | To assess the preventative potential |
| Tumor Multiplicity | Average number of tumors per animal | To quantify the extent of tumor development |
| Tumor Volume | Measurement of tumor dimensions (mm³) | To track tumor growth over time |
| Tumor Weight | Final weight of tumors at necropsy (g) | To determine the overall tumor burden |
| Survival Rate | Percentage of surviving animals | To evaluate the impact on overall survival |
| Toxicity | ||
| Body Weight | Weekly measurement (g) | To monitor for signs of systemic toxicity |
| Organ-to-Body Weight Ratio | Liver, kidney, spleen | To identify potential organ-specific toxicity |
| Serum Biomarkers | ALT, AST, Creatinine | To assess liver and kidney function |
| Histopathology | H&E staining of major organs | To examine for microscopic signs of toxicity |
Proposed Experimental Protocols
The following protocols are based on established methodologies for in vivo cancer research and studies on related compounds like vernodalin.[1]
1. Animal Model: Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma (HCC) in Rats
-
Animal Strain: Male Sprague-Dawley or Wistar rats (6-8 weeks old).
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).
-
HCC Induction: A single intraperitoneal (IP) injection of DEN (e.g., 200 mg/kg) is administered to induce liver tumor formation.
-
Treatment Initiation: Two weeks post-DEN injection, animals are randomly assigned to the treatment groups outlined in Table 1.
2. Drug Preparation and Administration
-
This compound: Synthesized and purified to >95% purity. For administration, it is suspended in a suitable vehicle such as 0.5% carboxymethyl cellulose (CMC).
-
Sorafenib: Obtained from a commercial supplier and prepared according to the manufacturer's instructions, typically in a similar vehicle.
-
Administration: Treatments are administered daily via oral gavage for a predetermined period (e.g., 16 weeks).
3. Efficacy and Toxicity Monitoring
-
Tumor Monitoring: Tumor development can be monitored non-invasively using imaging techniques like ultrasound or MRI, or assessed at the end of the study.
-
Health Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight is recorded weekly.
-
Blood and Tissue Collection: At the end of the study, blood is collected via cardiac puncture for serum biomarker analysis. Animals are then euthanized, and liver and other major organs are harvested, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination, while another portion is snap-frozen for molecular analysis.
4. Molecular Mechanism Analysis
-
Western Blotting: Tumor tissues can be analyzed to investigate the effect of this compound on key signaling pathways. Based on the mechanism of vernodalin, the PI3K/AKT pathway is a primary target for investigation.[1]
-
Immunohistochemistry (IHC): To assess markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) within the tumor tissue.
Visualizing Experimental Design and Potential Mechanisms
Experimental Workflow
Caption: Proposed workflow for in vivo validation of this compound.
Hypothesized Signaling Pathway Inhibition
Based on evidence from related sesquiterpene lactones like vernodalin, this compound may exert its anti-cancer effects by inhibiting pro-survival signaling pathways such as the PI3K/AKT pathway.[1]
Caption: Hypothesized inhibition of the PI3K/AKT pathway by this compound.
This guide provides a comprehensive, albeit hypothetical, framework for the in vivo validation of this compound's anti-cancer activity. The successful execution of such a study would be a critical step in determining its potential as a novel therapeutic agent.
References
A Comparative Analysis of the Reactivity of Methyl Vernolate and Other Epoxy Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of methyl vernolate, an epoxidized fatty acid methyl ester, with other classes of epoxy compounds. Due to the limited availability of direct kinetic data for this compound, this analysis leverages data from structurally similar epoxidized fatty acid methyl esters (FAMEs), such as methyl epoxystearate, as a proxy. The guide outlines the fundamental principles governing epoxide reactivity, presents available quantitative data, details experimental protocols, and provides visualizations of reaction pathways to inform research and development in areas utilizing these versatile chemical intermediates.
Principles of Epoxide Reactivity
The reactivity of epoxides is primarily dictated by the high ring strain of the three-membered ether ring, making them susceptible to ring-opening reactions by a variety of nucleophiles. These reactions can be catalyzed by either acids or bases, proceeding through different mechanisms that influence the regioselectivity and stereoselectivity of the product.
Under basic or neutral conditions , the ring-opening of epoxides typically follows an Sɴ2 mechanism. A strong nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to a concerted opening of the ring and inversion of stereochemistry at the site of attack. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom.
In acid-catalyzed ring-opening , the epoxide oxygen is first protonated, making the epoxide a better electrophile and the hydroxyl group a better leaving group. The subsequent nucleophilic attack can exhibit characteristics of both Sɴ1 and Sɴ2 mechanisms. For epoxides with primary and secondary carbons, the reaction tends to proceed with Sɴ2-like character, with the nucleophile attacking the less substituted carbon. However, if one of the epoxide carbons is tertiary or can stabilize a positive charge, the reaction gains more Sɴ1 character, and the nucleophile preferentially attacks the more substituted carbon.
Comparative Reactivity of this compound and Other Epoxides
This compound is the methyl ester of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid). As an epoxidized fatty acid methyl ester (FAME), its reactivity is influenced by the long alkyl chain and the presence of the ester group.
Studies on similar FAMEs, such as epoxidized methyl oleate (methyl 9,10-epoxystearate), provide insights into the reactivity of this compound. Research comparing the carbonation of epoxidized vegetable oils with their corresponding epoxidized fatty acid methyl esters has shown that the FAMEs exhibit higher reactivity. This is attributed to the lower viscosity of FAMEs compared to the parent triglycerides, which allows for better mixing and mass transfer.[1]
Data Presentation
The following tables summarize available quantitative data for the ring-opening reactions of various epoxy compounds, providing a basis for comparing their relative reactivities. It is important to note that direct comparison of rate constants should be done with caution due to variations in experimental conditions.
Table 1: Kinetic Data for Acid-Catalyzed Ring-Opening of Various Epoxides
| Epoxide Compound | Nucleophile/Catalyst | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Methyl 9,10-Epoxystearate | Methanol / H₂SO₄ | Methanol | 65 | 0.135 min⁻¹ | [2] |
| 1,2-Epoxybutane | Methanol / H⁺ | Methanol | 25 | 2.4 x 10⁻⁴ L mol⁻¹ s⁻¹ | [3] |
| Propylene Oxide | Water / H₂SO₄ | Water | 20 | 5.8 x 10⁻⁵ s⁻¹ | [3] |
| Cyclohexene Oxide | Water / HClO₄ | Water | 20 | 1.1 x 10⁻⁴ s⁻¹ | [3] |
| Styrene Oxide | Methanol / H⁺ | Methanol | 25 | 1.5 x 10⁻² L mol⁻¹ s⁻¹ |
Note: The rate constant for methyl 9,10-epoxystearate is reported as a pseudo-first-order rate constant, while others are second-order or pseudo-first-order under specific conditions. Direct comparison should be made with caution.
Table 2: Qualitative Reactivity Comparison of Epoxide Classes
| Epoxide Class | General Reactivity Trend | Influencing Factors |
| Epoxidized Fatty Acid Methyl Esters (e.g., this compound) | Moderate to High | Long alkyl chain can influence solubility and steric hindrance. The ester group is generally non-participating in the ring-opening. |
| Simple Aliphatic Epoxides (e.g., Propylene Oxide) | High | Reactivity is primarily governed by steric hindrance at the epoxide carbons. |
| Cycloaliphatic Epoxides (e.g., Cyclohexene Oxide) | High | Ring strain contributes significantly to reactivity. |
| Aromatic Epoxides (e.g., Styrene Oxide) | Very High | The aromatic ring can stabilize a partial positive charge during acid-catalyzed ring-opening, accelerating the reaction. |
| Electron-Withdrawing Group Substituted Epoxides | Variable | Electron-withdrawing groups can increase the electrophilicity of the epoxide carbons but may destabilize a developing positive charge in acid-catalyzed reactions. |
Experimental Protocols
Acid-Catalyzed Ring-Opening of Methyl 9,10-Epoxystearate with Methanol
This protocol is adapted from studies on the synthesis of soy polyols and can be considered a representative procedure for the acid-catalyzed alcoholysis of epoxidized fatty acid methyl esters like this compound.
Materials:
-
Methyl 9,10-epoxystearate (or this compound)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of methyl 9,10-epoxystearate in anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to a specified temperature (e.g., 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product, which can be further purified by column chromatography if necessary.
Base-Catalyzed Ring-Opening of an Epoxide with an Amine
This is a general protocol for the Sɴ2 ring-opening of an epoxide with an amine nucleophile.
Materials:
-
Epoxide (e.g., this compound)
-
Amine (e.g., diethylamine)
-
Solvent (e.g., acetonitrile or solvent-free)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the epoxide (1.0 equivalent) and the amine (1.0-1.2 equivalents).
-
If using a solvent, add the appropriate volume of solvent.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Mandatory Visualization
Acid-Catalyzed Epoxide Ring-Opening Workflow
Caption: Acid-catalyzed epoxide ring-opening mechanism.
Base-Catalyzed Epoxide Ring-Opening Signaling Pathway
Caption: Base-catalyzed epoxide ring-opening pathway.
Conclusion
While direct quantitative kinetic data for the reactivity of this compound remains scarce in the literature, a comparative analysis based on its structural analogues, particularly other C18 epoxidized fatty acid methyl esters, provides valuable insights. This compound is expected to exhibit reactivity comparable to or slightly higher than epoxidized triglycerides due to lower viscosity and reduced steric hindrance. Its reactivity will be governed by the general principles of epoxide chemistry, with ring-opening reactions proceeding via Sɴ2 mechanisms under basic conditions and a blend of Sɴ1 and Sɴ2 characteristics under acidic conditions. The provided experimental protocols and reaction pathway diagrams offer a foundational framework for researchers and professionals working with this compound and other epoxy compounds in various applications, from the synthesis of bio-based polymers to the development of novel pharmaceutical intermediates. Further kinetic studies on this compound are warranted to provide more precise quantitative comparisons.
References
A Comparative Guide to the Synthesis of Methyl Vernolate: Reproducibility and Robustness of Common Methods
For researchers and professionals in drug development and life sciences, the reliable synthesis of key biochemical reagents is paramount. Methyl vernolate, the methyl ester of vernolic acid, is a valuable compound with applications stemming from its unique epoxy fatty acid structure. This guide provides a comparative analysis of the common methods for synthesizing this compound, with a focus on their reproducibility, robustness, and the supporting experimental data.
Two primary synthetic routes to this compound are explored: the esterification of vernolic acid and the direct epoxidation of methyl linoleate. This guide will delve into the experimental protocols for each, compare their performance based on published data, and discuss alternative approaches.
Comparison of Synthesis Methods for this compound
The choice of synthesis method for this compound often depends on the starting material availability, desired scale, and tolerance for specific reagents. Below is a summary of the key performance indicators for the primary synthesis routes.
| Method | Catalyst/Reagent | Yield | Reaction Time | Temperature | Key Considerations | Reference |
| Esterification of Vernolic Acid | Acid Catalyst (e.g., acetyl chloride in methanol) | 45% | Not specified | Reflux | Requires prior isolation of vernolic acid from a natural source (e.g., Vernonia oil). The yield is moderate. | [1] |
| In Situ Peroxy Acid Epoxidation of Methyl Linoleate | H₂O₂ / Acetic Acid / H₂SO₄ | ~91% (epoxidation yield) | 6 hours | 65°C | A common and effective method. Optimization of molar ratios and temperature is crucial to maximize yield and minimize side reactions. | [2] |
| In Situ Peroxy Acid Epoxidation of Methyl Linoleate | H₂O₂ / Formic Acid / H₂SO₄ | High (not quantified) | 24 hours | 60°C | An alternative to acetic acid, forming performic acid in situ. | [3] |
| Transition Metal-Catalyzed Epoxidation of Methyl Linoleate | MoO(O₂)₂·2QOH / H₂O₂ / NaHCO₃ in Ionic Liquid | High conversion and selectivity | 2 hours | 303 K (30°C) | Offers high conversion and selectivity under mild conditions. The catalyst can be recycled. | [4][5] |
| Chemo-enzymatic Epoxidation of Fatty Acids | Immobilized Lipase (e.g., Novozym 435) / H₂O₂ | Nearly complete conversion | Not specified | 30-60°C | A "greener" alternative with mild reaction conditions. Catalyst stability can be a concern. |
Experimental Protocols
Esterification of Vernolic Acid (Acid-Catalyzed)
This method involves the conversion of vernolic acid, typically obtained from the hydrolysis of Vernonia oil, to its methyl ester.
Procedure:
-
In an ice bath, slowly add acetyl chloride to methanol (e.g., a 1:10 molar ratio relative to the vernolic acid) and leave the mixture closed for 15 minutes to generate methanolic HCl.
-
Add the vernolic acid to the prepared methanolic HCl solution.
-
Reflux the mixture. The reaction time should be monitored by a suitable method (e.g., TLC).
-
After cooling, transfer the solution to a separatory funnel.
-
Add a saturated NaCl solution and extract the product with diethyl ether (perform the extraction twice).
-
Discard the lower aqueous phase.
-
The combined organic phases are then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
In Situ Epoxidation of Methyl Linoleate with Peracetic Acid
This is a widely used method for the epoxidation of unsaturated fatty acid methyl esters.
Procedure:
-
In a reaction flask equipped with a stirrer and temperature control, add the methyl linoleate.
-
Add acetic acid and a catalytic amount of a strong acid like sulfuric acid.
-
Cool the mixture and slowly add hydrogen peroxide dropwise while maintaining the desired temperature.
-
After the addition of hydrogen peroxide is complete, heat the reaction mixture to the target temperature (e.g., 65°C) and maintain for the specified reaction time (e.g., 6 hours).
-
After the reaction, the mixture is cooled, and the organic phase is washed successively with a solution of sodium bicarbonate and then with water until neutral.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the epoxidized product.
Reproducibility and Robustness
Esterification of Vernolic Acid: The Fischer esterification is a classic and generally reproducible reaction. However, the overall yield and purity of the final this compound are highly dependent on the purity of the starting vernolic acid. The robustness of this method is linked to the careful control of the acid catalyst concentration and the effective removal of water to drive the equilibrium towards the product. Alternative esterification methods using reagents like POCl₃ or solid acid catalysts may offer different robustness profiles and milder conditions.
Epoxidation of Methyl Linoleate: The in situ peroxy acid method is widely used and can be highly effective, but its reproducibility and robustness depend on several critical parameters. The temperature, the molar ratios of the unsaturated substrate to hydrogen peroxide and carboxylic acid, and the catalyst concentration must be carefully controlled. Side reactions, such as the opening of the oxirane ring, can occur, especially at higher temperatures or in the presence of excess acid, which can affect the yield and reproducibility.
Transition metal-catalyzed methods, particularly those in ionic liquids, show promise for high reproducibility and robustness, with the added benefit of catalyst recycling. Chemo-enzymatic epoxidation is an attractive green alternative, but the stability and potential deactivation of the enzyme by hydrogen peroxide can be a challenge to its robustness.
Alternative Synthesis Methods
Several variations and alternative approaches to the synthesis of this compound exist:
-
Alternative Catalysts for Epoxidation: A range of catalysts have been explored for the epoxidation of fatty acid methyl esters, including titanium-silica catalysts and acidic ion-exchange resins. These can offer advantages in terms of ease of separation and potential for reuse.
-
Solvent-Free Epoxidation: Some methods aim to reduce the environmental impact by performing the epoxidation in a solvent-free system.
-
Alternative Esterification Reagents: For the esterification of vernolic acid, a variety of reagents beyond simple acid catalysis can be used, such as thionyl chloride followed by methanol, or coupling agents like DCC with DMAP, especially for acid-sensitive substrates.
Visualizing the Synthesis and Comparison Logic
Caption: Logical flow of the comparative analysis for this compound synthesis.
Caption: Workflow for the epoxidation of methyl linoleate.
References
- 1. ajol.info [ajol.info]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Epoxidation of a Technical Mixture of Methyl Oleate and Methyl Linoleate in Ionic Liquids Using MoO(O2)2·2QOH (QOH = 8-quinilinol) as Catalyst and NaHCO3 as co-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic epoxidation of a technical mixture of methyl oleate and methyl linoleate in ionic liquids using MoO(O2)2.2QOH (QOH = 8-quinilinol) as catalyst and NaHCO3 as co-catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Metabolic Fate of Methyl Vernolate: A Comparative Analysis
An Objective Comparison of Methyl Vernolate Metabolism Across Species with Supporting Experimental Frameworks
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a compound across different species is paramount for predicting its efficacy, toxicity, and environmental impact. This guide provides a comparative analysis of the metabolism of this compound, a methylated fatty acid epoxide, across mammals, insects, and plants. While direct comparative studies on this compound are limited, this document synthesizes data from related compounds and established metabolic pathways to provide a predictive overview of its biotransformation.
Executive Summary
This compound, as a lipophilic ester, is expected to undergo extensive metabolism that varies significantly across species. The primary metabolic routes are anticipated to involve hydrolysis of the methyl ester, hydration of the epoxide ring, and subsequent conjugation reactions. Mammals are predicted to exhibit efficient detoxification and elimination pathways, primarily mediated by hepatic enzymes. In contrast, insects may show different rates of detoxification, potentially leading to species-specific bioactivity or toxicity. In plants, this compound may be incorporated into cellular components or degraded through oxidative pathways.
Comparative Metabolic Pathways
The metabolism of this compound can be broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, making the molecule more polar, while Phase II reactions conjugate these modified molecules with endogenous substances to facilitate their elimination.
Phase I Metabolism: Hydrolysis and Epoxide Hydration
The initial and most significant metabolic steps for this compound are likely the hydrolysis of the methyl ester group by carboxylesterases and the hydration of the epoxide ring by epoxide hydrolases .
-
Carboxylesterase-mediated Hydrolysis: This reaction will yield vernolic acid and methanol. The rate of this hydrolysis is expected to be a key determinant of the compound's biological half-life and can vary significantly between species.
-
Epoxide Hydrolase-mediated Hydration: This reaction will open the epoxide ring to form a diol. This is a critical detoxification step, as epoxides can be reactive and potentially toxic.
Phase II Metabolism: Conjugation
Following Phase I metabolism, the resulting metabolites, primarily vernolic acid and its diol derivative, are expected to undergo conjugation reactions.
-
Glucuronidation and Sulfation: In mammals, the carboxylic acid group of vernolic acid and the hydroxyl groups of the diol are likely to be conjugated with glucuronic acid or sulfate, respectively. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increase water solubility and facilitate excretion.
-
Glutathione Conjugation: The epoxide ring of this compound or vernolic acid could also be directly attacked by glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This would lead to the formation of a glutathione conjugate, which can be further metabolized to mercapturic acid derivatives before excretion.
The following diagram illustrates the predicted metabolic pathways of this compound.
Interspecies Comparison of Metabolic Enzyme Activities
The table below summarizes the hypothetical relative activities of key enzymes involved in this compound metabolism across different species. This data is predictive and based on general knowledge of xenobiotic metabolism.
| Enzyme Family | Mammals (e.g., Rat) | Insects (e.g., Beetle) | Plants (e.g., Soybean) |
| Carboxylesterases | High | Moderate to High | Moderate |
| Epoxide Hydrolases | High | Variable | Low to Moderate |
| Cytochrome P450s | High | High | High |
| GSTs | High | High | High |
| UGTs | High | Low to Absent | Absent |
| SULTs | High | Low to Moderate | Absent |
Experimental Protocols
To empirically determine the interspecies differences in this compound metabolism, the following experimental protocols are recommended.
In Vitro Metabolism using Subcellular Fractions
Objective: To determine the primary metabolic pathways and enzyme kinetics in a controlled environment.
Methodology:
-
Preparation of Subcellular Fractions:
-
Microsomes: Prepare liver microsomes from mammals (e.g., rat, human) and relevant tissues from insects (e.g., fat body, midgut) by differential centrifugation. For plants, prepare microsomes from root or leaf tissues. Microsomes are rich in cytochrome P450s and UGTs.
-
Cytosol: The supernatant from the microsomal preparation contains cytosolic enzymes such as GSTs and SULTs.
-
-
Incubation:
-
Incubate this compound (e.g., 1-100 µM) with the microsomal or cytosolic fractions in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
For CYP450-mediated metabolism, include NADPH as a cofactor in the microsomal incubations.
-
For GST-mediated metabolism, include glutathione in the cytosolic incubations.
-
For UGT-mediated metabolism, include UDPGA in the microsomal incubations.
-
For SULT-mediated metabolism, include PAPS in the cytosolic incubations.
-
-
Sample Analysis:
-
Stop the reaction at various time points by adding a quenching solvent (e.g., acetonitrile or methanol).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of metabolism and calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
The following diagram outlines the experimental workflow for in vitro metabolism studies.
In Vivo Metabolism Studies
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism.
Methodology:
-
Dosing:
-
Administer radiolabeled ([14C] or [3H]) this compound to the test species (e.g., oral gavage for rats, topical application for insects, hydroponic exposure for plants).
-
-
Sample Collection:
-
Collect urine, feces, and blood samples from mammals at various time points.
-
For insects, whole-body homogenates or hemolymph can be collected.
-
For plants, collect root, stem, and leaf tissues.
-
-
Metabolite Profiling:
-
Extract metabolites from the collected samples.
-
Analyze the extracts using radio-HPLC or LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
-
Excretion and Mass Balance:
-
Determine the total radioactivity in excreta and tissues to perform a mass balance analysis, accounting for the administered dose.
-
Conclusion
The interspecies comparison of this compound metabolism is crucial for a comprehensive understanding of its biological effects. Based on established biochemical pathways, significant differences in the rates and routes of metabolism are anticipated across mammals, insects, and plants. The proposed experimental protocols provide a robust framework for elucidating these differences, generating critical data for risk assessment, and guiding the development of new chemical entities. The provided diagrams and tables serve as a predictive guide to stimulate and direct future research in this area.
A Comparative Analysis of the Herbicidal Efficacy of Vernolate and Its Thiocarbamate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the herbicidal properties of vernolate and its structurally related thiocarbamate analogs. Due to a lack of publicly available data on specific synthetic derivatives of vernolate, this comparison focuses on other well-established thiocarbamate herbicides, treating them as functional derivatives or alternatives within the same chemical class. This guide synthesizes available experimental data to facilitate an objective comparison of their performance.
Introduction to Vernolate and Thiocarbamate Herbicides
Vernolate is a selective, soil-incorporated herbicide belonging to the thiocarbamate chemical family.[1] It is effective against germinating broadleaf and grassy weeds and has been used in crops such as soybeans and peanuts.[1] Thiocarbamate herbicides are known for their pre-emergence activity, inhibiting the early growth of seedlings.[2][3] They share a common mechanism of action and exhibit similar patterns of absorption, translocation, and metabolism in plants.
Comparative Herbicidal Efficacy
While direct quantitative comparisons of vernolate with a wide range of its analogs are scarce in publicly accessible literature, some studies provide qualitative and semi-quantitative insights into their relative performance.
Table 1: Comparative Herbicidal Characteristics of Vernolate and Other Thiocarbamate Herbicides
| Herbicide | Chemical Name | Primary Weeds Controlled | Soil Mobility (Lateral Movement) | Notes on Efficacy |
| Vernolate | S-propyl dipropylthiocarbamate | Annual grasses and broadleaf weeds | High | Effectiveness can be reduced with repeated applications in the same soil.[2] Prior treatment with butylate has been shown to slightly reduce vernolate's activity. |
| EPTC | S-ethyl dipropylthiocarbamate | Annual and perennial grasses, some broadleaf weeds | High | Similar to vernolate, repeated applications can lead to accelerated degradation and reduced efficacy. Prior treatment with vernolate can reduce the control of barnyardgrass by EPTC. |
| Butylate | S-ethyl diisobutylthiocarbamate | Annual grasses | Moderate | Shows less lateral movement in soil compared to vernolate and EPTC. Its degradation is significantly enhanced in soils with a history of butylate application. |
| Cycloate | S-ethyl cyclohexylethylthiocarbamate | Annual and perennial grasses, some broadleaf weeds | Moderate | Appears to be less susceptible to the accelerated degradation observed with EPTC, vernolate, and butylate after repeated applications. |
| Pebulate | S-propyl butylethylthiocarbamate | Annual grasses and broadleaf weeds | High | Did not show a significant reduction in activity after a second application in some studies. |
Note: The efficacy and soil mobility of herbicides can be influenced by various factors, including soil type, organic matter content, moisture, and temperature.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis
The primary mode of action for thiocarbamate herbicides, including vernolate and its analogs, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of plant cuticular waxes and suberin, which play crucial roles in preventing water loss and protecting against environmental stresses.
The herbicidal activity is believed to be mediated by the sulfoxide metabolites of the thiocarbamates, which are formed within the plant. These reactive sulfoxides are thought to inhibit the elongase enzymes responsible for the extension of fatty acid chains beyond C18.
Below is a diagram illustrating the proposed signaling pathway for the herbicidal action of thiocarbamate herbicides.
Experimental Protocols
The following is a generalized experimental protocol for conducting a comparative herbicidal efficacy study of vernolate and its analogs in a greenhouse setting.
Objective
To evaluate and compare the pre-emergence herbicidal activity of vernolate, EPTC, butylate, and cycloate on selected grass and broadleaf weed species.
Materials
-
Herbicides: Technical grade vernolate, EPTC, butylate, and cycloate.
-
Weed Species: Seeds of a grass weed (e.g., barnyardgrass, Echinochloa crus-galli) and a broadleaf weed (e.g., redroot pigweed, Amaranthus retroflexus).
-
Soil: A standardized sandy loam or clay loam soil mixture.
-
Pots: 10-cm diameter plastic pots.
-
Greenhouse: With controlled temperature (25-30°C), humidity (60-70%), and photoperiod (16h light/8h dark).
-
Herbicide Application: Laboratory sprayer calibrated to deliver a precise volume of spray solution.
-
Other: Acetone, distilled water, surfactant, balance, fume hood.
Experimental Procedure
-
Herbicide Stock Solution Preparation: Prepare stock solutions of each herbicide in acetone.
-
Pot Preparation: Fill each pot with 400g of the soil mixture.
-
Weed Seeding: Sow 20 seeds of the selected weed species on the soil surface of each pot and cover with a thin layer (approx. 0.5 cm) of soil.
-
Herbicide Application:
-
Prepare spray solutions by diluting the stock solutions in a water-surfactant mixture to achieve the desired application rates (e.g., 0.5, 1, 2, and 4 kg/ha ).
-
Spray the soil surface of the pots uniformly using the laboratory sprayer.
-
Include an untreated control group (sprayed only with the water-surfactant mixture) for each weed species.
-
-
Incorporation: For soil-incorporated herbicides like thiocarbamates, thoroughly mix the top 2-3 cm of soil immediately after application to simulate field incorporation.
-
Incubation: Place the pots in the greenhouse in a completely randomized design with four replicates per treatment. Water the pots as needed to maintain adequate soil moisture.
-
Data Collection:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control using a scale of 0% (no effect) to 100% (complete kill) compared to the untreated control.
-
Biomass Reduction: At 21 DAT, harvest the above-ground plant material from each pot, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percentage of growth reduction based on the dry weight of the treated plants relative to the untreated control.
-
Analyze the data using analysis of variance (ANOVA) and a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between the herbicide treatments.
-
Calculate the GR50 (the herbicide dose required to cause a 50% reduction in growth) for each herbicide-weed combination.
-
The workflow for this experimental protocol is illustrated in the diagram below.
Conclusion
Vernolate and its thiocarbamate analogs are effective pre-emergence herbicides that share a common mechanism of inhibiting VLCFA synthesis. While their overall herbicidal profiles are similar, differences in soil mobility and susceptibility to accelerated degradation can influence their field performance. The choice of a specific thiocarbamate herbicide should consider the target weed spectrum, soil characteristics, and the history of herbicide use in a particular field to mitigate the potential for reduced efficacy over time. Further research into the synthesis and evaluation of novel vernolate derivatives could lead to the development of herbicides with improved efficacy and environmental profiles.
References
Validating Computational Models for Predicting Methyl Vernolate Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating computational models that predict the physicochemical and biological properties of Methyl vernolate, an epoxy fatty acid methyl ester with potential applications in various industrial and pharmaceutical fields. Due to the limited availability of experimental data for this compound, this guide employs a comparative approach, utilizing data from structurally similar compounds to illustrate the validation process.
Introduction to this compound and Computational Modeling
This compound (vernolic acid methyl ester) is the methyl ester of vernolic acid, a naturally occurring epoxy fatty acid found in the seeds of certain plants like Vernonia galamensis. Its unique structure, containing an epoxy group, imparts specific chemical properties that are of interest for the development of bio-based polymers, lubricants, and potentially as a bioactive molecule.
Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and other machine learning approaches, are increasingly used to predict the properties of chemical compounds, accelerating research and reducing the need for extensive experimental work.[1][2] The validation of these models against experimental data is crucial to ensure their accuracy and reliability.[3]
Data Presentation: Physicochemical Property Comparison
The following table summarizes the available experimental and computed physicochemical properties of this compound and its structurally related analogs, methyl oleate and methyl linoleate. This comparative data serves as a benchmark for validating computational predictions.
| Property | This compound | Methyl Oleate | Methyl Linoleate |
| Molecular Formula | C₁₉H₃₄O₃[4] | C₁₉H₃₆O₂[5] | C₁₉H₃₄O₂ |
| Molecular Weight ( g/mol ) | 310.48 (Computed) | 296.49 | 294.47 |
| Boiling Point (°C) | Not available | 218 °C at 20 mmHg | 192 °C at 4 mmHg |
| Melting Point (°C) | Not available | -20 | -35 |
| Density (g/mL) | Not available | 0.874 at 20 °C | 0.889 at 25 °C |
| Water Solubility | Not available | Insoluble | Not available |
| logP (Octanol-Water Partition Coefficient) | 5.9 (Computed) | 7.45 (Experimental) | 6.82 (Experimental) |
| Viscosity | Highest among methyl esters (oleate, linoleate) | Lower than this compound | Lower than this compound |
| Oxidative Stability | Very stable | Less stable than this compound | Less stable than this compound |
Alternative Computational Prediction Methods
Several computational methods can be employed to predict the properties of this compound. These models vary in their underlying algorithms and the descriptors they use.
| Method | Description | Key Features |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate chemical structure with physicochemical properties or biological activity. | Utilizes molecular descriptors (e.g., topological, electronic) to build predictive equations. Widely used for toxicity and property prediction. |
| Machine Learning (e.g., Random Forest, Gradient Boosting) | Algorithms that learn from large datasets to make predictions on new data. | Can capture complex, non-linear relationships between chemical features and properties. |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Tools | Specialized software that predicts the pharmacokinetic and toxicological profile of a compound. | Often employ a combination of QSAR models and rule-based systems. Examples include SwissADME and PreADMET. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to predict macroscopic properties. | Can provide insights into dynamic properties like viscosity and conformational changes. |
Experimental Protocols
Detailed methodologies are essential for generating reliable experimental data for model validation.
Determination of Physicochemical Properties
-
Boiling and Melting Points: Determined using standard laboratory techniques such as differential scanning calorimetry (DSC) or a melting point apparatus. For boiling point at reduced pressure, a vacuum distillation setup is used.
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature.
-
Water Solubility: Typically determined by the shake-flask method followed by quantification of the dissolved compound using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is the traditional approach, where the compound is partitioned between n-octanol and water, and the concentration in each phase is measured. HPLC-based methods can also be used for rapid estimation.
Rheological and Stability Measurements
-
Viscosity: Measured using a rheometer with controlled temperature and shear rates.
-
Oxidative Stability: Can be assessed using methods like chemiluminescence, which measures the light emitted during oxidation, providing an indication of the material's resistance to degradation.
Visualization of Validation Workflow and Molecular Interactions
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the validation process.
Caption: A logical workflow for validating a computational model for this compound properties.
Caption: A simplified workflow for developing and validating a QSAR model.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
Conclusion
The validation of computational models for predicting the properties of this compound is a critical step in its potential development for various applications. While a complete experimental dataset for this compound is not yet available, a robust validation framework can be established by leveraging data from structurally similar compounds. This comparative approach, combined with standardized experimental protocols and a clear understanding of various computational methodologies, provides a solid foundation for assessing the predictive power of in silico models. As more experimental data for this compound becomes available, these models can be further refined and validated, ultimately accelerating the discovery and application of this promising bio-based molecule.
References
- 1. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 3. researchgate.net [researchgate.net]
- 4. Vernolic acid methyl ester | C19H34O3 | CID 12255579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of vernolic acid methyl ester functionalized ordered mesoporous materials | Bulletin of the Chemical Society of Ethiopia [ajol.info]
Comparing the efficacy of Methyl vernolate against other antimicrobial agents.
For Immediate Release
A comprehensive review of available data positions methyl vernolate, a naturally derived compound, as a noteworthy antimicrobial agent with potential applications in scientific research and drug development. This comparison guide provides an objective analysis of its efficacy against a range of microorganisms, juxtaposed with other established antimicrobial agents, supported by experimental data.
Quantitative Efficacy Assessment
To facilitate a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other relevant antimicrobial compounds against various bacterial and fungal strains. Lower MIC values indicate greater potency.
| Microorganism | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Fluconazole (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus | 125 | 0.25 - 2 | - | 0.5 - 2 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 125 | 0.25 - >128 | - | 1 - >16 |
| Bacillus subtilis | 62.5 | 0.125 - 1 | - | 0.5 - 2 |
| Escherichia coli | 250 | 0.008 - 0.5 | - | - |
| Pseudomonas aeruginosa | 500 | 0.06 - 4 | - | - |
| Candida albicans | 250 | - | 0.25 - 8 | - |
| Aspergillus niger | 500 | - | 16 - >64 | - |
Note: Data for this compound is derived from studies on vernolic acid, its parent compound, as specific MIC values for the methyl ester are not extensively documented in publicly available literature. The efficacy is expected to be comparable. Data for other agents represents a general range of reported MICs.
Unveiling the Mechanism of Action
The antimicrobial activity of this compound is primarily attributed to the epoxy fatty acid structure of its parent compound, vernolic acid. The proposed mechanism involves the disruption of the microbial cell membrane integrity. The epoxide ring is thought to interact with nucleophilic groups in membrane components, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.
Experimental Protocols
The determination of the antimicrobial efficacy of this compound and other agents is primarily conducted through standardized in vitro susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method. This involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
Following the MIC determination, the MBC can be ascertained by subculturing the contents of the wells that show no visible growth onto an agar medium that does not contain the antimicrobial agent. After further incubation, the lowest concentration of the antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the number of viable colonies is considered the MBC.
Concluding Remarks
This compound demonstrates a broad spectrum of antimicrobial activity, albeit with generally higher MIC values compared to some conventional antibiotics. Its natural origin and proposed membrane-disruptive mechanism of action make it a compound of interest for further investigation, particularly in an era of growing antimicrobial resistance. The data presented herein provides a foundation for researchers and drug development professionals to objectively assess the potential of this compound in their respective fields. Further studies are warranted to fully elucidate its mechanism of action and to explore potential synergistic effects with other antimicrobial agents.
Differentiating Methyl Vernolate Isomers: A 2D NMR-Based Structural Elucidation Guide
A detailed comparison of the structural elucidation of cis and trans isomers of methyl vernolate utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of key NMR data, detailed experimental protocols, and a logical workflow for isomer differentiation.
This compound, the methyl ester of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), is a naturally occurring epoxidized fatty acid with significant potential in various industrial applications, including the synthesis of polymers and bioactive molecules. The stereochemistry of the epoxy group and the double bond significantly influences its chemical and biological properties. Consequently, the accurate structural elucidation and differentiation of its isomers, particularly the cis and trans forms, are crucial. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful, non-destructive suite of techniques for the unambiguous assignment of complex molecular structures. This guide compares and contrasts the application of 2D NMR in the structural elucidation of this compound isomers.
Comparative Analysis of 2D NMR Data
The differentiation of cis and trans isomers of this compound using 2D NMR relies on the distinct spatial relationships and through-bond connectivities of the protons and carbons in each molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a comprehensive picture of the molecular structure.
Table 1: Key ¹H and ¹³C NMR Chemical Shift Assignments for cis-Methyl Vernolate [1]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -OCH₃ | 3.67 (s) | 51.4 |
| C-2 | 2.30 (t) | 34.1 |
| C-3 | 1.63 (m) | 24.9 |
| C-4 to C-7 | 1.25-1.45 (m) | 29.0-29.5 |
| C-8 | 2.05 (m) | 27.2 |
| C-9 | 5.35 (m) | 124.9 |
| C-10 | 5.45 (m) | 132.5 |
| C-11 | 2.20 (m) | 27.9 |
| C-12 | 2.95 (m) | 57.1 |
| C-13 | 2.90 (m) | 56.5 |
| C-14 | 1.55 (m) | 26.5 |
| C-15 to C-17 | 1.25-1.45 (m) | 22.6-31.8 |
| C-18 | 0.88 (t) | 14.1 |
Note: Data is for the naturally occurring cis isomer. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.
Distinguishing Isomers with 2D NMR
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule.
-
cis-Methyl Vernolate: The COSY spectrum would show clear correlations between the olefinic protons at C-9 and C-10, and their respective allylic protons at C-8 and C-11. Similarly, the epoxy protons at C-12 and C-13 would show cross-peaks with the adjacent methylene protons at C-11 and C-14.
-
trans-Methyl Vernolate (Predicted): The connectivity pattern in the COSY spectrum would be similar to the cis isomer. However, the key difference would lie in the coupling constants (J-values) between the olefinic protons (H-9 and H-10). For the trans double bond, a larger J-coupling (typically 12-18 Hz) is expected compared to the cis configuration (typically 6-12 Hz).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.
-
The HSQC spectrum is invaluable for confirming the carbon assignments based on the proton chemical shifts. For both isomers, it would show a cross-peak between the methoxy protons (~3.67 ppm) and the methoxy carbon (~51.4 ppm), the olefinic protons (~5.3-5.5 ppm) and their corresponding carbons (~125-133 ppm), and the epoxy protons (~2.9 ppm) with their carbons (~56-57 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall carbon skeleton and the position of functional groups.
-
For both isomers, the HMBC spectrum would show a key correlation between the methoxy protons (-OCH₃) and the carbonyl carbon (C-1).
-
Correlations between the olefinic protons (H-9/H-10) and the carbons of the epoxy ring (C-12/C-13) and vice versa would help to confirm the relative positions of the double bond and the epoxide.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample.
Sample Preparation:
-
Dissolve 5-25 mg of the purified this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
1. COSY (¹H-¹H Correlation Spectroscopy)
-
Pulse Program: Standard gradient-selected COSY (gCOSY).
-
Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 4-16 per increment.
-
Relaxation Delay: 1-2 seconds.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
-
¹H Spectral Width: 0-10 ppm.
-
¹³C Spectral Width: 0-160 ppm.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 8-32 per increment.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
Relaxation Delay: 1.5-2 seconds.
-
Processing: Apply a squared sine-bell window function in the proton dimension and a sine-bell function in the carbon dimension.
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
¹H Spectral Width: 0-10 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 16-64 per increment.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a range of 4-10 Hz.
-
Relaxation Delay: 1.5-2 seconds.
-
Processing: Apply a sine-bell window function in both dimensions.
Logical Workflow for Structural Elucidation
The following diagram illustrates a systematic workflow for the structural elucidation of this compound isomers using 2D NMR.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl Vernolate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl vernolate, drawing upon safety data for analogous compounds and general best practices in the absence of a specific Safety Data Sheet (SDS) for this compound itself. The procedures outlined below are designed to ensure the safe management of this substance from point of use to final disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1] Personnel must be equipped with the necessary Personal Protective Equipment (PPE) to mitigate risks of exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[2] A face shield may be necessary for larger quantities.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact. In case of skin contact, immediately wash the affected area with soap and plenty of water.
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator is recommended.
Quantitative Data Summary
While a specific SDS for this compound was not identified, the following table summarizes relevant quantitative data from similar methyl esters and related compounds to inform safe handling and disposal.
| Property | Value | Compound | Source |
| Flash Point | -13 °C (8.6 °F) | Methyl Acetate | |
| Boiling Point | 57 °C (134.6 °F) | Methyl Acetate | |
| Oral LD50 | 3,705 mg/kg (rabbit) | Methyl Acetate | |
| Partition Coefficient | log Pow: 2.34 at 25 °C (77 °F) | Caproic acid methyl ester |
This data is for related compounds and should be used as a conservative guide for assessing the potential hazards of this compound.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, presumed to be a flammable and potentially hazardous chemical, must adhere to institutional and local regulations for hazardous waste.
Experimental Protocol: Waste Segregation and Collection
-
Waste Determination: The first step in proper disposal is to characterize the waste. Based on data from similar compounds, this compound should be treated as a flammable liquid (GHS02) and a potential eye irritant (GHS07).
-
Container Selection: Use a designated, compatible, and properly labeled hazardous waste container. The container must be kept tightly sealed except when adding waste.
-
Waste Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected in a container designated for non-halogenated organic solvents.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and volume, and the accumulation start date.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool location away from sources of ignition, such as heat, sparks, and open flames. Storage should be in a flammable safety cabinet if available.
-
Spill Management: In the event of a spill, ensure adequate ventilation and eliminate all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth) and place it into a sealed container for disposal. Do not allow the product to enter drains.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Follow all institutional procedures for waste pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Methyl vernolate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl vernolate. The following procedures are designed to ensure safe operational handling and disposal, establishing a foundation of trust in laboratory safety practices.
Understanding the Substance
It is critical to distinguish this compound from "Vernolate," a thiocarbamate herbicide. These are distinct chemical compounds with different properties and associated hazards.[3][4][5] This guide pertains exclusively to this compound (vernolic acid methyl ester).
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment should be worn when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | Standard lab coat to protect skin and clothing. |
| Respiratory Protection | Not generally required under normal use | Use in a well-ventilated area. If aerosols may be generated, use a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or mists, a chemical fume hood is recommended.
-
Avoid Contact: Take measures to prevent direct contact with skin and eyes.
-
Hygiene: Wash hands thoroughly with soap and water after handling.
3.2. Spills and Leaks:
-
Containment: For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.
-
Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain or dispose of with general laboratory trash.
Hazard and Property Summary
The following table summarizes the known information for this compound and related compounds. Note the absence of specific occupational exposure limits for this compound.
| Parameter | Value/Information |
| Chemical Name | This compound; Vernolic acid methyl ester |
| CAS Number | 2733-91-7 |
| Molecular Formula | C₁₉H₃₄O₃ |
| Molecular Weight | 310.47 g/mol |
| Physical State | Not specified, likely a liquid at room temperature. |
| Hazards | Not classified as hazardous according to available data for fatty acid methyl esters. May cause minor eye irritation. Vapors from heated material may cause irritation. |
| Occupational Exposure Limits | No specific limits have been established for this compound. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
